3-Chloroquinoline-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISNEWHZPOPSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloroquinoline-5-carboxylic acid synthesis methods
An In-depth Technical Guide to the Synthesis of 3-Chloroquinoline-5-carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its specific substitution pattern, featuring a chlorine atom at the C3 position and a carboxylic acid at the C5 position, presents a unique synthetic challenge. This guide provides a comprehensive overview of plausible and chemically sound strategies for its synthesis. As no single, established protocol is widely documented, this whitepaper consolidates established quinoline synthesis reactions into proposed, multi-step pathways. We will provide a detailed exploration of a primary proposed route commencing with the Gould-Jacobs reaction, followed by sequential functionalization. Each step is explained with mechanistic insights, detailed experimental protocols derived from analogous transformations, and a discussion of the underlying chemical principles.
Introduction: The Significance of the Quinoline Core
The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific placement of substituents on this bicyclic heteroaromatic system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound represents a key building block where the C5-carboxylic acid can serve as a handle for amide coupling or other modifications, while the C3-chloro group can be a site for nucleophilic substitution or cross-coupling reactions to build molecular complexity.
This guide focuses on constructing this target molecule by leveraging classical organic reactions, providing a robust framework for researchers to approach its synthesis.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
Given the target molecule's specific substitution, a multi-step synthesis is unavoidable. A logical retrosynthetic approach involves first constructing the core quinoline-5-carboxylic acid structure and then introducing the chlorine atoms at the desired positions. Our primary proposed strategy is based on the well-established Gould-Jacobs reaction to form the quinoline ring, followed by a sequence of chlorination and functional group manipulation.
Caption: Retrosynthetic analysis for this compound.
Primary Synthetic Route: Gould-Jacobs Annulation and Sequential Functionalization
This pathway builds the quinoline ring from a readily available substituted aniline, 3-aminobenzoic acid, and then systematically introduces the required functional groups.
Step 1: Condensation of 3-Aminobenzoic Acid and DEEM
The synthesis begins with the condensation of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the key anilinomethylenemalonate intermediate, which is the direct precursor for the subsequent cyclization.
-
Causality: This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient alkene of DEEM, displacing the ethoxy group. The reaction is typically performed at elevated temperatures to drive off the ethanol byproduct, pushing the equilibrium towards the product.
Experimental Protocol:
-
In a round-bottom flask, combine 3-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.
-
After the reaction is complete, cool the mixture to room temperature. The resulting crude diethyl 2-(((2-carboxyphenyl)amino)methylene)malonate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to form 4-Hydroxyquinoline-5-carboxylic Acid
This crucial step involves an intramolecular cyclization of the intermediate formed in Step 1. The Gould-Jacobs reaction is known to proceed at high temperatures, typically in a high-boiling inert solvent.[2][3]
-
Causality: At high temperatures (around 250 °C), the anilinomethylenemalonate undergoes a 6-electron electrocyclization onto the benzene ring, followed by tautomerization to form the aromatic 4-hydroxyquinoline system. The use of a high-boiling solvent like diphenyl ether ensures that the required temperature for cyclization is reached and maintained uniformly.
Experimental Protocol:
-
Place the crude intermediate from Step 1 into a flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product, 4-hydroxy-3-carbethoxy-quinoline-5-carboxylic acid, should precipitate.
-
Add a non-polar solvent like hexane to facilitate further precipitation. Filter the solid, wash with hexane, and dry.
-
To remove the C3-carbethoxy group, suspend the solid in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours to saponify the ester.
-
Cool the solution and acidify with concentrated HCl to a pH of ~2.
-
Heat the acidic slurry to reflux for 4-6 hours to effect decarboxylation.
-
Cool the mixture and filter the resulting precipitate, which is 4-hydroxyquinoline-5-carboxylic acid. Wash with cold water and dry.
Step 3: Chlorination of the 4-Hydroxy Group
The hydroxyl group at the C4 position is readily converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃).
-
Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The oxygen atom of the quinolone is nucleophilic and attacks the phosphorus atom of POCl₃. A subsequent cascade of elimination steps, often facilitated by a base like dimethylformamide (DMF) which can form the Vilsmeier reagent in situ, results in the replacement of the hydroxyl group with a chlorine atom.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxyquinoline-5-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of DMF (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product, 4-chloroquinoline-5-carboxylic acid, will precipitate. Filter the solid, wash thoroughly with water, and dry.
Step 4 (Proposed): Selective Chlorination at the C3 Position
Introducing a chlorine atom at the C3 position of the quinoline ring is the most challenging transformation. Direct electrophilic chlorination of the quinoline ring typically occurs on the benzene ring at positions 5 and 8.[4] Therefore, a more nuanced approach is required. One plausible method involves activating the pyridine ring towards substitution via N-oxidation.
-
Causality: The quinoline nitrogen lone pair deactivates the pyridine ring towards electrophilic substitution. Converting the nitrogen to an N-oxide reverses this effect, making the C2 and C4 positions electron-deficient but also influencing the reactivity of the C3 position. While reaction of N-oxides with POCl₃ often leads to chlorination at C2 or C4, specific conditions or alternative chlorinating agents may favor the C3 position. This step is proposed based on established principles of quinoline N-oxide chemistry but requires experimental optimization.
Proposed Experimental Protocol:
-
N-Oxidation: Dissolve 4-chloroquinoline-5-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Work up by washing with sodium bicarbonate solution to obtain 4-chloroquinoline-5-carboxylic acid-1-oxide.
-
Chlorination: The chlorination of the N-oxide at the C3 position is not a standard transformation and may require screening of various reagents (e.g., SO₂Cl₂, PCl₅/POCl₃ under modified conditions, or HCl/H₂O₂). A potential starting point would be to treat the N-oxide with POCl₃ at a lower temperature than in Step 3 and carefully monitor for product formation.
Alternative Synthetic Strategies
While the Gould-Jacobs route is promising, other classical reactions could be adapted.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a direct route to chloro-formyl quinolines from simple acetanilides.[5]
Caption: Vilsmeier-Haack approach to the quinoline core.
This route would involve reacting N-(3-carboethoxyphenyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) to yield ethyl 2-chloro-3-formylquinoline-5-carboxylate.[6] However, this intermediate would then require a challenging series of functional group interconversions: oxidation of the formyl group, removal of the C2-chloro group, and introduction of a C3-chloro group, making it a more complex and potentially lower-yielding pathway.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Gould-Jacobs | Route 2: Vilsmeier-Haack |
| Starting Materials | 3-Aminobenzoic acid, DEEM | 3-Aminobenzoic acid, Acetic Anhydride, POCl₃, DMF |
| Key Reaction | High-temperature thermal cyclization | Electrophilic cyclization |
| Plausibility | High. Steps 1-3 are well-established. | Moderate. The initial cyclization is established, but subsequent transformations are complex. |
| Key Challenge | Selective chlorination at the C3 position. | Multiple, selective functional group interconversions. |
| Potential Advantages | Builds the core structure effectively. | Direct introduction of a chloro and formyl group. |
| Potential Disadvantages | Requires harsh, high-temperature conditions for cyclization. | The multi-step functional group conversion at the end is likely to be low-yielding. |
Conclusion
The synthesis of this compound is a non-trivial task that requires a strategic, multi-step approach. This guide outlines a primary, plausible synthetic pathway beginning with the Gould-Jacobs reaction, which leverages robust and well-documented transformations to construct the quinoline core before undertaking the more challenging position-selective chlorination. While the final chlorination at the C3 position is presented as a proposed step requiring experimental validation, the overall strategy provides a logical and scientifically-grounded blueprint for researchers. The alternative Vilsmeier-Haack route, while feasible, presents a greater number of complex transformations. The selection of the optimal route will depend on the specific expertise and resources available in the laboratory. This guide serves as a foundational document to enable further exploration and optimization of the synthesis of this important medicinal chemistry scaffold.
References
physicochemical properties of 3-Chloroquinoline-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoline-5-carboxylic Acid
Introduction
This compound (CAS No: 1823254-06-3) is a halogenated derivative of the quinoline carboxylic acid scaffold. Quinoline derivatives are fundamental building blocks in medicinal chemistry and materials science, renowned for their presence in a wide array of pharmacologically active compounds. This guide provides a detailed examination of the core , offering insights crucial for its application in research and development. The document is structured to provide not just data, but also the scientific context and experimental considerations for its use by researchers, chemists, and drug development professionals.
Core Molecular Identifiers
A precise understanding of the molecular structure and its fundamental identifiers is the cornerstone of all subsequent chemical and physical analysis.
Below is the two-dimensional chemical structure of the molecule, illustrating the arrangement of the quinoline core, the chlorine substituent at position 3, and the carboxylic acid group at position 5.
Caption: 2D Structure of this compound.
Tabulated Physicochemical Properties
This table summarizes the key physicochemical data available for this compound, providing a quick reference for laboratory use.
| Property | Value / Description | Source(s) |
| Appearance | Off-white to light yellow solid | [1] |
| pKa (Predicted) | 0.76 ± 0.30 | [1] |
| Storage | Sealed in dry, dark place; Room Temp or 2-8°C | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available (See analysis below) |
In-Depth Analysis of Key Properties
Acidity and Basicity (pKa)
The predicted pKa value of 0.76 ± 0.30 requires careful interpretation.[1] this compound is an amphoteric molecule, possessing both a basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group.
-
Quinoline Nitrogen (Basic Center): The lone pair of electrons on the quinoline nitrogen can accept a proton. The predicted pKa of 0.76 most likely corresponds to the dissociation of the conjugate acid (the protonated quinolinium ion). This low value indicates that the quinoline nitrogen is a very weak base, a characteristic feature of quinolines where the electron-withdrawing nature of the aromatic system reduces the basicity of the nitrogen atom. The presence of the chloro- and carboxylic acid substituents further decreases its basicity.
-
Carboxylic Acid (Acidic Center): The proton of the carboxylic acid group is acidic. While an experimental value is not available, it is expected to be in the range of pKa 3-5, typical for aromatic carboxylic acids.
This dual nature is critical for designing experimental conditions, such as selecting appropriate buffer systems for bioassays or developing purification strategies involving acid-base extractions.
Solubility Profile (Qualitative Assessment)
-
Aqueous Solubility: Likely to be very low in neutral water due to the dominance of the hydrophobic core. Solubility may increase under basic conditions (pH > 6-7) where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.
-
Organic Solvent Solubility: Expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. It is likely poorly soluble in non-polar solvents like hexanes or toluene.
For drug development purposes, DMSO is often the solvent of choice for creating stock solutions.
Physical State and Stability
The compound is described as an off-white to light yellow solid at room temperature.[1] For maintaining its integrity, storage in a tightly sealed container, protected from light and moisture, is recommended.[1][2] Storing at cooler temperatures (2-8°C) can further ensure long-term stability by minimizing degradation.[1]
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. Therefore, the following guidance is based on data for structurally related chloroquinoline derivatives and general laboratory best practices.[3][4][5] This compound should be handled as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[4]
-
Hazards: Based on related compounds, potential hazards include being harmful if swallowed, and causing skin and serious eye irritation.[6][7]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[3]
Experimental Protocol: Melting Point Determination
The melting point is a fundamental property that indicates purity. The following is a standard protocol for its determination using the capillary method. This self-validating protocol ensures accuracy through proper calibration and observation.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
-
-
Instrument Setup:
-
Use a calibrated melting point apparatus. Calibration should be regularly checked with certified standards (e.g., benzophenone, caffeine).
-
Place the packed capillary tube into the sample holder of the apparatus.
-
-
Determination:
-
Set a rapid heating rate (e.g., 10-15 °C/min) to approximate the melting range.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.
-
Allow the apparatus to cool.
-
Prepare a new capillary tube with a fresh sample.
-
Set the heating rate to a slower value (1-2 °C/min) and begin heating from a temperature approximately 20 °C below the previously observed melting point.
-
Carefully record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point. A narrow range (< 2 °C) typically indicates high purity.
-
Caption: Workflow for Melting Point Determination by Capillary Method.
Conclusion
This compound is a specialized chemical intermediate with distinct physicochemical properties defined by its amphoteric nature and halogenated aromatic system. While comprehensive experimental data is sparse, its structural characteristics point towards low aqueous solubility, a weakly basic quinoline nitrogen, and a moderately acidic carboxylic acid group. Proper handling with appropriate safety precautions is essential. The protocols and analyses provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic and developmental workflows.
References
- 1. This compound | 1823254-06-3 [amp.chemicalbook.com]
- 2. 1823254-06-3|this compound|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloroquinoline-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to a comprehensive technical examination of 3-Chloroquinoline-5-carboxylic acid (CAS No. 1823254-06-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs. The specific substitution pattern of this molecule—featuring a chloro group at the 3-position and a carboxylic acid at the 5-position—presents a unique combination of functionalities. The chloro-substituent acts as a versatile synthetic handle for introducing molecular diversity, while the carboxylic acid provides a critical anchor for biological target interaction and further derivatization.
This guide moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the compound's synthesis, properties, and, most importantly, its strategic application as a building block in modern drug development workflows. We will explore the causality behind synthetic choices, the logic of its application in creating compound libraries, and provide actionable protocols for its synthesis and analysis.
Core Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. The CAS number provides a unique, unambiguous identifier for this specific chemical substance.
| Property | Data | Source(s) |
| Compound Name | This compound | - |
| CAS Number | 1823254-06-3 | [1][2][3] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1][2] |
| SMILES | O=C(C1=C2C=C(Cl)C=NC2=CC=C1)O | [1] |
Below is a two-dimensional representation of the molecular structure, generated to clarify atomic connectivity and the spatial relationship of its key functional groups.
Caption: 2D Structure of this compound.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this compound is not abundant, a robust and logical pathway can be proposed by combining well-established named reactions in organic chemistry. The following multi-step synthesis is designed from readily available starting materials, leveraging the principles of quinoline ring formation followed by regioselective chlorination.
The chosen strategy involves first constructing the quinoline-5-carboxylic acid core via the Skraup synthesis, which is effective for creating the quinoline ring system from an aniline derivative.[1] This is followed by a directed chlorination.
Caption: Proposed synthesis workflow for this compound.
Expertise & Rationale Behind the Synthetic Design:
-
Step 1: Skraup Synthesis: We begin with 3-aminobenzoic acid. The Skraup reaction is a dehydration and cyclization reaction that forms the quinoline ring.[1][4] Using 3-aminobenzoic acid as the aniline component ensures the carboxylic acid group is correctly positioned at the 5-position of the final quinoline product. Glycerol serves as the source for the three-carbon acrolein unit required to form the pyridine part of the quinoline ring, and a strong acid like sulfuric acid is the catalyst. An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is required for the final aromatization step.
-
Step 2: Electrophilic Chlorination: The second step is the introduction of the chlorine atom at the 3-position. The quinoline ring system is generally deactivated to electrophilic substitution, but the reaction can be driven under specific conditions. The existing carboxylic acid group at C5 is a deactivating, meta-directing group with respect to the benzene ring, which helps disfavor substitution on that ring (positions 6 and 8). The pyridine ring is also electron-deficient, but chlorination at the 3-position can be achieved using reagents like N-chlorosuccinimide (NCS) or other electrophilic chlorine sources, sometimes requiring a catalyst. This step is the most challenging in terms of regioselectivity.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established chemical principles and must be optimized and validated under appropriate laboratory safety conditions.
Step 1: Synthesis of Quinoline-5-carboxylic acid
-
Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add 3-aminobenzoic acid (0.5 mol, 68.5 g) and a suitable oxidizing agent such as arsenic pentoxide (0.3 mol, 69.0 g).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (200 mL) to the flask. The mixture will become hot.
-
Glycerol Addition: Once the initial mixture is homogenous, begin the dropwise addition of glycerol (1.5 mol, 138 g) via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 130-140°C and maintain it for 4-5 hours. The mixture will become dark and viscous.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 2 kg). This will precipitate the crude product and neutralize the excess acid.
-
Purification: Filter the resulting solid, wash thoroughly with water until the washings are neutral to litmus paper. Recrystallize the crude solid from a suitable solvent like ethanol or acetic acid to yield pure quinoline-5-carboxylic acid.
Step 2: Synthesis of this compound
-
Apparatus Setup: Use a 500 mL flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: Dissolve quinoline-5-carboxylic acid (0.1 mol, 17.3 g) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloroethane, 250 mL).
-
Chlorinating Agent: Add N-chlorosuccinimide (NCS) (0.11 mol, 14.7 g) to the solution in portions.
-
Reaction: Heat the mixture to reflux (80-100°C depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired 3-chloro-isomer. The final product should be recrystallized to achieve high purity.
Physicochemical Properties
Comprehensive experimental data for this compound is not widely available in public literature. The table below summarizes key properties, including data for related compounds to provide context for researchers.
| Property | This compound | 3-Chloroquinoline (Parent Base) | 6-Chloroquinoline-3-carboxylic acid (Isomer) |
| Appearance | Expected: Solid | Yellow to brown liquid or solid | Solid |
| Melting Point | Data not available | 38-41 °C | 228 °C |
| Boiling Point | Data not available | 255.7 °C at 760 mmHg | 382.1 °C at 760 mmHg |
| Solubility | Expected: Poorly soluble in water; soluble in organic solvents like DMSO, DMF. | Data not available | Data not available |
| pKa (Predicted) | Data not available | Data not available | 2.02 ± 0.30 (Predicted) |
| LogP (Predicted) | Data not available | 2.99 | Data not available |
| Storage | Keep in dark place, sealed in dry, room temperature. | - | Sealed in dry, Room Temperature |
| Sources | [1] | [5][6] | [7][8] |
Trustworthiness Note: The data for related compounds is provided for estimation and comparison purposes only. Experimental determination of these properties for this compound is essential for any downstream application.
Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile scaffold for building libraries of drug-like molecules. Its structure contains three key domains that can be independently modified, allowing for a systematic exploration of chemical space around a privileged quinoline core.
Caption: Strategic use of the compound as a 3-point diversity scaffold.
Expertise & Causality in Application:
-
The Quinoline Core (Foundation): The flat, aromatic quinoline ring is a "privileged scaffold." This means it is frequently found in bioactive molecules and is recognized by many biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a protein, and it can participate in π-π stacking interactions within a binding pocket.[9][10]
-
The C3-Chloro Group (Vector for R¹): The chlorine atom at the 3-position is more than just a substituent; it is a key synthetic handle. It activates the position for nucleophilic aromatic substitution and, more importantly, serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled and diverse introduction of aryl, heteroaryl, alkyl, or amino groups (R¹) to systematically probe interactions in one region of a target's binding site.
-
The C5-Carboxylic Acid (Vector for R²): The carboxylic acid is a critical functional group for several reasons.
-
Direct Interaction: It is an excellent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein active site.[11]
-
Synthetic Handle: It is readily converted into amides, esters, or other functional groups. Amide coupling is a cornerstone of medicinal chemistry, allowing for the attachment of a vast array of amines to introduce a second diversity point (R²).
-
Bioisosteric Replacement: If the carboxylic acid moiety proves to have undesirable properties (e.g., poor cell permeability, rapid metabolism), it can be replaced with a bioisostere, such as a tetrazole, which mimics its acidic and hydrogen-bonding properties but with different physicochemical characteristics.[12]
-
Analytical and Quality Control Protocols
Ensuring the identity, purity, and stability of a compound is non-negotiable in research. The following are standard, self-validating protocols for the characterization of synthesized this compound.
Protocol 1: Purity and Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight of the compound and assess its purity.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in a methanol/water (1:1) mixture.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z). For the parent compound, expect [M+H]⁺ at ~208.01 and [M-H]⁻ at ~206.00.
-
-
-
Trustworthiness Check: The purity should be >95% by UV chromatogram area. The observed mass should be within ± 0.1 Da of the calculated exact mass.
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
-
Objective: To verify the chemical structure by observing the chemical shifts and coupling patterns of the protons.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve carboxylic acids and for positioning the acidic proton signal far downfield.
-
Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Spectral Features (Based on Principles and Related Structures):
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm). This signal will disappear upon addition of a drop of D₂O.[13]
-
Aromatic Protons (6H): The spectrum will be complex in the aromatic region (approx. 7.5-9.5 ppm).
-
The protons at C2 and C4 will likely be sharp singlets or narrow doublets, shifted downfield due to the influence of the nitrogen atom. Based on data for quinoline-3-carboxylic acid, these could appear around 9.0-9.4 ppm.[14]
-
The protons on the benzene ring (C6, C7, C8) will form a more complex splitting pattern (doublets, triplets, or doublet of doublets) characteristic of a trisubstituted benzene ring.
-
-
-
Self-Validation: The integration of the aromatic region should correspond to 6 protons, and the presence of the highly deshielded, exchangeable carboxylic acid proton is a key diagnostic feature.
Conclusion
This compound represents a highly valuable, though not widely commercialized, chemical tool. Its true potential is realized when viewed not as an endpoint, but as a strategic starting point for medicinal chemistry campaigns. The logical combination of a privileged quinoline core, a synthetically versatile chloro-group, and a biologically crucial carboxylic acid moiety makes it an ideal scaffold for the rapid generation of diverse and targeted compound libraries. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, validate, and strategically deploy this compound in the pursuit of novel therapeutics.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloroquinoline | CAS#:612-59-9 | Chemsrc [chemsrc.com]
- 6. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biosynce.com [biosynce.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1823254-06-3|this compound|BLD Pharm [bldpharm.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Biological Activity of Quinoline Carboxylic Acids: Mechanisms, Applications, and Methodologies
Abstract
The quinoline ring system, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous synthetic and natural products with a vast spectrum of biological activities.[1][2] Among its derivatives, quinoline carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antibacterial, antimalarial, and antiviral properties.[3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of this chemical class, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, explore structure-activity relationships (SAR) across various therapeutic areas, provide detailed experimental protocols for lead validation, and outline key synthetic strategies. The narrative emphasizes the causal links between molecular structure, mechanistic targets, and therapeutic outcomes, offering field-proven insights to guide future drug discovery efforts.
The Quinoline Carboxylic Acid Scaffold: A Foundation for Diverse Pharmacology
Quinoline, or 1-aza-naphthalene, consists of a benzene ring fused to a pyridine ring.[1][5] The addition of a carboxylic acid group, most commonly at the C2, C3, or C4 positions, dramatically influences the molecule's physicochemical properties and its ability to interact with biological targets.[6] This carboxyl group often serves as a critical anchoring point, forming salt bridges or hydrogen bonds with key amino acid residues in enzyme active sites, a feature central to many of the activities discussed herein.[7][8] The versatility of the quinoline core allows for extensive functionalization at multiple positions, enabling the fine-tuning of pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties.[4]
Core Mechanisms of Action: Targeting Essential Cellular Machinery
The diverse biological effects of quinoline carboxylic acids stem from their ability to inhibit critical cellular enzymes. Understanding these mechanisms is paramount for rational drug design and development.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism for the anticancer and broad-spectrum antiviral activity of many quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[7][9] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[9][10] Rapidly proliferating cells, such as cancer cells and virus-infected host cells, are highly dependent on this pathway to meet their nucleotide demands. By inhibiting hDHODH, these compounds effectively starve the cells of the pyrimidines necessary for replication, leading to cell cycle arrest and apoptosis.[7][11]
The archetypal DHODH inhibitor from this class is Brequinar.[12][13] Structural studies reveal that the carboxylate group at the C4 position is crucial, as it forms a salt bridge with a key arginine residue (R136) in the enzyme's binding pocket.[7][8]
Inhibition of Bacterial Type II Topoisomerases
The hallmark of quinolone (4-oxo-quinoline-3-carboxylic acid) antibacterial agents is their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][14] These type II topoisomerases are vital for managing DNA topology (e.g., supercoiling, decatenation) during replication, transcription, and repair.[7] The quinolone molecule intercalates with the DNA and stabilizes the enzyme-DNA complex in a state where the DNA is cleaved. This blockage of the enzyme's function to reseal the DNA strands leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[7] The carboxylic acid at the C-3 position and the ketone at the C-4 position are essential for this activity, chelating magnesium ions and interacting with the enzyme's active site.[7]
Therapeutic Applications & Structure-Activity Relationships (SAR)
The functional versatility of the quinoline carboxylic acid scaffold has led to its development across multiple therapeutic domains.
Anticancer Activity
As previously mentioned, the primary anticancer mechanism for many derivatives is DHODH inhibition.[15] The SAR for this class is well-defined. A study of Brequinar analogs identified three critical regions for potent activity: (i) the C2 position requires bulky, hydrophobic substituents; (ii) the C4 position has a strict requirement for a carboxylic acid; and (iii) substitutions on the benzo portion of the quinoline ring can modulate activity.[12] Other quinoline derivatives exert anticancer effects through mechanisms like histone deacetylase (HDAC) inhibition and disruption of tubulin polymerization.[4][11]
| Compound Class/ID | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |
| Brequinar Analog (41) | DHODH Inhibition | HCT-116 | 3.02 µM | [8][16] |
| Brequinar Analog (43) | DHODH Inhibition | HCT-116 | 1.94 µM | [8][16] |
| Compound 3j | General Cytotoxicity | MCF-7 (Breast) | 82.9% growth reduction | [17] |
| Quinoline-2-carboxylic acid | General Cytotoxicity | HELA (Cervical) | Significant Cytotoxicity | [6] |
| Quinoline-4-carboxylic acid | General Cytotoxicity | MCF-7 (Breast) | Remarkable Inhibition | [6] |
Antibacterial Activity
The quinolone antibacterials are a mature class of drugs, but the emergence of resistance necessitates continued development. SAR studies have shown that a cyclopropyl group at the N1 position often enhances potency.[18] A fluorine atom at C6 is characteristic of the fluoroquinolone subclass and significantly increases activity, particularly against Gram-negative bacteria.[14][18] The substituent at the C7 position is crucial for determining the antibacterial spectrum and potency; typically, a piperazine or pyrrolidine ring is found here.[18]
| Compound | Key Substituents | Target Organism | MIC (µg/mL) | Reference |
| Nalidixic Acid | N1-ethyl, C7-methyl | E. coli | 4 | [14] |
| Norfloxacin | N1-ethyl, C6-F, C7-piperazinyl | E. coli | 0.03 | [14] |
| Ciprofloxacin | N1-cyclopropyl, C6-F, C7-piperazinyl | E. coli | 0.008 | [14] |
| Ciprofloxacin | N1-cyclopropyl, C6-F, C7-piperazinyl | P. aeruginosa | 0.12 | [14] |
| Ofloxacin | N1-ethyl, C6-F, C7-methylpiperazinyl | S. aureus | 0.25 | [14] |
Antimalarial and Antiviral Activity
Quinolines have a storied history in antimalarial therapy (e.g., quinine, chloroquine). More recent work on quinoline-4-carboxylic acids and their amide derivatives has identified novel compounds with potent activity against Plasmodium falciparum.[19][20] One such compound, DDD107498 (a quinoline-4-carboxamide), acts by inhibiting translation elongation factor 2 (PfEF2), demonstrating a novel mechanism of action.[21]
The antiviral activity of quinoline carboxylic acids is often linked to the inhibition of host-cell hDHODH, providing a broad-spectrum effect against various RNA and DNA viruses that rely on the host's pyrimidine supply.[9][10][22] Extensive SAR studies have led to the discovery of compounds with nanomolar potency against viruses like Vesicular Stomatitis Virus (VSV) and Influenza.[9][10][23]
| Compound ID | Activity | Target Organism/Virus | EC₅₀ / IC₅₀ | Reference |
| DDD107498 Analog | Antimalarial | P. falciparum (K1 strain) | <0.0029 µM | [20] |
| Carboxyl Ester 7 | Antimalarial | P. falciparum (K1 & 3D7) | ~0.25 µM | [24] |
| Compound C44 | Antiviral (DHODH) | VSV | 1.9 nM | [9] |
| Compound C44 | Antiviral (DHODH) | WSN-Influenza | 41 nM | [9] |
Key Synthetic Methodologies
The efficient construction of the quinoline carboxylic acid scaffold is critical for medicinal chemistry exploration. Several named reactions are cornerstones of this effort.
The Pfitzinger Synthesis
The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids.[1][25] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group (like a ketone) in the presence of a base.[8][26] The reaction proceeds through the opening of the isatin ring to form an intermediate that subsequently cyclizes to yield the final quinoline product.
The Doebner Reaction
Another classical approach is the Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[3][15] This method is particularly useful for generating 2-substituted quinoline-4-carboxylic acids in a single, atom-economical step.[3] The reaction is typically performed in a solvent like ethanol and can be catalyzed by acid.[15]
Experimental Protocols: A Guide to Validation
To ensure scientific integrity, described protocols must be self-validating. The following are step-by-step methodologies for key assays used to evaluate the biological activity of quinoline carboxylic acids.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test quinoline carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: DHODH Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on recombinant human DHODH.
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM DTT.
-
Compound Addition: Add 2 µL of the test compound at various concentrations (dissolved in DMSO) to the wells. Include a positive control (e.g., Brequinar) and a negative control (DMSO).
-
Enzyme and Substrate Addition: Add recombinant hDHODH enzyme to the wells. Initiate the reaction by adding the substrates: Dihydroorotate and Decylubiquinone (co-substrate). The total reaction volume should be 200 µL.
-
Kinetic Measurement: Immediately begin monitoring the reduction of a terminal electron acceptor, such as 2,6-dichloroindophenol (DCIP), by measuring the decrease in absorbance at 600 nm over 15-30 minutes at 25°C. The choice of DCIP is causal; its color change provides a convenient spectrophotometric readout of enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration. Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ value.
Conclusion and Future Outlook
Quinoline carboxylic acids are a remarkably versatile and pharmacologically significant class of compounds. Their ability to target fundamental cellular processes like nucleotide synthesis and DNA replication has cemented their role in treating infectious diseases and cancer. The core scaffold is synthetically accessible and highly amenable to modification, ensuring its continued relevance in drug discovery.[3][27] Future efforts will likely focus on designing derivatives with improved selectivity to minimize off-target effects, overcoming resistance mechanisms, and exploring novel therapeutic applications, such as in neurodegenerative and inflammatory diseases.[6] The strategic application of SAR, mechanism-based screening, and advanced synthetic chemistry will undoubtedly unlock the full potential of this enduring scaffold.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Collection - SAR-Based Optimization of a 4âQuinoline Carboxylic Acid Analogue with Potent Antiviral Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 24. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
3-Chloroquinoline-5-carboxylic acid derivatives and analogs
An In-Depth Technical Guide to 3-Chloroquinoline-5-Carboxylic Acid Derivatives and Analogs
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast spectrum of biological activities.[1] This guide delves into the specific, yet highly promising, chemical space of this compound and its derivatives. We will explore the synthetic rationale, dissect the intricate structure-activity relationships (SAR), and present actionable experimental protocols for their synthesis and evaluation. This document is designed to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in the discovery of novel therapeutics.
The Quinoline Scaffold: A Foundation of Pharmacological Diversity
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring to a pyridine ring, is a fundamental building block in both natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, enabling it to interact with a wide range of biological targets. This versatility has led to the development of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The ability to functionalize the quinoline core at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it an enduringly attractive scaffold in drug discovery.
Core Focus: The this compound Moiety
The strategic placement of specific functional groups on the quinoline ring can dramatically influence biological activity. This guide focuses on two key substitutions:
-
The 3-Chloro Group: The introduction of a halogen, such as chlorine, at the C3 position can significantly modulate the electronic properties of the pyridine ring. This electron-withdrawing group can alter the pKa of the quinoline nitrogen, influence binding interactions with target proteins, and potentially enhance membrane permeability.
-
The 5-Carboxylic Acid Group: A carboxylic acid group, particularly on the benzo portion of the scaffold (C5-C8), serves as a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, or as a charged moiety that engages in ionic interactions with amino acid residues in a protein's active site. Its position is crucial; while C3 and C4 carboxylic acids are hallmarks of quinolone antibiotics and certain anticancer agents respectively, a C5-COOH offers a distinct spatial arrangement for probing new biological targets.[3][4]
The combination of these two groups creates a unique scaffold with the potential for novel mechanisms of action and therapeutic applications.
Synthetic Strategies and Methodologies
The synthesis of substituted quinoline carboxylic acids often involves multi-step sequences. A common and adaptable approach for creating the this compound core involves the Vilsmeier-Haack reaction followed by oxidation.
Conceptual Synthetic Workflow
The overall process can be visualized as a logical progression from commercially available starting materials to the final biologically active compounds, followed by iterative cycles of testing and optimization.
Caption: General workflow for synthesis and evaluation of target compounds.
Protocol 3.1: Synthesis of 2-Chloroquinoline-3-carboxylic Acids (A Representative Protocol)
While this protocol is for a 2-chloro-3-carboxylic acid isomer, the chemical principles, particularly the oxidation step, are directly relevant and adaptable for the synthesis of the 5-carboxylic acid target from its corresponding carbaldehyde intermediate. This protocol is based on established methods.[5]
Step 1: Oxidation of 2-Chloroquinoline-3-carbaldehyde to the Carboxylic Acid
-
Preparation: Suspend the corresponding 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate beaker, prepare a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol. Add this to the stirring suspension.
-
Base Addition: Prepare a solution of sodium hydroxide (NaOH, 2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature with vigorous stirring.
-
Causality Insight: The alkaline medium is crucial for the silver oxide (formed in situ) to act as a mild oxidant, converting the aldehyde to a carboxylate salt without cleaving the chloro-substituent.
-
-
Reaction: Stir the reaction mixture for 12 hours at room temperature.
-
Monitoring & Work-up: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, filter the mixture through a pad of Celite to remove silver salts.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation. Add water to the residue to dissolve the sodium salt of the product.
-
Acidification: Acidify the aqueous solution to pH 1 using 15% aqueous HCl. This protonates the carboxylate, causing the final carboxylic acid product to precipitate.
-
Self-Validation Check: The precipitation of a solid upon acidification is a strong indicator of successful product formation. The pH should be confirmed with litmus or a pH meter.
-
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven.
Pharmacological Landscape: MOA and SAR
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents.[3]
Anticancer Potential
Derivatives of 3-chloroquinoline have demonstrated significant potential as anticancer agents.[6] Their mechanisms often involve the inhibition of key enzymes that drive cancer cell proliferation and survival.
-
Mechanism of Action (MOA): A plausible mechanism for quinoline carboxylic acids is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[1] Overexpression of certain kinases is a hallmark of many cancers. The this compound scaffold can position itself within the ATP-binding pocket of a kinase, with the carboxylic acid group forming critical hydrogen bonds with hinge region residues, while the quinoline ring engages in hydrophobic interactions. The 3-chloro substituent can further enhance binding affinity.
Caption: Potential anticancer mechanism via protein kinase inhibition.
-
Structure-Activity Relationship (SAR):
-
Carboxylic Acid Position: The position of the COOH group is critical. For inhibitors of dihydroorotate dehydrogenase (DHODH), a C4-COOH is often a strict requirement.[4] The C5-COOH of our core scaffold presents an opportunity to explore different target classes.
-
Substituents on the Benzo Ring (C5-C8): Electron-withdrawing groups (e.g., fluoro, chloro) on the benzo portion can enhance anticancer activity compared to electron-donating groups.[3]
-
Substituents at C2: Bulky, hydrophobic groups at the C2 position can significantly increase potency, particularly for DHODH inhibitors.[4]
-
Antimicrobial and Antimalarial Activity
The quinoline core is central to many antimicrobial and antimalarial drugs.
-
Antimalarial MOA: 3-chloroquinoline derivatives can function similarly to the well-known drug chloroquine. They are thought to accumulate in the parasite's acidic food vacuole, where they interfere with the detoxification of heme by capping the growing hemozoin crystal.[7] This leads to a buildup of toxic free heme, inducing oxidative stress and killing the parasite.
-
Antibacterial SAR: For the quinolone class of antibiotics, a carboxylic acid at the C3 position is essential for activity.[3] While our core has a C5-COOH, the overall scaffold may still present opportunities for antibacterial drug design, potentially through different mechanisms like targeting novel bacterial enzymes.
Key Experimental Protocols
Protocol 5.1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure the cytotoxic potential of chemical compounds.[2][6]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the treated plates for an additional 48-72 hours.
-
Causality Insight: This incubation period allows the compound to exert its effects, whether by inducing apoptosis, causing cell cycle arrest, or other cytotoxic mechanisms.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
-
Self-Validation Check: The positive control should show a significant and dose-dependent decrease in cell viability, confirming the assay is performing correctly.
-
Data-Driven Insights: Quantitative Analysis
To illustrate the impact of structural modifications on biological activity, the following table summarizes IC₅₀ values for various quinoline derivatives against cancer cell lines. While specific data for 3-chloro-5-carboxylic acid derivatives is sparse in public literature, this comparative data provides crucial context for SAR analysis.
| Compound Type/ID | Target/Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Tetrazolo-quinoline-4-COOH | Protein Kinase CK2 | 0.65 - 1.5 | Fused tetrazole ring at C2/C3, COOH at C4 | [5] |
| 2-Amino-quinoline-3-COOH | Protein Kinase CK2 | 0.9 - 2.1 | Amino group at C2, COOH at C3 | [5] |
| Compound 17 (3-Chloroquinoline) | HeLa (Cervical Cancer) | Highly Active | 3-Chloro, benzenesulfonamide moiety | [6] |
| Compound 2 (3-Chloroquinoline) | LoVo (Colorectal Cancer) | Highly Active | 3-Chloro, benzenesulfonamide moiety | [6] |
| Brequinar Analog | L1210 DHODH | Potent | 6-Fluoro, 2-biphenyl, 4-COOH | [4] |
Note: "Highly Active" indicates that the source reported strong activity comparable to or better than the reference drug, without providing a specific IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and potential for diverse functionalization at other positions (e.g., C2, C4, C7) allow for the creation of extensive compound libraries for screening against various diseases.
Key takeaways and future research directions include:
-
Systematic SAR Exploration: A focused synthesis campaign to create a library of analogs, varying substituents at the C2, C4, C6, C7, and C8 positions, is essential to build a comprehensive SAR model.
-
Target Deconvolution: For active "hit" compounds, identifying the specific biological target (e.g., which kinase or enzyme is being inhibited) is a critical next step. This can be achieved through techniques like thermal shift assays, kinome profiling, or affinity chromatography.
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their drug-like properties (ADME/Tox - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to assess their potential for in vivo efficacy.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Mechanistic Complexity of Quinoline-Based Compounds: A Technical Guide for Drug Development Professionals
<_>
Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged structure" in the realm of medicinal chemistry.[1][2] Its inherent planarity, combined with the presence of a nitrogen atom capable of hydrogen bonding, allows for diverse interactions with a multitude of biological targets.[3] This structural versatility has led to the development of a vast library of quinoline-based compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] This guide provides an in-depth exploration of the core mechanisms of action underpinning the therapeutic efficacy of these compounds, offering insights for researchers and drug development professionals.
Historically, the synthesis of the quinoline core has been achieved through several named reactions, including the Skraup, Friedlander, and Combes syntheses, each offering unique pathways to substituted quinoline derivatives.[4][5][6] These synthetic methodologies have been instrumental in enabling the exploration of the vast chemical space around the quinoline scaffold, leading to the discovery of numerous clinically significant drugs.
This guide will dissect the multifaceted mechanisms of action of quinoline-based compounds, categorized by their primary therapeutic applications. We will delve into the molecular intricacies of their interactions with biological targets, supported by experimental evidence and methodologies.
Part 1: Anticancer Mechanisms of Action
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable diversity of mechanisms to combat cancer cell proliferation and survival.[7][8] Their modes of action are often multi-targeted, encompassing DNA damage, inhibition of critical cellular enzymes, and disruption of key signaling pathways.[9]
DNA Intercalation and Topoisomerase Inhibition
A primary and well-established anticancer mechanism of many quinoline-based compounds is their ability to intercalate into DNA and inhibit the function of topoisomerases.[7][10] Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[11][12] By targeting these enzymes, quinoline derivatives can induce catastrophic DNA damage, leading to cell cycle arrest and apoptosis.[8]
-
Topoisomerase I (Topo I) Inhibition: Certain quinoline derivatives, such as some indenoisoquinoline compounds, act as Topo I inhibitors.[13] They stabilize the transient "cleavable complex" formed between Topo I and DNA, preventing the re-ligation of the single-strand break.[14] This leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication.[14]
-
Topoisomerase II (Topo II) Inhibition: Many clinically used anticancer drugs with a quinoline scaffold, including doxorubicin and mitoxantrone, are potent Topo II inhibitors.[10][15] These agents stabilize the Topo II-DNA covalent complex, where the enzyme has created a double-strand break in the DNA.[11][16] The persistence of these complexes leads to irreversible DNA damage and triggers apoptotic cell death.[16]
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.[11][17]
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Test quinoline compound
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, 100-200 ng of kDNA, and the desired concentration of the test quinoline compound (or vehicle control).
-
Add 1-2 units of human Topoisomerase IIα enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Interpretation: A potent inhibitor will prevent the decatenation of kDNA, resulting in a higher proportion of catenated DNA compared to the control.
Caption: Mechanism of Topoisomerase II inhibition by quinoline compounds.
Kinase Inhibition
Many quinoline derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell growth, proliferation, and survival.[9][15]
-
Receptor Tyrosine Kinases (RTKs): Several FDA-approved quinoline-based drugs, such as cabozantinib and lenvatinib, are multi-kinase inhibitors that target RTKs like VEGFR, MET, and EGFR.[3][18][19] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are often hyperactivated in cancer.[9][18]
-
Pim Kinases: Pim-1, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a role in promoting cell survival and proliferation.[10] Certain quinoline derivatives have been identified as effective Pim-1 kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[10]
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | Pim-1 Kinase | PC-3 (Prostate) | 1.29 | [10] |
| Compound 24 | c-Met | MKN45 (Gastric) | 0.093 | [18] |
| Compound 25 | c-Met | MKN45 (Gastric) | - | [18] |
| 6,7-dimethoxyquinoline derivative | PDGF-RTK | - | <0.02 | [20] |
Induction of Apoptosis and Autophagy
Quinoline-based compounds can trigger programmed cell death through both apoptosis and autophagy.[8][21]
-
Apoptosis: These compounds can induce apoptosis by various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[21] For instance, the novel quinoline derivative DFIQ has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[21]
-
Autophagy Modulation: The role of autophagy in cancer is complex, acting as both a pro-survival and pro-death mechanism. Some quinoline-based antimalarial drugs, like chloroquine and its analogs, are known to inhibit autophagy by accumulating in lysosomes and raising their pH, which blocks the fusion of autophagosomes with lysosomes.[22] This inhibition of autophagy can enhance the efficacy of other anticancer therapies. Conversely, some quinoline derivatives can induce autophagic cell death.[23] For example, a novel quinazolinone derivative containing a quinoline moiety was found to induce both apoptosis and autophagy in leukemia cells.[24]
Part 2: Antimalarial Mechanisms of Action
The quinoline scaffold is the backbone of some of the most important antimalarial drugs, including quinine and chloroquine.[25] Their primary site of action is the food vacuole of the intraerythrocytic stage of the Plasmodium parasite.[26]
Inhibition of Heme Detoxification
During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[27][28][29] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[28][30][31] Quinoline antimalarials, particularly chloroquine, interfere with this detoxification process.[27][32]
-
Accumulation in the Food Vacuole: Chloroquine, being a weak base, diffuses into the acidic food vacuole of the parasite and becomes protonated, trapping it at high concentrations (ion trapping).[25][33]
-
Inhibition of Hemozoin Formation: The accumulated chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization of heme.[34][35] It may also form a complex with heme itself, which is highly toxic to the parasite.[35][36]
-
Toxicity of Free Heme: The buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[32][35]
Caption: Inhibition of heme detoxification by chloroquine in the malaria parasite.
Part 3: Antibacterial Mechanisms of Action
Quinolone antibiotics are a class of synthetic antibacterial agents that are structurally related to quinoline. Their primary mechanism of action involves the inhibition of bacterial DNA synthesis.[37]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The main targets of quinolone antibiotics are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[37][38][39]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[38] Quinolones bind to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex and leading to the accumulation of double-strand breaks.[40]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.[39] Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated chromosomes, ultimately leading to cell death.[39]
Importantly, mammalian cells possess a type II topoisomerase that is structurally different from its bacterial counterparts and is not susceptible to inhibition by quinolone antibiotics, which accounts for their selective toxicity.[38]
Conclusion: The Enduring Legacy and Future Potential of Quinoline-Based Compounds
The quinoline scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse array of therapeutic agents. From the life-saving antimalarials that have been used for centuries to the modern targeted anticancer therapies, the versatility of this chemical entity is undeniable. The multifaceted mechanisms of action, ranging from DNA interactions and enzyme inhibition to the modulation of complex signaling pathways, highlight the remarkable adaptability of quinoline derivatives to different biological targets.
For drug development professionals, a deep understanding of these mechanisms is paramount. It allows for the rational design of new, more potent, and selective compounds, as well as the potential for repurposing existing drugs for new indications. The ongoing research into novel quinoline-based molecules continues to uncover new biological activities and therapeutic opportunities, ensuring that this "privileged structure" will remain a cornerstone of medicinal chemistry for the foreseeable future. The challenge lies in overcoming issues such as drug resistance and off-target effects, which necessitates a continued and concerted effort in medicinal chemistry and molecular pharmacology.[8]
References
- 1. jptcp.com [jptcp.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijmphs.com [ijmphs.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 16. mdpi.com [mdpi.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models [mdpi.com]
- 22. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 28. researchgate.net [researchgate.net]
- 29. The Heme Biosynthesis Pathway Is Essential for Plasmodium falciparum Development in Mosquito Stage but Not in Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 31. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 32. Mechanisms of drug action and resistance [www2.tulane.edu]
- 33. pharmacyfreak.com [pharmacyfreak.com]
- 34. pnas.org [pnas.org]
- 35. Chloroquine - Wikipedia [en.wikipedia.org]
- 36. journals.co.za [journals.co.za]
- 37. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 38. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Chloroquinoline-5-carboxylic acid: An In-depth Technical Guide
Introduction: The Significance of 3-Chloroquinoline-5-carboxylic acid
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core structural motif in a wide array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents. The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 5-position modulates the electronic properties, solubility, and biological activity of the parent quinoline molecule, making it a valuable building block for the synthesis of novel therapeutic agents.
A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide provides a comprehensive overview of the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer an in-depth interpretation of the expected spectral data.
Molecular Structure and Spectroscopic Correlation
To facilitate the interpretation of the spectroscopic data, it is essential to understand the molecular structure of this compound and the numbering of its atoms.
Caption: Molecular structure of this compound with atom numbering.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon atom.
-
Set the spectral width to approximately 0-200 ppm.
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing effects of the chlorine atom, the nitrogen atom, and the carboxylic acid group will significantly influence the chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | ~13.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with residual water in the solvent. |
| H2 | ~9.1 | Singlet | - | This proton is adjacent to the nitrogen atom and is deshielded. The absence of adjacent protons results in a singlet. |
| H4 | ~8.5 | Singlet | - | This proton is deshielded by the adjacent nitrogen and the chloro substituent. The absence of neighboring protons leads to a singlet. |
| H8 | ~8.3 | Doublet | ~8.5 | This proton is deshielded due to its peri-position to the nitrogen. It will be split by the adjacent H7. |
| H6 | ~8.1 | Doublet | ~7.5 | This proton is ortho to the carboxylic acid group and will be deshielded. It is coupled to H7. |
| H7 | ~7.8 | Triplet | ~8.0 | This proton is coupled to both H6 and H8, resulting in a triplet (or more accurately, a doublet of doublets). |
Note: Predicted chemical shifts are relative to TMS and can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~167 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[1] |
| C4, C8a | ~148-152 | These quaternary carbons are adjacent to the nitrogen atom and are significantly deshielded. |
| C2 | ~145 | The carbon atom bearing the chlorine is deshielded due to the electronegativity of the halogen. |
| C6 | ~135 | Aromatic carbon ortho to the carboxylic acid group. |
| C7 | ~130 | Aromatic carbon with a typical chemical shift. |
| C5 | ~129 | The carbon atom to which the carboxylic acid is attached. |
| C4a | ~128 | Quaternary carbon at the ring junction. |
| C8 | ~125 | Aromatic carbon. |
| C3 | ~123 | The carbon atom adjacent to the chloro-substituted carbon. |
Note: Predicted chemical shifts are relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Predicted FT-IR Spectrum
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic quinoline ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2] |
| C-H stretch (Aromatic) | 3100-3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C=O stretch (Carboxylic Acid) | 1725-1700 | Strong, Sharp | The carbonyl stretch is a very intense and characteristic absorption for carboxylic acids.[2] |
| C=C and C=N stretch (Aromatic) | 1620-1450 | Medium-Strong | A series of bands corresponding to the stretching vibrations of the quinoline ring system. |
| C-O stretch (Carboxylic Acid) | 1320-1210 | Medium | Stretching vibration of the C-O single bond in the carboxylic acid group. |
| O-H bend (Carboxylic Acid) | 1440-1395 & 950-910 | Medium, Broad | In-plane and out-of-plane bending of the O-H group. |
| C-Cl stretch | 800-600 | Medium-Strong | The stretching vibration of the carbon-chlorine bond.[3] |
| C-H bend (Aromatic) | 900-675 | Medium-Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic for the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids, typically in negative ion mode to observe the deprotonated molecule [M-H]⁻ or in positive ion mode to see the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₀H₆ClNO₂. The expected monoisotopic mass is approximately 207.0087 g/mol .
-
Molecular Ion Peak: In ESI-MS, the primary ion observed would be [M+H]⁺ at m/z 208 or [M-H]⁻ at m/z 206. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ (or [M-H+2]⁻) with an intensity of about one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of H₂O: From the [M+H]⁺ ion, a loss of water (18 Da) is a common fragmentation for carboxylic acids.
-
Loss of CO: Decarbonylation (loss of 28 Da) is another possible fragmentation.
-
Loss of COOH: Loss of the entire carboxylic acid group as a radical (45 Da) can occur.
-
Loss of Cl: Cleavage of the C-Cl bond (loss of 35 Da) is also a potential fragmentation pathway.
-
A study on the fragmentation of quinolone antibiotics suggests that characteristic losses of H₂O and CO are common.[4]
Caption: A generalized workflow for tandem mass spectrometry analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the sample spectrum, typically over a range of 200-400 nm.
-
Predicted UV-Vis Spectrum
The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions. The presence of the chloro and carboxylic acid substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline.
| Transition | Predicted λ_max (nm) | Rationale |
| π → π | ~230-250 | High-energy transition within the aromatic system. |
| π → π | ~280-320 | Lower-energy transitions characteristic of the extended quinoline conjugation. The exact positions will be influenced by the electronic effects of the substituents. |
Studies on other quinoline derivatives have shown similar absorption patterns.[5] The solvent can also influence the position of the absorption maxima.
Conclusion
The spectroscopic techniques of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. By carefully analyzing the data from each method, researchers can confirm the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The predicted data and protocols in this guide serve as a valuable reference for scientists working with this and related quinoline compounds.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Chloroquinoline-5-carboxylic Acid
Disclaimer: This document is intended to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. As of the date of publication, detailed experimental data on the solubility and stability of 3-Chloroquinoline-5-carboxylic acid (CAS No. 1823254-06-3) is not extensively available in the public domain. The information and protocols presented herein are based on fundamental scientific principles, data from structurally analogous compounds, and established methodologies for the characterization of new chemical entities. This guide is designed to empower researchers to predict, evaluate, and confirm the physicochemical properties of this compound.
Executive Summary
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a detailed exploration of these characteristics, offering both theoretical predictions and robust experimental protocols for their determination. By synthesizing information from analogous structures and adhering to established pharmaceutical guidelines, this document serves as a foundational resource for the effective handling, formulation, and development of this compound.
Physicochemical Properties: A Predictive Overview
Understanding the fundamental physicochemical properties of a molecule is the first step in its scientific evaluation. In the absence of direct experimental data, we can predict these values based on the compound's structure, which features a quinoline core, a carboxylic acid group, and a chloro substituent.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale & Scientific Context |
| Molecular Formula | C₁₀H₆ClNO₂ | Derived from its chemical structure. |
| Molecular Weight | 207.61 g/mol | Calculated from the atomic weights of its constituent atoms. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the quinoline ring and the chloro substituent is expected to increase the acidity of the carboxylic acid group, thus lowering its pKa. |
| pKa (Quinoline Nitrogen) | ~2.0 - 3.0 | The pKa of quinoline is approximately 4.9[1]. The presence of two electron-withdrawing groups (chloro and carboxylic acid) is predicted to significantly decrease the basicity of the quinoline nitrogen. |
| Predicted logP | ~2.5 - 3.5 | The quinoline ring is lipophilic. While the carboxylic acid group is hydrophilic, its contribution to lowering the logP is pH-dependent. At physiological pH, where the acid is ionized, the effective lipophilicity will be lower. Computational models provide a range for this prediction[2][3]. |
| Appearance | Off-white to pale yellow solid | Based on the appearance of similar quinoline carboxylic acid compounds[4]. |
Solubility Profile: From Theory to Practice
The solubility of this compound is expected to be highly dependent on the nature of the solvent and the pH of the aqueous medium. Its amphipathic structure, containing both a large hydrophobic quinoline ring and a polar, ionizable carboxylic acid group, dictates its solubility behavior.
Theoretical Solubility Profile
-
Aqueous Solubility: The intrinsic aqueous solubility (solubility of the neutral form) is predicted to be low. The molecule's flat, aromatic structure promotes efficient crystal packing, leading to high lattice energy that must be overcome for dissolution.
-
pH-Dependent Aqueous Solubility: As a carboxylic acid, the compound's solubility in aqueous media will dramatically increase at pH values above its carboxylic acid pKa. In basic solutions (e.g., pH > 6), the carboxylic acid group will deprotonate to form a highly polar carboxylate salt, which is significantly more water-soluble[5]. This is a critical consideration for developing aqueous formulations.
-
Organic Solvent Solubility: The compound is expected to exhibit moderate to good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in lower alcohols like methanol and ethanol[6]. Its solubility will likely be poor in non-polar solvents like hexanes or toluene.
Experimental Workflow for Solubility Determination
A systematic approach is required to experimentally determine the solubility profile. The following protocol outlines a standard workflow for generating reliable solubility data.
Figure 1: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Protocol for Thermodynamic Solubility Assessment
-
Preparation: Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) and select relevant organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile).
-
Equilibration: Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The solid should be in excess to ensure saturation.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in each solvent/buffer based on the measured concentration and the dilution factor.
Stability Profile and Degradation Pathways
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential liabilities in drug development. Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.
Predicted Stability Profile
-
Hydrolytic Stability: The molecule is expected to be generally stable to hydrolysis under neutral and acidic conditions. The amide bond within the quinoline ring system is typically robust. Under strongly basic conditions, there is a remote possibility of nucleophilic substitution of the chlorine atom, although this is less likely than on more activated ring systems.
-
Oxidative Stability: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of a carboxylic acid can influence this reactivity.
-
Photostability: Compounds with extended aromatic systems like quinoline are often susceptible to degradation upon exposure to light, particularly UV light[7][8]. Photolytic degradation could involve the cleavage of the chloro-substituent or reactions involving the aromatic ring system.
-
Thermal Stability: The compound is expected to be a solid with a relatively high melting point, suggesting good thermal stability in the solid state. Stability in solution at elevated temperatures will need to be determined experimentally.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2). The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.
Figure 2: Workflow for conducting forced degradation studies.
Step-by-Step Protocol for Forced Degradation
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A method using a C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point. Detection by Photo-Diode Array (PDA) and Mass Spectrometry (MS) is ideal.
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C). Monitor the reaction over time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C). Monitor the reaction over time. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose both a solid sample and a solution of the compound to a light source that meets ICH Q1B specifications (providing both UV and visible light). A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method.
-
Evaluation: Assess the results for the percentage of degradation, the formation of new peaks (degradants), and mass balance. Use MS data to propose structures for the major degradation products.
Conclusion
While specific experimental data for this compound remains scarce, a comprehensive understanding of its likely solubility and stability profiles can be achieved through the application of fundamental chemical principles and comparison with structurally related molecules. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to confidently undertake the experimental characterization of this compound. The successful determination of its pH-dependent solubility and its degradation pathways under various stress conditions is essential for advancing its potential applications in drug discovery and materials science.
References
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Chloroquinoline-5-carboxylic acid: From Obscurity to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of 3-Chloroquinoline-5-carboxylic acid, a heterocyclic compound that has emerged from relative obscurity to become a significant building block in medicinal chemistry and materials science. While the specific historical details of its initial discovery remain elusive in readily available literature, this document pieces together the logical synthetic pathways that likely led to its first creation, drawing from the rich history of quinoline chemistry. We will explore the fundamental principles of quinoline synthesis, detail plausible early and modern synthetic routes to this compound, and discuss its burgeoning applications, particularly in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers, offering not only a historical perspective but also practical, in-depth synthetic protocols and an exploration of the compound's potential.
Introduction: The Quinoline Core and the Emergence of a Key Derivative
The quinoline scaffold, a fusion of a benzene and a pyridine ring, has been a cornerstone of medicinal chemistry for over a century. First isolated from coal tar in 1834, its derivatives have given rise to a plethora of essential medicines, most notably the antimalarial drug quinine. The versatility of the quinoline ring system, allowing for functionalization at various positions, has made it a "privileged scaffold" in drug discovery, consistently yielding compounds with diverse biological activities.
Within this vast family of compounds, this compound represents a structurally distinct and increasingly important member. The presence of a chlorine atom at the 3-position and a carboxylic acid at the 5-position imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. While the exact moment of its first synthesis is not prominently documented, its conceptualization and eventual creation are a logical progression of the foundational work in quinoline chemistry.
A Postulated History: The Intellectual Lineage of this compound
The discovery of new chemical entities is often an evolutionary process, building upon decades of prior research. Although a singular "discovery paper" for this compound is not readily apparent, we can infer its synthetic origins by examining the historical development of quinoline synthesis.
Foundational Quinoline Syntheses: Paving the Way
The late 19th century saw the development of several named reactions that became the bedrock of quinoline synthesis. These methods, while not directly producing our target molecule, established the fundamental chemical logic for constructing the quinoline core.
-
The Skraup Synthesis (1880): This reaction, involving the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, was a landmark in heterocyclic chemistry, providing a general method for preparing quinolines.
-
The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones, offering greater flexibility in the substitution pattern of the resulting quinoline.
-
The Combes Quinoline Synthesis (1888): This acid-catalyzed reaction of anilines with β-diketones provided another versatile route to substituted quinolines.
-
The Friedländer Synthesis (1882): This condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group is a powerful tool for constructing the quinoline ring system.
-
The Pfitzinger Reaction (1886): The reaction of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids was a significant step towards the synthesis of quinolines bearing carboxylic acid functionalities.
These classical methods, while robust, often required harsh reaction conditions and offered limited control over regioselectivity. However, they laid the essential groundwork for the more refined synthetic strategies that would eventually enable the targeted synthesis of complex quinoline derivatives like this compound.
The Logical Emergence of this compound
The synthesis of this compound likely emerged from the convergence of two key areas of synthetic development: the synthesis of quinoline-5-carboxylic acids and the methods for the halogenation of the quinoline ring.
It is plausible that early syntheses of quinoline-5-carboxylic acid were achieved through modifications of classical methods, for instance, by using appropriately substituted aniline precursors. The subsequent challenge would have been the regioselective introduction of a chlorine atom at the 3-position. Early halogenation methods often lacked precision, leading to mixtures of isomers. The development of more controlled chlorination techniques would have been a critical step towards the efficient synthesis of the target molecule.
Synthetic Strategies: From Classical Approaches to Modern Methodologies
The synthesis of this compound can be approached through several strategic disconnections. Modern synthetic chemistry offers a range of methods that provide greater control and efficiency compared to the likely early approaches.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a few primary bond disconnections that lead to plausible starting materials.
Caption: Retrosynthetic pathways for this compound.
Plausible Historical and Modern Synthetic Routes
While the first documented synthesis remains elusive, we can propose several viable synthetic pathways based on established organic chemistry principles.
A plausible and historically relevant approach would be a variation of the Gould-Jacobs reaction, which is known for producing 4-hydroxyquinoline-3-carboxylic acid derivatives.[1] Adapting this to our target would involve starting with a suitably substituted aniline.
Step-by-Step Methodology:
-
Condensation: React 3-amino-4-chlorobenzoic acid with diethyl ethoxymethylenemalonate (EMME) to form the corresponding enamine intermediate.
-
Cyclization: Heat the enamine intermediate in a high-boiling solvent (e.g., Dowtherm A) to induce thermal cyclization, yielding ethyl 3-chloro-4-hydroxyquinoline-5-carboxylate.
-
Hydrolysis: Saponify the ester using a strong base like sodium hydroxide to obtain 3-chloro-4-hydroxyquinoline-5-carboxylic acid.
-
Dehydroxylation/Chlorination: While not a simple dehydroxylation, a subsequent step to replace the 4-hydroxyl group might be envisioned, though this presents a significant synthetic challenge. A more direct route would be preferable.
References
An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 3-Chloroquinoline-5-carboxylic acid
Abstract
3-Chloroquinoline-5-carboxylic acid represents a molecule of interest within the broader, pharmacologically significant quinoline class of compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals aimed at the systematic identification and validation of its therapeutic targets. We eschew a rigid template, instead presenting a logical, causality-driven narrative that progresses from broad, computational hypotheses to specific, cell-based validation. This document outlines detailed experimental protocols and the scientific rationale underpinning each methodological choice, ensuring a robust and efficient path for target deconvolution.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a versatile heterocyclic scaffold renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Its derivatives have been shown to modulate numerous biological pathways by targeting key proteins such as protein kinases, topoisomerases, and tubulin.[4][5] The specific substitutions on the this compound molecule—a chloro group at position 3 and a carboxylic acid at position 5—provide distinct electronic and steric properties that are hypothesized to mediate specific interactions within protein binding pockets. This guide details a systematic workflow to uncover these interactions and identify the protein or proteins responsible for the compound's potential biological effects.
Phase 1: Hypothesis Generation and Initial Screening
The initial phase of target identification focuses on casting a wide net, using both computational and high-throughput experimental methods to generate a list of potential protein targets. This strategy is essential when working with a novel compound where the mechanism of action is unknown.
In Silico Target Prediction & Structural Analogy
Before embarking on resource-intensive experimental work, computational methods can provide valuable starting points.[6]
-
Structural Homology Search: The first logical step is to screen databases like ChEMBL and PubChem for structurally similar compounds with known biological targets. Given the prevalence of quinoline cores in kinase inhibitors, protein kinases are a primary hypothetical target class.[1][3] Many approved anticancer drugs containing the quinoline scaffold function by inhibiting kinases involved in oncogenic signaling pathways.[1]
-
Molecular Docking Simulations: A library of protein crystal structures, particularly from the human kinome and other enzyme families known to be targeted by quinoline derivatives, should be used for docking studies. This will predict potential binding modes and rank putative targets based on binding affinity scores.
High-Throughput Kinase Profiling
Based on the strong precedent for quinolines as kinase inhibitors, a direct, activity-based screen is a high-yield starting point.
Rationale: Kinase profiling provides a rapid and direct assessment of the compound's inhibitory activity against a large, diverse panel of purified protein kinases. This approach can immediately identify potent and selective targets, guiding further investigation.
Experimental Protocol: Kinase Inhibitor Profiling using ADP-Glo™
This protocol describes a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[7]
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase enzymes, corresponding substrates, and ATP solution as specified by the Kinase Enzyme System provider (e.g., Promega). Prepare a 10 mM stock of this compound in DMSO.
-
Compound Plating: Serially dilute the compound stock to create a dose-response curve (e.g., 100 µM to 1 nM) in an appropriate microplate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to the wells containing the compound. Incubate for the recommended time (typically 60 minutes) at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Data Acquisition: After a 30-60 minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves to calculate IC50 values for any inhibited kinases.
Data Presentation:
Results should be summarized to highlight the most promising hits.
Table 1: Illustrative Kinase Profiling Hit Summary
| Kinase Target | Family | % Inhibition @ 10 µM | IC50 (µM) |
| EGFR | Tyrosine Kinase | 98% | 0.15 |
| SRC | Tyrosine Kinase | 92% | 0.89 |
| CDK2 | Ser/Thr Kinase | 75% | 5.2 |
| p38α | Ser/Thr Kinase | 12% | > 100 |
Phase 2: Unbiased Target Identification in a Cellular Context
While in vitro screens are valuable, it is critical to identify targets that the compound engages within a complex and physiologically relevant cellular environment. We will employ two orthogonal, label-free methods to generate a robust list of candidate proteins.[8]
Affinity Chromatography-Mass Spectrometry (AP-MS)
Rationale: This biochemical "pull-down" method physically isolates binding partners from a complex cell lysate, providing direct evidence of interaction.[8][9] By immobilizing the compound, it acts as bait to "fish" for its targets.[9]
Experimental Protocol: AP-MS Target Identification
-
Probe Immobilization: Covalently couple this compound to NHS-activated sepharose beads via its carboxylic acid moiety. Prepare control beads with no compound immobilized.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., A549 lung cancer cells if anticancer activity is hypothesized) and prepare a native-condition cell lysate using a non-denaturing lysis buffer.
-
Affinity Enrichment: Incubate the cell lysate with both the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute bound proteins. A competitive elution using a high concentration of free this compound is highly recommended as it specifically displaces true binding partners.
-
Sample Preparation for MS: Eluted proteins are separated by SDS-PAGE. Bands that are unique or significantly enriched in the compound lane compared to the control lane are excised.
-
Mass Spectrometry: Perform in-gel trypsin digestion of the excised bands, followed by LC-MS/MS analysis to identify the proteins.[9]
-
Data Analysis: Identify proteins that are consistently and significantly enriched in the compound pull-down relative to the control.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical assay that measures target engagement in intact cells or lysates.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][12] This method validates that the compound can enter the cell and bind its target in the native cellular milieu.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of target engagement at a fixed temperature.[13]
-
Determine Melt Temperature: First, perform a CETSA melt curve. Treat cells with either vehicle (DMSO) or a high concentration of the compound. Aliquot the cells and heat them across a temperature gradient (e.g., 40°C to 70°C). Identify the temperature at which the target protein (identified from AP-MS or kinase screening) begins to denature in the vehicle-treated sample. This will be the fixed temperature for the ITDR experiment.
-
Compound Treatment: Treat intact cells with a serial dilution of this compound for 1-2 hours.
-
Thermal Challenge: Heat all cell suspensions at the predetermined fixed temperature for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, stabilized protein fraction. Quantify the amount of the target protein using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration and fit the curve to determine the EC50 of thermal stabilization.
Phase 3: Target Validation and Mechanism of Action
Identifying a binding partner is not sufficient; it is crucial to validate that the interaction is responsible for the compound's biological effect.[14]
Cellular Target Engagement & Pathway Modulation
Once a primary target is confirmed (e.g., EGFR from the kinase screen, confirmed by CETSA), the immediate downstream signaling events must be investigated.
-
Phosphorylation Status: Treat cells with this compound and perform Western blotting to probe the phosphorylation status of the target kinase and its key downstream substrates (e.g., for EGFR, probe p-EGFR, p-AKT, p-ERK). A reduction in phosphorylation confirms functional inhibition in a cellular context.[15]
Genetic Validation
Genetic methods provide the highest level of evidence for target validation. The logic is that if the target protein is removed, the compound should no longer exert its effect.[16]
-
siRNA/CRISPR Knockdown: Use siRNA or CRISPR-Cas9 to knock down or knock out the gene encoding the putative target protein.
-
Resistance Phenotype: Treat both the wild-type and the knockdown/knockout cells with this compound. If the knockdown/knockout cells are significantly more resistant to the compound's effects (e.g., on cell proliferation), it strongly validates the protein as the relevant therapeutic target.
Phenotypic Assays
Connect target engagement to a cellular outcome.
-
Cell Proliferation Assays: Use assays like the Sulforhodamine B (SRB) or CellTiter-Glo® assays to quantify the compound's effect on cancer cell line proliferation.[15]
-
Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze Annexin V/PI staining (for apoptosis) or propidium iodide staining (for cell cycle distribution) to understand the mechanism of cell death or growth arrest.
Visual Schematics: Workflows and Pathways
Diagrams are essential for visualizing the complex relationships in target identification.
Caption: Comprehensive workflow for therapeutic target identification and validation.
Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.
Conclusion
The journey from a novel compound to a validated therapeutic target is a multi-step, iterative process that requires the integration of diverse technologies. The strategy detailed in this guide—combining computational prediction, high-throughput screening, orthogonal biochemical and biophysical approaches, and rigorous genetic validation—provides a clear and robust path forward. By systematically applying these methods, researchers can confidently identify the molecular targets of this compound, elucidate its mechanism of action, and ultimately assess its potential as a novel therapeutic agent.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. drughunter.com [drughunter.com]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloroquinoline-5-carboxylic acid from Indole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the multi-step synthesis of 3-Chloroquinoline-5-carboxylic acid, a valuable scaffold in medicinal chemistry, commencing from the readily available heterocyclic compound, indole. This protocol is designed for researchers and professionals in organic synthesis and drug development, offering a plausible and detailed synthetic pathway. The synthesis leverages a strategic functionalization of the indole core, followed by a ring expansion to construct the quinoline system, and subsequent functional group manipulation to yield the target molecule. Each step is detailed with underlying chemical principles, step-by-step protocols, and key considerations for experimental success.
Introduction
Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Specifically, halo- and carboxy-substituted quinolines serve as critical intermediates in the synthesis of complex bioactive molecules, including antimalarial and anticancer agents. The synthesis of this compound presents a unique challenge, requiring a synthetic strategy that can efficiently build the quinoline core while incorporating specific functional groups at the 3- and 5-positions. This guide outlines a rational and experimentally grounded approach to this synthesis, starting from indole.
The proposed synthetic route is a multi-step process that begins with the introduction of a nitrogen-based functional group at the 5-position of indole, which is then converted to a cyano group. This 5-cyanoindole intermediate undergoes a Ciamician-Dennstedt type ring expansion to form the 3-chloroquinoline-5-carbonitrile core. The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.
Overall Synthetic Scheme
The logical pathway from indole to this compound is depicted below. This strategy prioritizes the introduction of the C5 functionality early in the synthesis, as direct functionalization of the quinoline ring at this position can be challenging.
Caption: Proposed synthetic route for this compound from Indole.
Part 1: Synthesis of 5-Cyanoindole
The synthesis of the key intermediate, 5-cyanoindole, is a critical first stage. While several methods exist for the synthesis of 5-substituted indoles, such as the Fischer, Leimgruber-Batcho, and Reissert syntheses, this guide will focus on a route starting from indole via nitration, reduction, and a Sandmeyer reaction. This approach is instructive and utilizes common laboratory transformations. An alternative, high-yield commercial scale synthesis is also presented.
Protocol 1.A: Synthesis of 5-Cyanoindole from Indole
This protocol is a three-step sequence involving nitration of indole, reduction of the nitro group, and conversion of the resulting amine to a nitrile.
Step 1: Synthesis of 5-Nitroindole
-
Principle: The nitration of indole under standard acidic conditions (e.g., nitric/sulfuric acid) typically leads to substitution at the 5-position, driven by the electronic properties of the indole ring system. Protonation at the C3 position deactivates the pyrrole ring towards electrophilic attack, directing the nitration to the benzene ring, para to the nitrogen atom.[1]
-
Materials:
-
Indole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethanol
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve indole in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the indole solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a designated period while monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain 5-nitroindole.
-
Step 2: Synthesis of 5-Aminoindole
-
Principle: The nitro group of 5-nitroindole is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).
-
Materials:
-
5-Nitroindole
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend 5-nitroindole in a suitable solvent like ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a basic pH is achieved.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-aminoindole.
-
Step 3: Synthesis of 5-Cyanoindole via Sandmeyer Reaction
-
Principle: The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile.[2][3][4] The primary amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution to introduce the cyano group.[2][3][4]
-
Materials:
-
5-Aminoindole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: highly toxic)
-
Ice
-
-
Procedure:
-
Diazotization: Dissolve 5-aminoindole in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-cyanoindole.
-
Protocol 1.B: Alternative Commercial Scale Synthesis of 5-Cyanoindole
-
Principle: This method, adapted from the Leimgruber-Batcho indole synthesis, starts from 3-methyl-4-nitrobenzonitrile and offers a robust and scalable route.[5][6]
-
Materials:
-
3-Methyl-4-nitrobenzonitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol
-
Acetic acid
-
Iron powder
-
-
Procedure:
-
Dissolve 3-methyl-4-nitrobenzonitrile in a mixture of methylene dichloride and N,N-dimethylformamide dimethyl acetal.[6]
-
Heat the mixture to 50-55 °C and maintain for approximately 8 hours.[6]
-
Concentrate the reaction mixture under reduced pressure.[6]
-
To the residue, add methanol and acetic acid.[6]
-
Cool the mixture to 0 °C and add iron powder in portions.[6]
-
Heat the reaction mixture to 50-55 °C for 8 hours.[6]
-
After completion, cool the mixture, filter, and wash the filter cake with methanol.[6]
-
Concentrate the organic layer and add ethyl acetate to precipitate the product.[6]
-
Collect the solid by filtration, wash with n-hexane, and dry to yield 5-cyanoindole.[6]
-
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Protocol 1.A | Indole | HNO₃/H₂SO₄, SnCl₂/HCl, NaNO₂, CuCN | Utilizes a common starting material, instructive for academic settings. | Multi-step, involves highly toxic reagents (cyanides). |
| Protocol 1.B | 3-Methyl-4-nitrobenzonitrile | DMF-DMA, Fe/Acetic Acid | Scalable, potentially higher yielding, avoids Sandmeyer reaction. | Starting material may be less common than indole.[6] |
Part 2: Ring Expansion to 3-Chloroquinoline-5-carbonitrile
This stage involves the conversion of the indole ring system into a quinoline through a one-carbon insertion.
Protocol 2: Ciamician-Dennstedt Rearrangement of 5-Cyanoindole
-
Principle: The Ciamician-Dennstedt rearrangement involves the reaction of indole with a dihalocarbene, typically dichlorocarbene generated from chloroform and a strong base.[7] The dichlorocarbene adds to the C2-C3 double bond of the indole to form a dichlorocyclopropane intermediate. This intermediate then undergoes a ring-opening and rearrangement cascade to form the 3-chloroquinoline product with the expulsion of a chloride ion. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.[8][9][10][11]
-
Materials:
-
5-Cyanoindole
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Triethylbenzylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-cyanoindole in chloroform.
-
Add a 50% aqueous solution of sodium hydroxide to the chloroform solution.
-
Add a catalytic amount of triethylbenzylammonium chloride (TEBAC).
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50 °C) for an extended period (e.g., 24 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and dilute with water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3-chloroquinoline-5-carbonitrile.
-
Caption: Workflow for the Ciamician-Dennstedt Rearrangement.
Part 3: Hydrolysis to this compound
The final step is the conversion of the nitrile functional group to a carboxylic acid.
Protocol 3: Hydrolysis of 3-Chloroquinoline-5-carbonitrile
-
Principle: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.[12] Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The choice of conditions may depend on the stability of the chloroquinoline core to the reaction medium. Acidic hydrolysis is often preferred for this type of substrate.
-
Materials:
-
3-Chloroquinoline-5-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ice
-
Sodium Hydroxide (NaOH) solution for neutralization
-
-
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, carefully add 3-chloroquinoline-5-carbonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or by the cessation of ammonia evolution (if basic workup is used).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The carboxylic acid may precipitate upon cooling. If not, carefully adjust the pH of the solution with a sodium hydroxide solution to the isoelectric point of the amino acid to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, water, or a mixture of dimethylformamide and water.[13][14]
-
Safety and Handling Precautions
-
Cyanides: Sodium cyanide and copper(I) cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. Have an appropriate cyanide poisoning antidote kit available.
-
Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (sodium hydroxide) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroform: Chloroform is a suspected carcinogen and is toxic. Handle in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from indole is a challenging yet feasible multi-step process that highlights several key transformations in heterocyclic chemistry. This guide provides a detailed, plausible route and protocols for its execution. The success of this synthesis relies on careful control of reaction conditions and appropriate purification techniques at each stage. The resulting compound is a valuable building block for further elaboration in drug discovery and development programs.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 13. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Vilsmeier-Haack Reaction in the Synthesis of 2-Chloroquinoline-3-carbaldehydes
Introduction: The Strategic Importance of 2-Chloroquinoline-3-carbaldehydes
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the vast family of quinoline derivatives, 2-chloroquinoline-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[3] The presence of three reactive sites—the electrophilic aldehyde, the nucleophilically displaceable chloro group, and the quinoline ring itself—provides a rich platform for molecular elaboration and the construction of complex heterocyclic systems.[2][3]
The Vilsmeier-Haack reaction is a powerful and widely adopted method for the efficient, one-pot synthesis of these crucial building blocks from readily available starting materials like acetanilides.[4][5] This reaction ingeniously combines formylation, chlorination, and cyclization into a single synthetic operation, making it a highly atom-economical and practical approach for both laboratory-scale synthesis and potential scale-up.[4]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes. It delves into the underlying mechanism, offers detailed, field-proven protocols, and explains the critical causality behind experimental choices to ensure successful and reproducible outcomes.
Theoretical Framework: Understanding the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is fundamentally an electrophilic aromatic substitution that utilizes a specific electrophile known as the Vilsmeier reagent .[6][7][8] This reagent is a chloroiminium salt, most commonly generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6][9][10]
Formation of the Vilsmeier Reagent
The first crucial step is the activation of DMF with POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic Vilsmeier reagent, N,N-dimethyl-chloroiminium ion. This iminium ion is the key formylating agent in the reaction.[8][10]
Reaction Mechanism: From Acetanilide to Chloroquinoline
When acetanilides are used as substrates, the reaction proceeds through a sophisticated cascade of transformations that culminates in the formation of the 2-chloroquinoline-3-carbaldehyde ring system.[11]
-
Initial Attack and Diformylation: The reaction is believed to involve the initial formation of an imidoyl chloride from the acetanilide, which then tautomerizes to an N-(α-chlorovinyl)aniline. This enamine intermediate is sufficiently electron-rich to be attacked by the Vilsmeier reagent.[11]
-
Electrophilic Substitution: The enamine attacks the electrophilic carbon of the Vilsmeier reagent. The reaction proceeds with diformylation at the β-position of the enamine.[11]
-
Cyclization: The subsequent intramolecular cyclization is driven by the electrophilic nature of the newly introduced formyl groups and the aromatic ring of the aniline derivative.
-
Aromatization and Hydrolysis: The cyclized intermediate then undergoes aromatization. The final step is the hydrolysis of the iminium species during aqueous work-up to reveal the aldehyde functionality.[6][12]
Below is a diagram illustrating the key steps in the formation of the Vilsmeier reagent and its subsequent reaction to form the quinoline scaffold.
Caption: Key stages of the Vilsmeier-Haack reaction.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 2-chloroquinoline-3-carbaldehydes. Safety is paramount; this reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water.
Protocol 1: Synthesis from Substituted Acetanilides (General Procedure)
This is the most common and classical approach for synthesizing 2-chloroquinoline-3-carbaldehydes.[4]
Reagents and Equipment:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous (3-5 equivalents)
-
Phosphorus Oxychloride (POCl₃), freshly distilled (10-15 equivalents)[13]
-
Crushed Ice and Water
-
Ethyl Acetate or Ethanol for recrystallization
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask, place anhydrous DMF (3-5 equivalents) and cool it to 0°C using an ice bath.[4]
-
Slow Addition of POCl₃: To the cooled DMF, add freshly distilled POCl₃ (10-15 equivalents) dropwise with constant stirring.[4] This is a highly exothermic reaction, and maintaining a low temperature is critical to control the reaction rate and prevent side reactions. The formation of the Vilsmeier reagent is indicated by the formation of a solid or a viscous liquid.[14]
-
Addition of Acetanilide: Once the addition of POCl₃ is complete, add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Reaction Heating: After the addition of the acetanilide, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at 80-90°C for 4-16 hours.[4][13] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.[4][12] This step hydrolyzes the intermediate iminium salt to the final aldehyde and also quenches the excess POCl₃.
-
Product Collection: The solid product that precipitates out is collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold water to remove any remaining salts and DMF. Dry the product under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to afford the pure 2-chloroquinoline-3-carbaldehyde.[4][12][13]
Protocol 2: Synthesis from Acetophenone Oximes
An alternative route involves the use of acetophenone oximes as starting materials.[12]
Reagents and Equipment:
-
Substituted Acetophenone Oxime (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Oxychloride (POCl₃) (7 equivalents)
-
Crushed Ice and Water
-
Ethyl Acetate for recrystallization
-
Reaction vessel with a stirrer and heating capabilities
-
Ice bath
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: Cool DMF (3 equivalents) to 0°C in a reaction vessel.
-
Addition of POCl₃: Add freshly distilled POCl₃ (7 equivalents) dropwise while maintaining the temperature at 0°C.[12]
-
Addition of Oxime: Add the respective acetophenone oxime (1 equivalent) in portions to the Vilsmeier reagent.
-
Reaction Heating: Heat the reaction mixture at 60°C for approximately 16 hours.[12]
-
Work-up and Isolation: Pour the cooled reaction mixture into ice-cold water (approx. 300 ml for a 0.05 mol scale) and stir for about 30 minutes at a temperature below 10°C.[12]
-
Product Collection and Purification: Filter the precipitated 2-chloroquinoline-3-carbaldehyde and recrystallize it from ethyl acetate.[12]
Data Presentation: Quantitative Insights
The yield of the Vilsmeier-Haack reaction can vary depending on the substrate and the specific reaction conditions employed. The following table summarizes representative data for the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes.
| Starting Material | Product | Yield (%) | Melting Point (°C) | Reference |
| Acetanilide | 2-chloroquinoline-3-carbaldehyde | 72% | 142-146 | [12] |
| 4-Hydroxyacetanilide derivative | 2-chloro-6-hydroxyquinoline-3-carbaldehyde | 66% | 125 | [12] |
| 4-Methoxyacetanilide derivative | 2-chloro-6-methoxyquinoline-3-carbaldehyde | 62% | 146 | [12] |
| 4-Chloroacetanilide derivative | 2,6-dichloroquinoline-3-carbaldehyde | 68% | 191-192 | [12] |
| 2-Methylacetanilide | 2-chloro-8-methyl-3-formylquinoline | 60-80% | - | [4] |
Spectroscopic Characterization of 2-chloroquinoline-3-carbaldehyde:
-
¹H NMR (CDCl₃, 300 MHz): δ 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7).[12][15]
-
IR (KBr) cm⁻¹: 1690 (C=O stretch), 2738, 2820 (aldehyde C-H stretch).[12]
Expert Insights and Troubleshooting
As with any chemical synthesis, the Vilsmeier-Haack reaction can present challenges. Understanding the causality behind these issues is key to successful troubleshooting.
Caption: Troubleshooting guide for the Vilsmeier-Haack reaction.
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. The presence of water will decompose the reagent and significantly lower the yield. Therefore, it is imperative to use anhydrous solvents and freshly distilled POCl₃, and to conduct the reaction under a dry atmosphere (e.g., using a drying tube).[16]
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic substitution, meaning that electron-donating groups on the acetanilide ring will increase its nucleophilicity and facilitate the reaction.[6][10] Conversely, strong electron-withdrawing groups can deactivate the ring and may lead to lower yields or require harsher reaction conditions.
-
Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Insufficient cooling can lead to the decomposition of the reagent and the formation of byproducts. Conversely, the cyclization step requires heating, and the optimal temperature and time will depend on the specific substrate.
-
Work-up Procedure: The quenching of the reaction mixture with ice water is a critical step. It must be done carefully and with efficient stirring to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde. Incomplete hydrolysis can result in lower yields of the desired product.
Conclusion: A Gateway to Novel Heterocycles
The Vilsmeier-Haack reaction provides a robust and efficient pathway to 2-chloroquinoline-3-carbaldehydes, which are invaluable precursors in the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery.[1][2] By understanding the mechanistic underpinnings and adhering to carefully optimized protocols, researchers can reliably access these important building blocks. The insights and procedures detailed in these application notes are intended to empower scientists to successfully employ this powerful synthetic tool in their research and development endeavors.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newsama.com [newsama.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. ijsr.net [ijsr.net]
- 13. benchchem.com [benchchem.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. 2-Chloroquinoline-3-carbaldehyde | 73568-25-9 | Benchchem [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Synthetic Versatility of 3-Chloroquinoline-5-carboxylic Acid: A Guide for Chemical Intermediates
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular entities. Its rigid structure and rich electronic properties provide a reliable framework for interacting with biological targets and tuning photophysical characteristics. Among the diverse array of quinoline building blocks, 3-Chloroquinoline-5-carboxylic acid emerges as a particularly valuable chemical intermediate. This bifunctional molecule offers two distinct and orthogonally reactive handles: a carboxylic acid at the 5-position, ripe for amide bond formation, and a chlorine atom at the 3-position, poised for carbon-carbon and carbon-heteroatom bond formation through cross-coupling and nucleophilic substitution reactions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into the core reactivity of this intermediate, presenting detailed, field-proven protocols for its derivatization and explaining the chemical principles that underpin these transformations.
Core Reactivity and Strategic Considerations
The strategic value of this compound lies in the differential reactivity of its two functional groups. The carboxylic acid is an excellent electrophile precursor for amide coupling reactions, a cornerstone of drug discovery for forging connections with amine-containing fragments.[1] Concurrently, the chlorine atom at the 3-position of the electron-deficient quinoline ring is an active participant in palladium-catalyzed cross-coupling reactions and is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a modular and divergent approach to library synthesis, enabling the exploration of chemical space around a central quinoline core.
The electronic nature of the quinoline ring system, with its electron-withdrawing nitrogen atom, activates the chloro-substituted position for nucleophilic attack, facilitating reactions that might be sluggish on a less activated aromatic system. This intrinsic reactivity is a key advantage for synthetic chemists.
Application Protocol 1: Amide Bond Formation via the Carboxylic Acid
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. The carboxylic acid of this compound can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.
Rationale for Reagent Selection
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their water-solubility and the ease of removal of the urea byproduct. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is crucial.[1] These additives react with the activated O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts more cleanly with the amine. A tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically included to neutralize the acid and facilitate the reaction.[1]
Experimental Workflow: Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of N-Benzyl-3-chloroquinoline-5-carboxamide
-
Acid Activation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at room temperature, add HOBt (1.2 eq) followed by EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: To the pre-activated acid solution, add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The chlorine at the 3-position of the quinoline ring can be effectively coupled with a variety of aryl- or heteroarylboronic acids.
Rationale for Catalyst and Condition Selection
The success of a Suzuki-Miyaura coupling hinges on the choice of palladium catalyst, ligand, and base. For chloroquinolines, a catalyst system with high activity is often required. A common choice is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or XPhos. These ligands promote the oxidative addition of the chloroquinoline to the palladium center, which is often the rate-limiting step. A moderately strong base like K₃PO₄ or K₂CO₃ is typically used to facilitate the transmetalation step. The choice of solvent is also critical, with mixtures of an organic solvent (e.g., dioxane, DMF) and water being common.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 3-Phenylquinoline-5-carboxylic Acid
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 0.1 M).
-
Reaction: Heat the reaction mixture at 100-120 °C for 2-18 hours, or until reaction completion as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to afford the desired 3-phenylquinoline-5-carboxylic acid.
Application Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring makes the C3-position susceptible to nucleophilic aromatic substitution (SNAr), allowing for the direct displacement of the chlorine atom by various nucleophiles, such as amines, thiols, or alkoxides.
Rationale for SNAr
SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. The nitrogen atom in the quinoline ring serves this purpose, activating the chloro-substituted carbon for nucleophilic attack. These reactions are often performed at elevated temperatures and may require a base to deprotonate the nucleophile or neutralize the HCl byproduct.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Synthesis of 3-Morpholinoquinoline-5-carboxylic Acid
-
Reaction Setup: To a sealed tube, add this compound (1.0 eq) and morpholine (3.0 eq).
-
Add a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) (0.5 M). The use of excess amine can often preclude the need for an additional base.
-
Reaction: Seal the tube and heat the mixture at 120-150 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Acidify the aqueous solution with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or chromatography.
Summary of Key Transformations and Data
| Transformation | Reagents & Conditions | Typical Yield Range (%) | Key Advantages |
| Amide Coupling | EDC, HOBt, DIPEA, Amine in DMF, RT | 60-95%[1] | Mild conditions, broad amine scope, reliable. |
| Suzuki Coupling | Pd Catalyst, Ligand, Base, Boronic Acid in Dioxane/H₂O, 80-120 °C | 50-90% | Forms C-C bonds, wide variety of boronic acids available. |
| SNAr | Nucleophile (e.g., Amine), DMSO or NMP, 100-150 °C | 40-85% | Direct C-N, C-S, C-O bond formation, atom-economical. |
Conclusion
This compound is a potent and versatile chemical intermediate that provides a gateway to a vast chemical space of substituted quinolines. The protocols and principles outlined in this guide demonstrate its utility in three fundamental transformations critical to modern synthetic chemistry. By leveraging the orthogonal reactivity of its carboxylic acid and chloro functionalities, researchers can efficiently construct diverse molecular architectures for applications in drug discovery, materials science, and beyond. The provided protocols serve as a robust starting point, and optimization of conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
Application Notes and Protocols for 3-Chloroquinoline-5-carboxylic acid in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Potential of 3-Chloroquinoline-5-carboxylic acid
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic placement of substituents on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the vast array of quinoline derivatives, quinoline carboxylic acids have garnered significant attention due to their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This document provides detailed application notes and experimental protocols for This compound (CAS No. 1823254-06-3) , a specific isomer with significant potential in drug discovery.[4] While direct literature on this exact compound is emerging, this guide leverages established synthetic methodologies and biological evaluations of closely related quinoline carboxylic acids to provide a robust framework for researchers. The protocols herein are intended as a starting point for the synthesis, characterization, and biological screening of this compound and its derivatives.
Physicochemical Properties and Structural Features
The unique arrangement of a chlorine atom at the 3-position and a carboxylic acid at the 5-position of the quinoline ring imparts distinct electronic and steric properties to this compound. The electron-withdrawing nature of both the chlorine and the carboxylic acid can influence the reactivity of the quinoline ring and the pKa of the molecule, which in turn can affect its pharmacokinetic profile and target engagement.
| Property | Predicted Value/Information | Source |
| CAS Number | 1823254-06-3 | [4] |
| Molecular Formula | C₁₀H₆ClNO₂ | Inferred |
| Molecular Weight | 223.62 g/mol | Inferred |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred |
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Quinoline-5-carboxylic acid (Precursor)
This step involves the oxidation of a suitable precursor, such as 5-methylquinoline.
-
Materials: 5-methylquinoline, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5-methylquinoline in a dilute aqueous solution of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a saturated aqueous solution of potassium permanganate portion-wise over several hours. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The white precipitate of quinoline-5-carboxylic acid will form.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.
-
Step 2: Chlorination of Quinoline-5-carboxylic acid
This step introduces the chlorine atom at the 3-position. This is a challenging transformation and may require optimization. A direct chlorination might be difficult, and an alternative route involving the synthesis of a 3-hydroxy or 3-amino precursor followed by a Sandmeyer-type reaction might be necessary. However, for the purpose of this protocol, a direct chlorination approach is outlined.
-
Materials: Quinoline-5-carboxylic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), inert solvent (e.g., toluene or dichloromethane), sodium bicarbonate solution.
-
Procedure:
-
In a fume hood, suspend quinoline-5-carboxylic acid in an inert solvent in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Slowly add an excess of thionyl chloride or phosphorus pentachloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess chlorinating agent by slowly adding it to ice-water.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to yield pure this compound.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The chemical shifts and coupling constants will be characteristic of the substituted quinoline ring.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the C-Cl bond.
Medicinal Chemistry Applications and Biological Evaluation Protocols
Derivatives of quinoline-3-carboxylic acid have shown promise as inhibitors of protein kinases, such as protein kinase CK2, which is implicated in cancer.[1][8] They have also been investigated for their antimicrobial and anti-inflammatory activities.[3][9]
Potential Therapeutic Targets and Applications
-
Protein Kinase Inhibition: As an analog of known kinase inhibitors, this compound could be screened against a panel of protein kinases to identify potential anticancer activity.
-
Antimicrobial Activity: The compound can be tested against various strains of bacteria and fungi to assess its potential as an antimicrobial agent.
-
Anti-inflammatory Activity: Its ability to modulate inflammatory pathways can be investigated in cellular assays.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the Protein Kinase CK2 signaling pathway.
Protocol 1: In Vitro Protein Kinase CK2 Inhibition Assay
This protocol is adapted from methodologies used to screen other quinoline-based kinase inhibitors.[1]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against protein kinase CK2.
-
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Add the recombinant CK2 enzyme to each well to initiate the reaction.
-
Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The protocols and application notes provided in this document offer a foundational framework for its synthesis, characterization, and biological evaluation. Further derivatization of the carboxylic acid moiety and substitution at other positions on the quinoline ring could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Future research should focus on the experimental validation of the proposed synthetic route and a comprehensive screening of this compound and its analogs against a wide range of biological targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. prepchem.com [prepchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1823254-06-3 [m.chemicalbook.com]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Chloroquinoline-5-carboxylic Acid Derivatives
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, derivatives of 3-Chloroquinoline-5-carboxylic acid are valuable intermediates and target molecules, where the spatial arrangement of the chloro, carboxylic acid, and heterocyclic nitrogen atoms provides a unique pharmacophore for interacting with biological targets. The chloro group can act as a key binding element or a site for further functionalization, while the carboxylic acid moiety often enhances solubility and provides a crucial hydrogen bonding point.
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and expert insights for the preparation of this compound derivatives, designed for researchers and scientists in synthetic and medicinal chemistry.
Strategic Approaches to Synthesis
The synthesis of substituted quinolines can be broadly categorized into two approaches: (A) constructing the quinoline core from acyclic precursors, and (B) functionalizing a pre-existing quinoline ring. For a polysubstituted target like this compound, a convergent strategy that combines these approaches is often the most efficient. The primary challenge lies in achieving the desired regiochemistry for the three distinct functional groups.
A logical retrosynthetic analysis suggests that the quinoline-5-carboxylic acid core should be assembled first, followed by a selective chlorination at the C-3 position.
Part 1: Synthesis of the Quinoline-5-Carboxylic Acid Core
Several classical name reactions are foundational for constructing the quinoline ring system. The choice of method often depends on the substitution pattern of the desired product and the availability of starting materials. The Gould-Jacobs and Conrad-Limpach reactions are particularly well-suited for this purpose, as they allow for the use of substituted anilines, enabling the direct incorporation of the carboxylic acid moiety.
1.1 The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives.[3][4] The process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][2] Subsequent hydrolysis of the resulting ester and decarboxylation yields the 4-hydroxyquinoline core.[3] To synthesize a quinoline-5-carboxylic acid, the logical starting aniline would be 3-aminobenzoic acid.
Reaction Mechanism
The reaction proceeds via three key stages:
-
Condensation: Nucleophilic attack of the aniline nitrogen onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[2]
-
Thermal Cyclization: A high-temperature 6-electron electrocyclization reaction forms the quinoline ring.[1] This step is typically the most demanding and often requires high-boiling solvents like diphenyl ether or microwave irradiation for efficiency.[1][5]
-
Saponification & Decarboxylation: The ester group at the 3-position is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the 4-hydroxyquinoline.[2]
Diagram: Gould-Jacobs Reaction Pathway
Caption: Workflow for the Gould-Jacobs synthesis of the quinoline core.
Experimental Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-5-carboxylic Acid
This protocol uses a high-boiling inert solvent for the cyclization step.
Materials:
-
3-Aminobenzoic acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine 3-aminobenzoic acid (1.0 eq) and DEEM (1.1 eq). Heat the mixture to 110-130°C for 1.5 hours. Monitor the reaction by TLC to confirm the formation of the intermediate. Ethanol is evolved during this step.
-
Cyclization: To the flask containing the crude intermediate, add diphenyl ether to create a stirrable slurry. Heat the mixture to reflux (approx. 250-260°C) under a nitrogen atmosphere for 30-60 minutes.[5] The cyclized product will precipitate upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Add hexane or cyclohexane to dilute the diphenyl ether and facilitate precipitation. Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent.
-
Saponification: Suspend the crude solid in a 10% aqueous solution of NaOH. Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH ~2. The 4-hydroxyquinoline-5-carboxylic acid will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
| Parameter | Condition | Purpose |
| Condensation Temp. | 110-130 °C | Formation of the anilidomethylenemalonate intermediate. |
| Cyclization Temp. | >250 °C | Provides energy for the 6-electron electrocyclization.[5] |
| Cyclization Solvent | Diphenyl Ether | Inert, high-boiling solvent to achieve required temperature.[5] |
| Hydrolysis | 10% NaOH (aq), reflux | Saponification of the ethyl ester to a carboxylate salt. |
| Workup | Acidification with HCl | Protonation of the carboxylate and phenoxide to precipitate the product. |
1.2 The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[6][7] At moderate temperatures, the reaction favors attack at the keto group, leading to a β-aminoacrylate intermediate which cyclizes to a 4-quinolone.[6] At higher temperatures, reaction at the ester group is favored, leading to a 2-quinolone (the Knorr variation).[6] For our target, the Conrad-Limpach pathway is desired.
Application Notes:
-
Regioselectivity: The cyclization of the intermediate derived from 3-aminobenzoic acid can theoretically occur at two different positions. Steric and electronic factors generally guide the regioselectivity, but mixtures of products can be obtained.[5]
-
Catalysis: The condensation step is often catalyzed by a small amount of acid (e.g., HCl, H₂SO₄).[7]
-
Solvents: High-boiling solvents are also required for the thermal cyclization in the Conrad-Limpach reaction.[8]
Part 2: Chlorination of the Quinoline Core
With the 4-hydroxyquinoline-5-carboxylic acid scaffold in hand, the next critical step is the introduction of a chlorine atom at the C-3 position. Direct electrophilic chlorination of this system is challenging due to the directing effects of the existing substituents. A more reliable method involves converting the 4-hydroxy group into a chloro group and then performing a Vilsmeier-Haack type reaction, which simultaneously introduces a formyl group and a chlorine atom, or by direct chlorination of an activated precursor.
A highly effective strategy involves converting the 4-hydroxy (or 4-oxo tautomer) into a 4-chloro derivative, which can then be subjected to further reactions. However, a more direct approach for introducing the 3-chloro group is often desired. The Vilsmeier-Haack reaction on an acetanilide precursor is a known method for producing 2-chloroquinoline-3-carbaldehydes.[9][10] A similar strategy can be envisioned here.
A more direct and relevant approach starts from a quinolin-2(1H)-one-3-carboxylic acid, which can be converted to the 2-chloroquinoline-3-carboxylic acid using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[11] This establishes a precedent for converting a C=O group on the pyridine ring to a chloro group while the carboxylic acid at C-3 remains intact. We can adapt this logic for our 4-hydroxyquinoline intermediate.
Experimental Protocol 2: Conversion to 4-Chloroquinoline-5-carboxylic acid
Materials:
-
4-Hydroxyquinoline-5-carboxylic acid
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene or Dichloromethane (solvent)
-
Ice, Sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the 4-hydroxyquinoline-5-carboxylic acid (1.0 eq) in an excess of POCl₃ (5-10 eq).
-
Reaction: Add a catalytic amount of DMF. Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The 4-chloroquinoline-5-carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Application Notes:
-
Safety: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step is particularly hazardous and must be done with extreme caution.
-
Side Reactions: The carboxylic acid group can potentially react with POCl₃ to form an acyl chloride. This is typically reversible upon aqueous workup.
Part 3: Final Chlorination at C-3
Achieving selective chlorination at the C-3 position of a quinoline-5-carboxylic acid can be accomplished via several routes. One of the most effective methods for chlorinating the C-3 position of a quinolin-4-one is using the Vilsmeier reagent (POCl₃/DMF), which can lead to a 3-formyl-4-chloroquinoline. A subsequent oxidation would be required.
A more direct approach involves electrophilic halogenation. The electron-donating nature of the hydroxyl group at C-4 (in the enol form) activates the C-3 position for electrophilic attack.
Experimental Protocol 3: Synthesis of 3-Chloro-4-hydroxyquinoline-5-carboxylic Acid
Materials:
-
4-Hydroxyquinoline-5-carboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Acetic Acid (solvent)
Procedure:
-
Reaction Setup: Dissolve or suspend 4-hydroxyquinoline-5-carboxylic acid (1.0 eq) in acetonitrile or acetic acid.
-
Chlorination: Add N-Chlorosuccinimide (1.05 eq) portion-wise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the crude solid with cold water and then a small amount of cold diethyl ether to remove succinimide. Recrystallize the product from a suitable solvent like ethanol to obtain the pure 3-chloro-4-hydroxyquinoline-5-carboxylic acid.
Diagram: Overall Synthetic Pathway
Caption: A plausible synthetic route to the target scaffold.
Final Conversion to this compound
If the target molecule is the fully aromatic this compound (and not the 4-hydroxy or 4-chloro derivative), a final deoxygenation/dehalogenation step at the 4-position would be necessary. This can often be achieved via catalytic hydrogenation. For instance, a 3,4-dichloroquinoline derivative can be selectively reduced at the 4-position.
Conclusion
The synthesis of this compound derivatives is a multi-step process that relies on the strategic application of classical heterocyclic chemistry reactions combined with modern functionalization techniques. The Gould-Jacobs reaction provides a reliable entry point to the essential quinoline-5-carboxylic acid core. Subsequent chlorination steps, carefully chosen to control regioselectivity, allow for the installation of the required chloro substituents. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. One moment, please... [iipseries.org]
- 5. mdpi.com [mdpi.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 3-Chloroquinoline-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of natural and synthetic molecules endowed with a wide spectrum of biological activities.[1][2] From the historical triumphs of quinine and chloroquine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for therapeutic innovation.[3][4] This application note focuses on 3-Chloroquinoline-5-carboxylic acid , a specific derivative that, based on extensive structure-activity relationship (SAR) studies of analogous compounds, holds significant promise for investigation in several key therapeutic areas.[5]
The presence of the chloro-substituent at the 3-position and a carboxylic acid at the 5-position suggests potential for unique interactions with biological targets.[6] Drawing upon the established pharmacology of related quinoline carboxylic acids and 3-chloroquinolines, we hypothesize that this compound may exhibit potent antiproliferative, anti-inflammatory, and antimicrobial activities . This guide provides a comprehensive suite of detailed in vitro assay protocols designed to rigorously evaluate these potential biological effects and elucidate the underlying mechanisms of action.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the established bioactivities of structurally related quinoline derivatives, we propose the following avenues of investigation for this compound:
-
Antiproliferative and Cytotoxic Effects: The quinoline scaffold is a common feature in numerous anticancer agents.[2][7] The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can facilitate interactions with key enzymes involved in cell proliferation and survival. Specifically, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a crucial regulator of cell cycle and apoptosis.[6] Furthermore, in silico studies suggest that some quinoline-3-carboxylic acids may act as DNA minor groove-binding agents.[8] Therefore, it is plausible that this compound could exert antiproliferative effects through kinase inhibition or direct DNA interaction, leading to cell cycle arrest and apoptosis.
-
Anti-inflammatory Potential: Quinoline derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity. We hypothesize that this compound may modulate inflammatory pathways, potentially through the inhibition of enzymes like COX or by affecting the production of pro-inflammatory cytokines in relevant cell models.
-
Antimicrobial Activity: The 3-chloroquinoline core is present in compounds with demonstrated antibacterial and antifungal properties.[1] The mechanism of action for some of these derivatives involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[1] It is therefore worthwhile to investigate the potential of this compound as a novel antimicrobial agent against a panel of pathogenic bacteria and fungi.
The following sections provide detailed, step-by-step protocols for a tiered approach to screening this compound for these hypothesized activities.
Experimental Workflow for Comprehensive In Vitro Profiling
To systematically evaluate the biological potential of this compound, a multi-tiered experimental approach is recommended. This workflow ensures a logical progression from broad cytotoxicity screening to more specific mechanistic assays.
Caption: Tiered approach for the in vitro evaluation of this compound.
Part 1: Antiproliferative and Cytotoxicity Assays
The initial step in evaluating a novel compound is to determine its effect on cell viability. The Sulforhodamine B (SRB) assay is a robust and sensitive method for assessing cytotoxicity in adherent cell lines.[2]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH₂O
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
-
Microplate reader (515 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.
-
Include a "time zero" plate that is fixed immediately after adding the compound, and a vehicle control group (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 16.7%) without aspirating the medium.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates on a plate shaker for 10 minutes.
-
Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Abs_treated - Abs_time_zero) / (Abs_control - Abs_time_zero) ] * 100
-
Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.
| Parameter | Description |
| GI₅₀ | Concentration of the compound that causes 50% inhibition of cell growth. |
| TGI | Total Growth Inhibition: Concentration of the compound where the cell count at the end of the experiment is equal to the cell count at time zero. |
| LC₅₀ | Lethal Concentration 50: Concentration of the compound that results in a 50% reduction in the initial cell number. |
Part 2: Anti-inflammatory Assays
To screen for anti-inflammatory activity, a common and effective in vitro model is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the production of nitric oxide (NO).
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[2]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., from Promega)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard
-
96-well flat-bottom microplates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound (determined from the SRB assay) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL.
-
Include a negative control (cells + medium), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known COX-2 inhibitor like indomethacin).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.
-
Add 50 µL of the Sulfanilamide solution to each well (supernatants and standards) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the NaNO₂ standard curve.
-
Determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Part 3: Antimicrobial Susceptibility Testing
To assess the antimicrobial potential of this compound, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 with L-glutamine and buffered with MOPS for fungi
-
Sterile 96-well U-bottom microplates
-
Bacterial/fungal inocula standardized to 0.5 McFarland
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microplate containing the compound dilutions. The final volume in each well will be 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Microorganism | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | Ciprofloxacin: | |
| E. coli ATCC 25922 | Ciprofloxacin: | |
| C. albicans ATCC 90028 | Fluconazole: |
Potential Signaling Pathways and Mechanistic Insights
The results from the primary assays can guide further investigation into the specific molecular mechanisms of this compound.
Caption: Hypothesized signaling pathways for this compound.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial in vitro characterization of this compound. The proposed assays will enable researchers to efficiently screen for antiproliferative, anti-inflammatory, and antimicrobial activities, providing a solid foundation for further drug development efforts. Positive results in these assays would warrant more in-depth mechanistic studies, such as specific enzyme inhibition assays, gene expression analysis, and in vivo efficacy studies, to fully elucidate the therapeutic potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from Quinoline Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Enduring Promise of the Quinoline Scaffold in an Era of Antimicrobial Resistance
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents, including the renowned antimalarials like chloroquine and the potent broad-spectrum fluoroquinolone antibiotics such as ciprofloxacin.[3] However, the relentless rise of antimicrobial resistance (AMR) poses a grave threat to global health, necessitating the urgent development of novel antimicrobial agents.[4][5] The chemical versatility of the quinoline ring system allows for extensive structural modifications, making it an ideal starting point for the design of new compounds that can overcome existing resistance mechanisms.[2][6]
This guide provides a comprehensive overview of the key stages in the development of antimicrobial agents from quinoline derivatives, from initial design and synthesis to in vitro and in vivo evaluation. It is intended to serve as a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers in their quest for the next generation of antimicrobial drugs.
Part 1: Design and Synthesis of Novel Quinoline Derivatives
Rational Design Strategies: Leveraging Structure-Activity Relationships (SAR)
The antimicrobial activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring.[6] A thorough understanding of SAR is paramount for the rational design of new, more potent compounds.
-
The Quinolone Core: The 4-quinolone scaffold is a cornerstone of many antibacterial quinoline derivatives. The planarity between the 4-keto group and the 3-carboxylic acid is a critical determinant of biological activity.[7]
-
Substitutions at N-1: The substituent at the N-1 position significantly influences antibacterial potency. A cyclopropyl group, as seen in ciprofloxacin, is often optimal for activity.
-
The C-7 Position: The C-7 position is a key site for modification to modulate the spectrum of activity. Piperazinyl and pyrrolidinyl groups at this position can enhance activity against Gram-negative bacteria.
-
The C-8 Position: Modifications at the C-8 position can also impact activity. For instance, a fluorine or chlorine atom at this position has been shown to enhance in vitro activity.[8]
-
Molecular Hybridization: A promising strategy involves creating hybrid molecules by linking the quinoline scaffold with other pharmacophores, such as triazoles or benzimidazoles, to potentially achieve dual-target mechanisms of action and combat resistance.[1][4]
In Silico Screening: Molecular Docking
Before embarking on synthesis, computational methods like molecular docking can be employed to predict the binding affinity of designed quinoline derivatives to known bacterial targets, such as DNA gyrase and topoisomerase IV.[7][9] This in silico screening helps prioritize compounds for synthesis, thereby saving time and resources.[5]
Protocol 1: Molecular Docking of Quinoline Derivatives against Bacterial DNA Gyrase
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 6F86) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.
-
-
Ligand Preparation:
-
Draw the 2D structures of the designed quinoline derivatives and convert them to 3D structures.
-
Perform energy minimization of the ligand structures using appropriate force fields.
-
-
Docking Simulation:
-
Define the binding site on the protein based on the co-crystallized ligand or known active sites.
-
Perform the docking simulation using software like AutoDock Vina, which will predict the binding poses and calculate the binding affinity (docking score) in kcal/mol.
-
-
Analysis of Results:
-
Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Prioritize compounds with the most favorable docking scores (more negative values indicate stronger binding) and key interactions for synthesis.[10]
-
Part 2: Synthesis and Characterization
The synthesis of quinoline derivatives can be achieved through various established methods. The choice of synthetic route depends on the desired substitution pattern.
Classical and Modern Synthetic Methodologies
Several named reactions are foundational to quinoline synthesis, including:
-
Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.[11][12]
-
Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[11]
-
Friedländer Synthesis: A condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6]
-
Combes Quinoline Synthesis: The acid-catalyzed condensation of anilines with β-diketones.[12]
Modern approaches often utilize transition-metal catalysis and multicomponent reactions to improve efficiency and access a wider diversity of derivatives.[6]
General Protocol for Synthesis, Purification, and Characterization
The following is a generalized protocol that should be adapted based on the specific reaction.
Protocol 2: Synthesis of a Quinoline Derivative via Mannich Reaction [13]
-
Reaction Setup:
-
To a solution of the starting quinoline derivative (e.g., 5-chloro-quinolin-8-ol) in ethanol, add the appropriate secondary amine and paraformaldehyde.
-
Reflux the reaction mixture for the time specified in the literature (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified compound using spectroscopic methods:
-
¹H and ¹³C NMR: To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
FTIR Spectroscopy: To identify the functional groups present.
-
-
Part 3: In Vitro Antimicrobial Evaluation
Once synthesized and characterized, the novel quinoline derivatives must be evaluated for their antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a widely used and standardized technique for determining MIC values.[4][15]
Protocol 3: Broth Microdilution MIC Assay [4][14][16]
-
Preparation of Reagents and Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of the synthesized quinoline derivatives (typically in DMSO).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL).[14]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB.
-
Add the diluted inoculum to each well (except for the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17][18] It is determined after the MIC has been established.
Protocol 4: MBC Assay [4][17][19]
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).
-
-
Plating:
-
Spot the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Determining the MBC:
Data Presentation: Summarizing Antimicrobial Activity
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference Drug | MIC of Ref. Drug (µg/mL) |
| Quinoline-A | S. aureus ATCC 29213 | 4 | 8 | Ciprofloxacin | 0.5 |
| Quinoline-A | E. coli ATCC 25922 | 8 | 16 | Ciprofloxacin | 0.015 |
| Quinoline-B | S. aureus ATCC 29213 | 2 | 4 | Ciprofloxacin | 0.5 |
| Quinoline-B | E. coli ATCC 25922 | 4 | 8 | Ciprofloxacin | 0.015 |
Part 4: Cytotoxicity and In Vivo Efficacy
Promising antimicrobial candidates must be evaluated for their safety and efficacy in more complex biological systems.
In Vitro Cytotoxicity Assessment
It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to ensure they are selectively targeting the microbes. The MTT assay is a common colorimetric method for this purpose.[8][20]
Protocol 5: MTT Cytotoxicity Assay [21]
-
Cell Culture:
-
Seed a mammalian cell line (e.g., NIH/3T3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Expose the cells to various concentrations of the synthesized quinoline derivatives for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
In Vivo Efficacy Models
Compounds that demonstrate high antimicrobial potency and low cytotoxicity should be advanced to in vivo efficacy studies using animal models of infection.[22][23]
Workflow for In Vivo Efficacy Testing in a Mouse Model of Bacterial Infection
Caption: Workflow for in vivo antimicrobial efficacy testing.
Key Endpoints in In Vivo Studies: [2][3]
-
Survival Rate: The percentage of animals that survive the infection following treatment.
-
Bacterial Burden: The number of colony-forming units (CFU) in target organs (e.g., spleen, liver, lungs).
-
Histopathology: Microscopic examination of tissues to assess inflammation and tissue damage.
Conclusion and Future Directions
The development of new antimicrobial agents from quinoline derivatives is a dynamic and promising area of research. By integrating rational design, efficient synthesis, and a robust cascade of in vitro and in vivo assays, it is possible to identify and optimize novel compounds with the potential to combat the growing threat of antimicrobial resistance. Future efforts should focus on exploring novel quinoline scaffolds, investigating new bacterial targets, and leveraging advanced technologies such as artificial intelligence and machine learning to accelerate the drug discovery process.
References
- 1. en.iacld.com [en.iacld.com]
- 2. vibiosphen.com [vibiosphen.com]
- 3. imquestbio.com [imquestbio.com]
- 4. protocols.io [protocols.io]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. iipseries.org [iipseries.org]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microchemlab.com [microchemlab.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ibtbioservices.com [ibtbioservices.com]
Application Notes and Protocols for 3-Chloroquinoline-5-carboxylic acid as a Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role of Protein Kinases and the Promise of Quinoline-Based Inhibitors
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic development.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent studies have highlighted the potential of quinoline carboxylic acid derivatives as potent inhibitors of protein kinases, with a particular focus on Protein Kinase CK2.[4][5][6]
This guide provides a comprehensive overview of the application of 3-Chloroquinoline-5-carboxylic acid, a representative of this promising class of compounds, as a protein kinase inhibitor. We will delve into its potential mechanism of action, provide detailed protocols for its characterization, and offer insights into the interpretation of results. While the broader class of 3-quinoline carboxylic acids has shown inhibitory activity against Protein Kinase CK2, the specific activity and selectivity profile of this compound should be empirically determined using the protocols outlined herein.[4][5]
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1823254-06-3[7] |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| Chemical Structure | (Structure can be visualized using SMILES: O=C(O)c1cccc2c1nc(Cl)cc2) |
Synthesis: The synthesis of 3-quinoline carboxylic acid derivatives can be achieved through various established chemical methods. A common approach involves the oxidation of 2-chloroquinoline-3-carbaldehydes, which are synthesized from acetanilides using the Vilsmeier-Haack reaction.[4] Modifications to the quinoline ring and the carboxylic acid group can be introduced to explore structure-activity relationships (SAR).[4][5]
Mechanism of Action: Targeting the ATP-Binding Site
Based on studies of similar quinoline-based inhibitors, this compound is hypothesized to act as an ATP-competitive inhibitor. This means it likely binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. Molecular docking studies of related compounds suggest that the quinoline ring system can form hydrophobic interactions with residues in the active site, while the carboxylic acid group can form key hydrogen bonds.[6][8]
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a clear path to characterizing the inhibitory potential of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1] A decrease in ADP production in the presence of the inhibitor indicates its potency.
Materials:
-
This compound
-
Target Protein Kinase (e.g., recombinant human CK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates[1]
-
Plate reader with luminescence detection capabilities[1]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.[1]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[1]
-
-
Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The final concentrations of substrate and ATP should be optimized for the specific kinase, typically at or near the Km value.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[1]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Data Presentation:
| Kinase Target | This compound IC₅₀ (µM) | Positive Control (e.g., Staurosporine) IC₅₀ (µM) |
| CK2 | To be determined | Known value |
| Kinase X | To be determined | Known value |
| Kinase Y | To be determined | Known value |
Protocol 2: Cell-Based Assay for Kinase Activity
Cell-based assays provide a more physiologically relevant context to assess the inhibitor's efficacy by considering factors like cell permeability and interaction with other cellular components.[9][10][11]
Method 2A: Western Blot Analysis of Substrate Phosphorylation
This method directly measures the phosphorylation of a kinase's downstream substrate within a cell.[12]
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with high CK2 activity).
-
This compound
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer or other suitable lysis buffer[13]
-
BCA or Bradford protein assay kit[13]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
ECL detection reagent[14]
-
Chemiluminescence imaging system[14]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13][14]
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.[14]
-
Separate 20-30 µg of protein per lane by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the chemiluminescent signal using an ECL reagent and an imaging system.[14]
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein and a loading control (e.g., β-actin or GAPDH).[12]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Method 2B: Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on cell growth and survival, which is often dependent on the activity of key protein kinases.[9]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Plate reader with luminescence or absorbance detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified Protein Kinase CK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western Blot analysis of kinase inhibitor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 1823254-06-3 [m.chemicalbook.com]
- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloroquinoline-5-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the synthesis of 3-Chloroquinoline-5-carboxylic acid. This valuable scaffold presents unique synthetic challenges, and achieving high yield and purity requires a nuanced understanding of the reaction mechanisms and critical process parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format. Each answer provides not only a solution but also the underlying chemical reasoning to empower your future synthetic planning.
Q1: My overall yield is consistently low (<30%). What are the most common culprits and how do I systematically troubleshoot this?
Low overall yield in a multi-step synthesis is a common yet frustrating issue. The cause is often a cumulative loss across several stages. A systematic approach is crucial.
Systematic Troubleshooting Workflow:
-
Analyze Each Step in Isolation: Do not assume the final step is the only problem. Re-run each reaction (e.g., condensation, cyclization, chlorination, oxidation) and calculate the isolated yield for that specific transformation. This will pinpoint the most inefficient step.
-
Monitor Reactions Rigorously: Use Thin Layer Chromatography (TLC) or HPLC to monitor reaction progress. An incomplete reaction is a frequent cause of low yield.[1][2] If starting material persists after the recommended reaction time, it points to issues with temperature, catalyst activity, or reagent purity.
-
Assess Purity of Intermediates: Impurities carried over from one step can inhibit subsequent reactions. Ensure each intermediate is purified to the required specification before proceeding.
-
Evaluate Work-up and Purification Losses: Significant product can be lost during extractions (e.g., due to emulsion formation or incorrect pH) or recrystallization (e.g., using a suboptimal solvent system).[3]
Troubleshooting Decision Tree
Caption: A systematic workflow for troubleshooting low yields.
Q2: The thermal cyclization step to form the quinoline ring (Gould-Jacobs reaction) is inefficient, resulting in significant starting material recovery or decomposition.
The Gould-Jacobs reaction, which involves the thermal cyclization of an anilidomethylenemalonic ester, is notoriously demanding.[4] The high temperatures required for ring closure can also lead to decomposition.[5]
Causality: The cyclization is an intramolecular electrophilic aromatic substitution, which has a high activation energy. Insufficient temperature leads to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause decarboxylation and polymerization of the starting materials and product.[6]
Solutions:
-
Optimize Thermal Conditions: The choice of a high-boiling, inert solvent is critical. Dowtherm A or diphenyl ether are standard choices that allow for temperatures up to 250 °C.[5] However, simply increasing the temperature is not always the answer.
-
Microwave-Assisted Synthesis: This is a highly effective modern alternative. Microwave heating can dramatically shorten reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[2][6]
Data Summary: Conventional vs. Microwave Heating in a Model Gould-Jacobs Cyclization
| Method | Temperature | Time | Typical Yield | Reference |
| Conventional (Oil Bath) | 250 °C | 2-4 hours | 30-50% | [5] |
| Microwave Irradiation | 250-300 °C | 5-15 minutes | 47-80% | [2][6] |
Q3: My final product is a dark-colored oil or tar instead of a crystalline solid. What happened?
The formation of dark tars is a classic sign of side reactions, most commonly polymerization or oxidation, especially under harsh acidic or high-temperature conditions.[1][7]
Causality: The reactive intermediates in many quinoline syntheses (like enamines or unsaturated aldehydes) can self-condense or polymerize.[7] The Vilsmeier-Haack reaction, often used to produce chloroquinoline precursors, can also generate polymeric byproducts if the temperature is not carefully controlled.[1]
Solutions:
-
Strict Temperature Control: Ensure that exothermic steps, such as the addition of POCl₃ to DMF or the addition of concentrated acid, are performed with adequate cooling (e.g., an ice bath) and slow, dropwise addition.[1]
-
Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Purification Strategy: Do not discard the tarry crude product.
-
Initial Cleanup: Attempt to triturate the crude material with a non-polar solvent like hexane or diethyl ether to precipitate out some polymeric material.
-
Column Chromatography: This is often the most effective way to isolate the desired product from a complex mixture.
-
Decolorization: During recrystallization of the isolated solid, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]
-
Q4: The chlorination of my quinolinone precursor with POCl₃ is low-yielding and produces significant byproducts.
Chlorination with phosphorus oxychloride (POCl₃) is a standard method to convert a hydroxyquinoline (quinolinone) to a chloroquinoline. However, the reaction is highly sensitive to conditions.
Causality: POCl₃ is extremely reactive towards water. Any moisture in the reaction setup will hydrolyze POCl₃ to phosphoric acid, quenching the reagent and reducing the yield.[1] At high temperatures, POCl₃ can also lead to the formation of undesired polychlorinated or tarry byproducts.
Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under a nitrogen or argon atmosphere. Use anhydrous solvents.
-
Temperature Control: The reaction is typically performed at reflux, but the temperature should be carefully controlled. For sensitive substrates, a lower temperature and longer reaction time may be beneficial.
-
Stoichiometry: While POCl₃ is often used as both the reagent and solvent, for smaller scale reactions, using a slight excess (e.g., 2-3 equivalents) in a high-boiling inert solvent like toluene can provide better control.
-
Work-up Procedure: The work-up is critical. The reaction mixture must be quenched by pouring it slowly and carefully onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product. Failure to do this correctly can lead to product degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing this compound?
There is no single "best" route, as the optimal strategy depends on available starting materials and equipment. However, a robust and frequently cited approach involves the Vilsmeier-Haack reaction followed by oxidation.[8]
Plausible Synthetic Workflow:
References
Technical Support Center: Overcoming Side Reactions in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common side reactions and challenges encountered during the synthesis of these vital heterocyclic compounds. By understanding the causality behind these side reactions, you can optimize your experimental protocols for higher yields and purity.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues applicable to various classical quinoline synthesis methods.
Q1: My overall yield is consistently low, and the crude product is a complex mixture regardless of the synthesis method. Where should I start troubleshooting?
A1: Low yields and purity issues often stem from a few core principles. First, ensure the purity of your starting materials; for instance, in the Skraup synthesis, wet glycerol can interfere with the reaction.[1] Second, meticulous temperature control is critical, as excessive heat frequently promotes polymerization and tar formation.[2][3] Finally, consider your purification strategy. Quinolines are basic and can decompose on standard silica gel.[1]
Q2: I'm observing product decomposition during column chromatography on silica gel. What are my options?
A2: This is a frequent challenge due to the acidic nature of silica gel interacting with the basic quinoline nitrogen.[1] To mitigate this, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel by creating a slurry with a solvent containing a small amount of a basic modifier, such as triethylamine (~1-2%), before packing the column. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for the purification of basic compounds.
-
Purify via Salt Formation: Convert the crude quinoline into a salt, like a hydrochloride or picrate.[1] These salts are often crystalline and can be purified effectively by recrystallization.[1] The pure quinoline free base can then be regenerated by treatment with a base.[1]
Q3: Are there any modern, general strategies to make classical syntheses cleaner?
A3: Yes, the field is moving towards "greener" chemistry. Many classical methods that rely on harsh conditions (strong acids, high temperatures) are being updated. Consider exploring:
-
Milder Catalysts: Lewis acids (e.g., ZnCl₂, SnCl₄, various triflates) or even metal-free catalysts like iodine can often promote cyclization under significantly milder conditions than traditional Brønsted acids, reducing byproduct formation.[2][4][5][6]
-
Solvent-Free Conditions: Heating a mixture of reactants with a solid-supported catalyst or a catalytic amount of an ionic liquid can lead to cleaner reactions and simpler work-ups.[7][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the formation of thermally induced side products.[8]
Section 2: Method-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is powerful but notoriously exothermic and prone to tar formation.[9][10]
Q: My Skraup reaction is extremely vigorous and difficult to control, resulting in a black, intractable tar. How can I moderate it and reduce charring?
A: This is the most common issue with the Skraup synthesis. The reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent is highly exothermic.[9]
Solutions:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is the standard and most effective method to make the reaction less violent and control the rate, which in turn reduces charring.[3][9][10] Boric acid can also be used.[9]
-
Control Reagent Addition & Temperature: Add the concentrated sulfuric acid slowly while efficiently cooling the reaction vessel in an ice bath.[9] Once the reaction is initiated with gentle heating, the external heat source should be removed immediately to allow the exotherm to sustain the reaction.[1] Good stirring is essential to dissipate heat.[9]
-
Purification from Tar: Even in a well-controlled reaction, some tar is expected.[9] The most effective method to isolate the quinoline product is steam distillation from the basified reaction mixture.[1][9][11]
Below is a troubleshooting workflow for the Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing V.H. Formylation Reactions
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize V-H formylation experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, utilizing a Vilsmeier reagent generated from a substituted amide (like DMF) and a halogenating agent (like POCl₃)[1][2]. While robust, its success is highly dependent on carefully controlled conditions. This guide addresses common issues encountered during the reaction in a practical Q&A format.
I. Vilsmeier Reagent: Preparation & Handling
The heart of the reaction is the Vilsmeier reagent, an electrophilic chloroiminium ion[1][3]. Its proper formation and handling are paramount for a successful outcome.
Q1: My Vilsmeier reagent preparation (POCl₃ + DMF) results in a solid precipitate, causing my stir bar to get stuck. How can I prevent this?
A1: This is a common issue arising from the high concentration and rapid formation of the Vilsmeier salt, [(CH₃)₂N=CHCl]⁺Cl⁻, which has limited solubility in the reaction medium.
-
Causality: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic and rapid. When POCl₃ is added too quickly, even at 0°C, localized concentration gradients can lead to rapid precipitation of the salt, forming a thick slurry or solid mass that can halt stirring[4].
-
Troubleshooting & Optimization:
-
Slower Addition: The most critical parameter is the rate of addition. Add POCl₃ dropwise over a significantly longer period (e.g., 60-90 minutes) to the chilled DMF solution. This maintains a lower concentration of the nascent reagent, preventing it from crashing out of the solution.
-
Use of a Co-solvent: Performing the reagent generation in a suitable anhydrous co-solvent can aid solubility. Halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are inert and help keep the reagent in solution[5][6]. The DMF would then be used in stoichiometric amounts rather than as the solvent.
-
Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can power through thicker slurries, ensuring the mixture remains homogeneous.
-
Q2: What are the safety considerations when preparing and handling the Vilsmeier reagent?
A2: Safety is a primary concern. The Vilsmeier-Haack reaction possesses thermal hazards that must be respected, particularly on scale-up.
-
Exothermic Formation: The reaction of POCl₃ and DMF is highly exothermic. The reagent should always be prepared at low temperatures (typically 0°C in an ice bath) with slow, controlled addition of POCl₃ to DMF (never the reverse)[1][6].
-
Thermal Instability: The Vilsmeier reagent itself, and the subsequent reaction mixture, can be thermally unstable. Calorimetric studies have shown that these mixtures can generate rapid temperature and pressure increases if heated, potentially leading to a thermal runaway[7][8][9]. It is crucial to maintain temperature control throughout the reaction.
-
Hydrolysis Hazard: POCl₃ reacts violently with water in a highly exothermic manner, releasing corrosive HCl gas[10]. The work-up procedure must be conducted with extreme care, typically by slowly quenching the reaction mixture into a large excess of crushed ice with vigorous stirring[10].
II. Reaction Optimization & Troubleshooting
This section addresses common problems observed during the formylation step itself, from low conversion to the formation of unwanted byproducts.
Q3: I am getting a low yield or recovering unreacted starting material. What are the likely causes?
A3: Low conversion is one of the most frequent issues and can be traced back to several factors related to substrate reactivity, reaction conditions, or reagent quality.
-
Insufficient Substrate Activity: The Vilsmeier reagent is a relatively weak electrophile[11][12]. Therefore, the reaction works best on electron-rich aromatic and heteroaromatic compounds[11][13][14]. If your substrate is deactivated (contains electron-withdrawing groups), the reaction will be sluggish or may not proceed at all under standard conditions[15].
-
Sub-optimal Temperature: The required temperature is highly substrate-dependent. Highly reactive substrates like pyrroles or N,N-dimethylaniline may react readily at 0°C to room temperature. Less reactive substrates often require heating, with temperatures ranging from 60°C to over 100°C being common[13][16]. If you are recovering starting material, a careful, incremental increase in reaction temperature (e.g., from RT to 60°C, then to 80°C) is a logical step[6].
-
Reagent Stoichiometry & Quality:
-
Ensure that both POCl₃ and DMF are anhydrous and of high purity. Moisture will quench the Vilsmeier reagent[6]. DMF can decompose over time to dimethylamine, which can consume the reagent[17].
-
The molar ratio of reagents is crucial. A typical starting point is 1.1 to 1.5 equivalents of POCl₃ relative to DMF, and 1.5 to 3.0 equivalents of the pre-formed Vilsmeier reagent relative to your substrate. You may need to screen different ratios to find the optimum.
-
-
Poor Solubility: If your substrate is not soluble in the reaction medium (often DMF or a chlorinated solvent), the reaction will be slow and inefficient[5]. Consider a co-solvent that can dissolve all components.
Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for troubleshooting low-yield Vilsmeier-Haack reactions.
Q4: My reaction is producing multiple products, including di-formylated species or other side products. How can I improve selectivity?
A4: The formation of multiple products arises from over-reaction, reaction at undesired positions, or side reactions like chlorination.
-
Over-formylation: Highly activated substrates can undergo di- or even tri-formylation[5]. To minimize this, you can:
-
Reduce Reagent Stoichiometry: Use a molar ratio of Vilsmeier reagent closer to 1:1 with the substrate.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.
-
Use a Less Polar Solvent: A less polar solvent can sometimes temper the reactivity of the system and reduce the incidence of multiple formylations[5].
-
-
Poor Regioselectivity: Formylation typically occurs at the most electron-rich and sterically accessible position (e.g., para to an activating group on a benzene ring)[12][13]. If you are getting a mixture of isomers (e.g., ortho and para), separating them might be necessary. Sometimes, changing the solvent can influence the regioselectivity[5].
-
Chlorination Side Products: With certain substrates, such as uracil derivatives or some activated phenols, the Vilsmeier conditions can lead to chlorination of hydroxyl groups in addition to formylation[1]. This can sometimes be mitigated by carefully controlling the amount of POCl₃ and the reaction temperature.
Q5: My starting material appears to be decomposing under the reaction conditions. What should I do?
A5: Decomposition suggests that the reaction conditions are too harsh for your specific substrate.
-
Excessive Reagent: An overly large excess of POCl₃ can lead to decomposition[6]. Try reducing the POCl₃:DMF ratio.
-
High Temperature: Sensitive substrates can degrade at elevated temperatures. If you observe decomposition at 80°C, for example, try running the reaction at a lower temperature (e.g., 50-60°C) for a longer period[6].
-
Improper Reagent Preparation: Ensure the Vilsmeier reagent is pre-formed correctly at 0°C before the substrate is added. Adding the substrate to an actively forming, hot mixture of DMF and POCl₃ can lead to uncontrolled side reactions and decomposition[6].
III. Work-up and Purification
The work-up step is critical for hydrolyzing the iminium intermediate to the final aldehyde and for safely neutralizing the reagents.
Q6: What is the correct and safe procedure for working up a Vilsmeier-Haack reaction?
A6: The standard procedure involves a carefully controlled aqueous quench followed by neutralization and extraction.
-
Quenching: The reaction mixture must be cooled (typically to 0°C or room temperature). This cooled mixture is then added slowly and in portions to a vigorously stirred beaker containing a large amount of crushed ice or an ice/water slurry[1][10]. This is a "reverse quench" and is essential to dissipate the intense heat generated by the hydrolysis of excess POCl₃[10].
-
Hydrolysis & Neutralization: The acidic aqueous mixture is stirred, sometimes with gentle heating, to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde. Following this, the mixture is carefully neutralized. A solution of sodium hydroxide (NaOH) or sodium acetate (NaOAc) is commonly used to bring the pH to neutral or slightly basic, which often causes the product to precipitate[1][12].
-
Isolation: The product can be isolated either by filtration if it precipitates as a solid, or by extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM) if it remains in solution[12]. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
Q7: I am having difficulty purifying my product. What are common impurities?
A7: Purification can be complicated by residual phosphorus-containing byproducts and unreacted starting materials.
-
Phosphoric Acid: The hydrolysis of POCl₃ produces phosphoric acid and HCl[10]. Thorough neutralization and aqueous washes are necessary to remove these.
-
Residual DMF: DMF has a high boiling point and can be difficult to remove completely. Washing the organic extract thoroughly with water can help remove a significant portion of it.
-
Purification Techniques: The crude product is typically purified by recrystallization from a suitable solvent system or by silica gel column chromatography[1].
IV. Protocols and Data Tables
Experimental Protocol: General Vilsmeier-Haack Formylation
This protocol provides a general procedure that should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet (N₂ or Ar), add anhydrous DMF (used as solvent or in stoichiometric amounts). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the electron-rich substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate co-solvent (e.g., DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, the reaction can be stirred at 0°C, allowed to warm to room temperature, or heated to a specific temperature (e.g., 60-80°C), depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry.
-
Hydrolysis & Isolation: Stir the aqueous mixture for 1-2 hours. Neutralize the mixture by slowly adding a saturated aqueous solution of NaOH or NaOAc until the pH is ~7-8. Collect the precipitated product by vacuum filtration or extract the aqueous phase with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Vilsmeier-Haack Reaction Mechanism
Caption: The three key stages of the Vilsmeier-Haack formylation reaction.
Table 1: Common Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Type | Common Use |
| N,N-Dimethylformamide (DMF) | 153 | Polar | Aprotic | Reagent and/or solvent[5] |
| Dichloromethane (DCM) | 40 | Polar | Aprotic | Inert co-solvent to aid solubility[5] |
| 1,2-Dichloroethane (DCE) | 84 | Polar | Aprotic | Higher-boiling co-solvent[6] |
| Chloroform | 61 | Polar | Aprotic | Inert co-solvent[5] |
| Toluene | 111 | Non-polar | Aprotic | Can be used for less reactive systems[16] |
Table 2: Typical Temperature Ranges for Various Substrates
| Substrate Class | Activating Group | Typical Temperature Range (°C) | Notes |
| Activated Benzenes | -NR₂, -OR | 25 - 80 | Highly dependent on the specific group[13] |
| Pyrroles | N-H, N-R | 0 - 35 | Very reactive, often requires cooling[13] |
| Furans | O | 25 - 60 | Reactivity is generally Pyrrole > Furan > Thiophene[13][18] |
| Thiophenes | S | 30 - 80 | Less reactive than furan, may require heating[13][18] |
| Indoles | Fused Pyrrole | 0 - 50 | Formylation typically occurs at the C3 position[19] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier Reagent - Enamine [enamine.net]
- 15. benchchem.com [benchchem.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Chloroquinoline-5-carboxylic acid
This guide is designed for researchers, chemists, and drug development professionals navigating the multi-step synthesis of 3-Chloroquinoline-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve common experimental challenges. The synthesis of substituted quinolines can be fraught with issues ranging from low yields to intractable purification. This document addresses these potential pitfalls in a practical, question-and-answer format.
The proposed synthetic route involves a two-stage process: a Vilsmeier-Haack reaction to construct the chloroquinoline core, followed by an oxidation step to furnish the carboxylic acid. This pathway is often preferred for its reliability in installing the chloro- and formyl- groups onto the quinoline scaffold.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below, starting from 3-Acetamidobenzoic acid. Each stage presents unique challenges that are addressed in the subsequent troubleshooting sections.
Caption: Proposed workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Vilsmeier-Haack Reaction Stage
This reaction is a powerful method for synthesizing 2-chloro-3-formylquinolines from acetanilides.[1] However, it is highly exothermic and sensitive to reaction conditions, often leading to the formation of tarry byproducts if not properly controlled.[2][3]
Q1: My Vilsmeier-Haack reaction resulted in a low yield and a significant amount of black, insoluble tar. What is the primary cause and how can I mitigate it?
A1: This is the most common issue with this reaction. The formation of tar is almost always due to poor temperature control and incorrect reagent stoichiometry.
-
Causality (Expertise & Experience): The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful electrophile. The subsequent cyclization is highly exothermic. If the temperature rises uncontrollably, the starting material and intermediates can polymerize or decompose under the harsh acidic conditions, leading to charring. An excess of the Vilsmeier reagent can also promote side reactions.
-
Solutions & Protocol Validation:
-
Strict Temperature Control: The initial formation of the Vilsmeier reagent should be performed at 0-5°C. Crucially, the addition of the 3-Acetamidobenzoic acid should be done portion-wise, ensuring the internal temperature does not exceed a predetermined limit (e.g., 70-80°C). Use an ice bath to manage the exotherm.
-
Optimized Reagent Ratio: The molar ratio of Acetanilide:POCl₃:DMF is critical. A large excess of POCl₃ can lead to more aggressive, less selective reactions. Start with a ratio of 1 : 4 : 2 and optimize from there.
-
Controlled Work-up: The reaction quench is also critical. Pouring the hot reaction mixture onto crushed ice must be done slowly and with vigorous stirring to dissipate heat and prevent localized boiling.
-
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Reagent Addition | Add acetanilide at once | Portion-wise addition over 30-60 min | Prevents a rapid, uncontrollable exotherm.[2] |
| Temperature | Reflux (uncontrolled) | Maintain internal temp at 70-80°C | Balances reaction rate against thermal decomposition.[4] |
| Quench | Add water to the flask | Slowly pour mixture onto crushed ice | Safely dissipates the heat of quenching the excess POCl₃. |
Q2: The reaction is sluggish and I'm recovering a lot of starting material. What should I check?
A2: If the reaction fails to proceed to completion, the issue often lies with the purity of the reagents or insufficient activation.
-
Causality (Expertise & Experience): The Vilsmeier-Haack reaction is highly susceptible to moisture. Any water present will react with and consume the POCl₃ and the Vilsmeier reagent itself, effectively halting the reaction. Furthermore, the Vilsmeier reagent must be "pre-formed" before the addition of the substrate to ensure it is available for the reaction.
-
Solutions & Protocol Validation:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry DMF and POCl₃. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
Pre-form the Vilsmeier Reagent: Add POCl₃ dropwise to the DMF at 0°C and stir the mixture for 30-60 minutes at that temperature before adding the acetanilide substrate. This ensures the electrophile is ready for the reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a small additional charge of the pre-formed Vilsmeier reagent might be necessary, but be cautious as this can also promote side reactions.
-
Part 2: The Oxidation Stage
The conversion of the aldehyde at the 3-position to a carboxylic acid requires an oxidant that is selective enough not to degrade the sensitive quinoline ring system.
Q1: I'm attempting to oxidize the 3-carbaldehyde to a carboxylic acid, but the yield is poor and I'm seeing multiple unidentified byproducts.
A1: This points to an oxidation method that is too harsh for the substrate. The quinoline ring, while aromatic, can be susceptible to degradation under strong oxidizing conditions, especially with the presence of an electron-withdrawing chlorine atom.
-
Causality (Expertise & Experience): Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to over-oxidation or ring-opening of the quinoline nucleus.[5] A milder, more selective method is required. The oxidation of 2-chloroquinoline-3-carbaldehydes using silver nitrate in an alkaline medium is a well-documented and effective method.[6]
-
Solutions & Protocol Validation:
-
Use a Mild Oxidant: The recommended method is using silver nitrate (AgNO₃) in an ethanol/water solution with sodium hydroxide (NaOH). The silver(I) ion is a mild oxidant that selectively converts the aldehyde to the carboxylate salt.
-
Control pH and Temperature: The reaction should be run at room temperature. The slow, dropwise addition of NaOH solution is crucial to maintain a controlled pH and prevent side reactions that can occur under strongly basic conditions.[6]
-
Work-up Procedure: After the reaction, the mixture is filtered to remove silver salts. The filtrate is then carefully acidified (e.g., with HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.
-
| Oxidant System | Conditions | Advantages | Disadvantages & Risks |
| AgNO₃ / NaOH [6] | EtOH/H₂O, Room Temp | High selectivity for aldehydes, mild conditions | Cost of silver, need to dispose of silver waste properly |
| KMnO₄ | Acetone/H₂O, 0°C to RT | Inexpensive and powerful | Low selectivity, high risk of ring cleavage, MnO₂ disposal |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Fast and effective | Highly acidic, toxic chromium waste, risk of over-oxidation |
Part 3: General Purification and Analysis
Q1: My final product is an off-white or brownish powder, and it's difficult to purify by recrystallization. What are my options?
A1: The discoloration often indicates the presence of persistent, highly colored polymeric impurities that may have formed during the high-temperature Vilsmeier-Haack reaction.[7] These can be challenging to remove.
-
Causality (Expertise & Experience): These impurities are often polar and may have similar solubility profiles to your carboxylic acid product, making simple recrystallization ineffective. They can also "oil out" during crystallization, trapping the desired product and preventing the formation of clean crystals.
-
Solutions & Protocol Validation:
-
Activated Carbon Treatment: During recrystallization, add a small amount (1-2% by weight) of activated carbon to the hot solution. Boil the solution for 5-10 minutes. The carbon will adsorb the colored impurities. Perform a hot filtration through a pad of Celite® to remove the carbon, and then allow the filtrate to cool and crystallize.[7]
-
Solvent System Selection: For a polar carboxylic acid, solvent systems like Ethanol/Water, Acetic Acid/Water, or DMF/Water are good starting points for recrystallization.
-
Column Chromatography: If recrystallization fails, column chromatography is the next step. Use a silica gel column and a gradient elution system. Start with a non-polar solvent (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding methanol and a small amount of acetic acid (0.5-1%) to the mobile phase. The acid is crucial to ensure the carboxylic acid product elutes properly and does not streak on the column.
-
Aqueous Wash: Before purification, dissolving the crude product in an organic solvent (like ethyl acetate) and washing with dilute acid and then brine can help remove some baseline impurities.[8]
-
Troubleshooting Flowchart: Low Yield Diagnosis
This diagram provides a logical pathway for diagnosing the root cause of a low-yield experiment.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 3-Chloroquinoline-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Chloroquinoline-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of this valuable quinoline derivative. Scaling up chemical syntheses from the bench to pilot scale invariably presents unique challenges, from managing reaction exotherms to optimizing purification strategies. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of this specific synthetic route, ensuring efficiency, safety, and high purity of the final product.
The synthesis of this compound is a non-trivial process that requires careful control over several distinct chemical transformations. Our approach is divided into two primary stages: the construction of the core quinoline scaffold via the Gould-Jacobs reaction, followed by the strategic introduction of the chloro-substituent at the 3-position using a Sandmeyer reaction. Each stage presents its own set of potential issues, which we will address comprehensively.
Overall Synthetic Pathway
The proposed pathway is a multi-step process designed to provide clear checkpoints for quality control and optimization.
Caption: High-level overview of the synthetic route.
Part 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
The initial stage involves constructing the fundamental 4-hydroxyquinoline ring system from 3-aminobenzoic acid. The Gould-Jacobs reaction is a robust method for this transformation, but it requires high temperatures and careful handling.[1][2]
Reaction Workflow: Gould-Jacobs Cyclization
Caption: Workflow for the Gould-Jacobs reaction stage.
Detailed Experimental Protocol: Synthesis of 4-Hydroxyquinoline-5-carboxylic Acid (Intermediate I)
-
Condensation: In a flask equipped with a condenser, combine 3-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120°C for 1-2 hours. Ethanol is evolved as the reaction proceeds. Monitor by TLC until the aminobenzoic acid is consumed.
-
Cyclization: To the crude condensation product, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to reflux (typically 250-260°C) for 30-60 minutes.[3] The reaction is often vigorous. Upon cooling, the cyclized product may precipitate.
-
Isolation: Cool the reaction mixture and add a non-polar solvent like cyclohexane or hexane to induce precipitation. Filter the solid product and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH) and heat to reflux for 2-4 hours until the solid dissolves and the ester is fully hydrolyzed.
-
Decarboxylation & Precipitation: Cool the solution and carefully acidify with concentrated HCl to pH ~2-3. The dicarboxylic acid intermediate will precipitate. Filter this solid, wash with water, and dry. Heat the dry solid carefully to its melting point until gas evolution (CO₂) ceases, yielding the final product, 4-Hydroxyquinoline-5-carboxylic acid. Alternatively, the decarboxylation can be performed by refluxing the acidified aqueous slurry.
Troubleshooting Guide & FAQs: Gould-Jacobs Reaction
Q1: The thermal cyclization step is producing a dark, tarry substance with very low yield. What's going wrong?
A1: Tar formation is a common issue in high-temperature reactions like the Gould-Jacobs and Skraup syntheses.[4][5] The primary causes are:
-
Overheating/Poor Temperature Control: Temperatures exceeding 280°C can lead to decomposition of the starting materials and products.[6] Use a well-calibrated heating mantle and thermocouple for precise control.
-
Impure Reactants: Impurities in the starting 3-aminobenzoic acid or the malonic ester can act as catalysts for polymerization. Ensure high purity of all reactants before starting.
-
Presence of Oxygen: While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate oxidative side reactions that contribute to tarring.
Q2: How can I effectively remove the high-boiling solvent (Dowtherm A/diphenyl ether) on a large scale?
A2: This is a significant scale-up challenge.
-
Trituration/Washing: The most common method is to cool the reaction mixture until it is viscous but not solid, then add a large volume of a non-polar solvent like hexane, heptane, or cyclohexane. The product should precipitate while the solvent remains dissolved. Stir vigorously, then filter. Repeat this washing process several times.[6]
-
Vacuum Distillation: If your product is thermally stable, the solvent can be removed under high vacuum. However, this is often difficult and energy-intensive on a large scale.
-
Microwave Synthesis: Modern adaptations of the Gould-Jacobs reaction use microwave irradiation, which can significantly reduce reaction times and sometimes be performed solvent-free, eliminating this issue entirely.[3][7]
Q3: My saponification (hydrolysis) step is slow or incomplete. What adjustments can be made?
A3: Incomplete hydrolysis is usually due to poor solubility of the ester intermediate or insufficient base.
-
Increase Base Concentration: Use a higher concentration of NaOH (e.g., 20-30%) to drive the reaction.
-
Add a Co-solvent: Adding a water-miscible organic solvent like ethanol or dioxane can improve the solubility of the ester and accelerate the reaction.
-
Increase Temperature and Time: Ensure the mixture is at a full reflux and extend the reaction time, monitoring by TLC or HPLC until the starting material is absent.
| Parameter | Recommended Condition | Rationale |
| Cyclization Temp. | 250-260 °C | Required to overcome the activation energy for the 6-electron electrocyclization.[3] |
| Cyclization Solvent | Dowtherm A / Diphenyl Ether | Inert, high-boiling point allows for the necessary reaction temperature.[3][6] |
| Hydrolysis | 10-20% aq. NaOH, Reflux | Ensures complete conversion of the diester to the corresponding carboxylate salts. |
| Decarboxylation | Heat solid post-acidification | The 3-carboxyl group is thermally labile and is removed as CO₂ to yield the more stable product.[1] |
Part 2: The Sandmeyer Reaction for 3-Position Chlorination
Introducing a chlorine atom at the 3-position of the quinoline ring is challenging via direct electrophilic substitution. A more reliable, though technically demanding, route is the Sandmeyer reaction on a 3-aminoquinoline precursor (Intermediate II). This reaction converts a primary aromatic amine into a diazonium salt, which is then displaced by a chloride nucleophile using a copper(I) catalyst.[8][9]
Note: The synthesis of Intermediate II, 3-Aminoquinoline-5-carboxylic acid, is a multi-step process involving nitration of Intermediate I followed by reduction. This process is outside the scope of this specific troubleshooting guide, which focuses on the key chlorination step.
Reaction Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction stage.
Detailed Experimental Protocol: Synthesis of this compound
-
Diazotization: Suspend 3-Aminoquinoline-5-carboxylic acid (1.0 eq) in a mixture of water and concentrated HCl. Cool the slurry to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water. Add the NaNO₂ solution dropwise to the cold amine slurry with vigorous stirring, ensuring the temperature never exceeds 5°C. Stir for an additional 30 minutes at 0-5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution from the previous step to the CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Work-up: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete reaction. Cool the mixture and filter the crude solid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.[10]
Troubleshooting Guide & FAQs: Sandmeyer Reaction
Q1: The reaction is very low-yielding, and I isolate a significant amount of 3-hydroxyquinoline-5-carboxylic acid instead of the chloro- product. Why?
A1: This is a classic Sandmeyer side reaction. The diazonium salt is reacting with water instead of the chloride nucleophile.[8]
-
Temperature Control is Critical: The diazonium salt is thermally unstable. If the temperature during diazotization or addition to the copper catalyst rises above 5-10°C, it will rapidly decompose and react with water to form the undesired phenol (hydroxy) analog. Maintain strict temperature control at all times.
-
Concentration: Ensure you are using concentrated HCl for the reaction. A high concentration of chloride ions is necessary to compete with water as the nucleophile.
Q2: My reaction mixture turns dark brown or black during the addition of the diazonium salt, and the yield is poor.
A2: This often points to two issues:
-
Decomposition: As above, poor temperature control can lead to decomposition and the formation of polymeric, tar-like substances.
-
Inactive Catalyst: The active catalyst is copper(I) chloride. If it has been exposed to air, it may have oxidized to copper(II), which is much less effective. Use freshly prepared or purified CuCl. You can "wash" commercial CuCl with dilute HCl followed by ethanol and ether to remove any oxidized species before use. The radical mechanism of the Sandmeyer reaction can also produce biaryl byproducts, which can be colored.[8][9]
Q3: The diazotization step seems incomplete, or the reaction is not proceeding as expected. What should I check?
A3:
-
Purity of Amine: The starting 3-aminoquinoline must be pure. Impurities can interfere with the diazotization.
-
Stoichiometry of NaNO₂: Ensure the correct stoichiometry of sodium nitrite. An excess can lead to unwanted side reactions, while an insufficient amount will result in an incomplete reaction.
-
Acid Concentration: A sufficient amount of strong acid (typically >2 equivalents) is required both to protonate the starting amine and to form nitrous acid from NaNO₂.
Q4: What are the key safety considerations for this reaction?
A4:
-
Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated in a dry, solid state. NEVER attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after it is prepared.
-
Nitrogen Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed to avoid pressure buildup.
-
Reagents: Handle concentrated HCl, NaNO₂, and copper salts with appropriate personal protective equipment (PPE).
| Parameter | Recommended Condition | Rationale / Potential Issue |
| Diazotization Temp. | 0-5 °C | Critical. Higher temperatures lead to decomposition and formation of hydroxy-byproduct.[9] |
| Catalyst | Copper(I) Chloride (CuCl) | The Cu(I) species is essential for the single-electron transfer that initiates the radical mechanism.[8] |
| Acid | Concentrated HCl | Provides the H⁺ for nitrous acid formation and the Cl⁻ nucleophile. |
| Safety | Use diazonium salt in situ | Solid diazonium salts are explosive. Gas evolution requires an open system. |
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Chloroquinoline-5-carboxylic acid
Introduction
3-Chloroquinoline-5-carboxylic acid is a key building block in medicinal chemistry, notably in the synthesis of pharmacologically active compounds. Achieving high purity of this intermediate is critical, as even minor impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to identify, control, and troubleshoot common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?
A1: The most prevalent method for synthesizing the quinoline core of this molecule is a variation of the Gould-Jacobs reaction. This pathway, while robust, is susceptible to the formation of several key impurities.
-
Primary Synthetic Route (Gould-Jacobs based): The synthesis typically starts from 3-amino-2-chlorobenzoic acid, which is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate. This intermediate is then thermally cyclized to form the quinoline ring system, followed by hydrolysis of the ester to the carboxylic acid.
-
Common Impurities:
-
Isomeric Impurities: The cyclization step is often not perfectly regioselective, leading to the formation of the undesired 7-chloro isomer (3-chloroquinoline-7-carboxylic acid). This is one of the most challenging impurities to remove due to its similar physical properties.
-
Starting Material Carryover: Incomplete reaction can lead to the presence of 3-amino-2-chlorobenzoic acid in the final product.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the ethyl ester precursor can leave residual ethyl 3-chloroquinoline-5-carboxylate.
-
Decarboxylation Products: Under harsh thermal or acidic/basic conditions, the desired product can decarboxylate to form 3-chloroquinoline.
-
| Impurity Name | Typical Source | Recommended Analytical Method |
| 3-Chloroquinoline-7-carboxylic acid | Non-regioselective thermal cyclization | HPLC, LC-MS, 1H NMR |
| 3-Amino-2-chlorobenzoic acid | Incomplete initial reaction | HPLC, LC-MS |
| Ethyl 3-chloroquinoline-5-carboxylate | Incomplete ester hydrolysis | HPLC, GC-MS |
| 3-Chloroquinoline | Decarboxylation of the final product | HPLC, GC-MS |
Q2: The 1H NMR of my final product shows an unexpected set of aromatic peaks. What could this be?
A2: This is a classic sign of isomeric impurities, most likely the 7-chloro isomer (3-chloroquinoline-7-carboxylic acid). During the thermal cyclization step, the ring closure can occur at two different positions on the aniline ring. While cyclization at the position ortho to the carboxylic acid group is preferred to yield the 5-carboxylic acid isomer, competitive cyclization at the para position can lead to the 7-carboxylic acid isomer. The differing electronic environments of the aromatic protons in the two isomers result in distinct NMR spectra, making NMR a powerful tool for identifying this issue.
Q3: My reaction seems to stall during the hydrolysis step. What could be the cause?
A3: Incomplete hydrolysis of the ethyl ester to the carboxylic acid is a common bottleneck. Several factors can contribute to this:
-
Insufficient Hydroxide: The saponification reaction is stoichiometric. Ensure at least one equivalent of the base (e.g., NaOH or KOH) is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Poor Solubility: The ethyl ester intermediate may have poor solubility in purely aqueous media. The use of a co-solvent such as ethanol or THF can significantly improve solubility and reaction rates.
-
Low Temperature: While higher temperatures can increase the risk of side reactions like decarboxylation, the reaction may be impractically slow at room temperature. A moderate temperature (e.g., 50-80 °C) is often required. Monitor the reaction progress by TLC or HPLC to find the optimal balance.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low Purity by HPLC - Significant Peak Corresponding to the 7-Chloro Isomer Detected
-
Root Cause: The thermal cyclization step lacks complete regioselectivity. High temperatures can favor the formation of the thermodynamically stable, but undesired, 7-chloro isomer.
-
Troubleshooting Steps:
-
Optimize Cyclization Temperature: Lower the cyclization temperature. While this may slow down the reaction, it often improves the isomeric ratio. Screen a range of temperatures (e.g., 200-250 °C) to find the best balance of reaction time and selectivity.
-
Change Heat Transfer Medium: Use a high-boiling point solvent like Dowtherm A or diphenyl ether for more uniform and controllable heating, which can prevent localized overheating that often occurs with sand baths or heating mantles.
-
Purification Strategy: If the isomer has already formed, purification is necessary. Due to the similar properties of the isomers, standard silica gel chromatography is often ineffective. Fractional crystallization is the preferred method. Experiment with different solvent systems (e.g., ethanol/water, acetic acid, DMF) to enrich the desired 5-chloro isomer in either the precipitate or the mother liquor.
-
Problem 2: Final Product has Poor Solubility or is an Oily Substance
-
Root Cause: This often indicates the presence of unreacted starting materials or incompletely hydrolyzed ester, which can act as an oiling-out agent and inhibit crystallization of the final product.
-
Troubleshooting Steps:
-
Verify Hydrolysis Completion: Before workup, take a sample of the reaction mixture and analyze it by TLC or HPLC to confirm the complete disappearance of the starting ester. If the reaction is incomplete, add more base or prolong the reaction time.
-
Acid-Base Workup: Implement a rigorous acid-base workup. After hydrolysis, acidify the mixture to protonate the carboxylic acid. The product should precipitate. If it oils out, it may be due to impurities. Wash the crude product with a solvent that will dissolve the starting materials but not the desired acid (e.g., diethyl ether or ethyl acetate).
-
Below is a troubleshooting workflow to guide your decision-making process:
Caption: Troubleshooting workflow for common synthesis issues.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Isomer Differentiation
This protocol provides a general starting point for analyzing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Expected Elution Order: 3-Amino-2-chlorobenzoic acid -> this compound / 7-carboxylic acid isomer -> Ethyl 3-chloroquinoline-5-carboxylate -> 3-Chloroquinoline. The two isomers will likely have very close retention times and may require optimization of the gradient for full resolution.
Protocol 2: Purification by Fractional Crystallization
This protocol is designed to separate the desired 5-chloro isomer from the undesired 7-chloro isomer.
-
Dissolution: Dissolve the crude, impure this compound in a minimal amount of hot glacial acetic acid. Aim for a concentration where the material fully dissolves at or near the boiling point.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of well-defined crystals and improves the selectivity of the crystallization process.
-
Induce Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.
-
Cooling: Once crystallization has begun, cool the flask in an ice bath for at least 1 hour to maximize the yield of the precipitate.
-
Isolation & Analysis: Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove residual acetic acid. Dry the crystals under vacuum.
-
Analyze Purity: Analyze both the isolated crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio. One fraction will be enriched in the desired 5-chloro isomer. The process may need to be repeated to achieve the desired purity.
The general workflow for synthesis and purification is illustrated below:
Caption: General workflow for synthesis and purification.
Technical Support Center: Enhancing the Purity of 3-Chloroquinoline-5-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 3-chloroquinoline-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and enhance the purity of your products.
Technical Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and field-proven techniques.
Q1: After my initial synthesis and workup, my crude product shows multiple spots on TLC and a broad melting point. Where should I start?
A1: This is a classic sign of an incomplete reaction or the formation of significant byproducts. Before proceeding to more intensive purification methods, it's crucial to address the source of the impurities.
-
Root Cause Analysis:
-
Incomplete Reaction: Your primary issue might be that the starting materials have not been fully consumed. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.[1] Consider adjusting reaction parameters such as time, temperature, or reagent stoichiometry.[1] For many quinoline syntheses, such as the Vilsmeier-Haack reaction, temperature control is critical to prevent side reactions.[2]
-
Side Reactions: The synthesis of quinoline derivatives can generate various byproducts. For instance, in reactions involving anilines, impurities from the starting material can lead to undesired products.[3] Similarly, excessive heat can cause polymerization or decomposition, resulting in a tar-like substance.[2]
-
-
Initial Troubleshooting Steps:
-
Optimize the Reaction: Re-evaluate your synthetic protocol. Ensure all reagents are pure and the reaction is run under optimal, controlled conditions.
-
Perform a Preliminary Liquid-Liquid Extraction: This is a powerful first step to remove gross impurities.[1] Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (like 1M HCl) to remove basic impurities, followed by a dilute base (like saturated NaHCO₃ solution) to remove acidic impurities. This is particularly effective for separating quinoline derivatives from unreacted precursors.[1][4]
-
Q2: My recrystallization attempt failed. Either nothing crystallized upon cooling, or the product oiled out. What went wrong?
A2: Recrystallization failure is almost always a solvent issue. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble even when hot.[1][5]
-
Causality and Solutions:
-
No Crystallization: This indicates your compound is too soluble in the chosen solvent even at low temperatures. You can induce crystallization by:
-
Adding an "Anti-Solvent": Slowly add a solvent in which your compound is insoluble but is miscible with your current solvent (e.g., adding hexane to an ethyl acetate solution). Add it dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify and allow for slow cooling.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the solution to initiate crystallization.
-
-
Oiling Out: This happens when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[5]
-
Solution: Use a lower-boiling point solvent or a solvent mixture. Alternatively, reheat the solution to dissolve the oil, add slightly more solvent to reduce saturation, and allow it to cool more slowly.
-
-
-
Recommended Solvent Systems: For quinoline carboxylic acids, which possess both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities, solvent selection is key.
| Solvent System | Rationale & Use Case |
| Ethanol/Water | Good for moderately polar compounds. Ethanol dissolves the compound, and water acts as the anti-solvent.[1] |
| Dimethylformamide (DMF)/Methanol | Effective for compounds with lower solubility in common alcohols.[6] |
| Acetic Acid | Can be effective but may be difficult to remove completely. |
| Ethyl Acetate/Hexane | A common choice for compounds of intermediate polarity. |
Q3: I performed column chromatography, but the separation of my product from a close-running impurity is poor. How can I improve the resolution?
A3: Poor resolution in column chromatography means the differential adsorption of your compounds to the stationary phase is insufficient. Optimizing the mobile phase (eluent) is the most effective way to address this.[1]
-
Expert Insights for Better Separation:
-
Fine-Tune the Eluent System: The key is to find a solvent mixture that provides a retention factor (Rf) of ~0.25-0.35 for your target compound on TLC. If your Rf is too high (>0.5), the compound is moving too fast. Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf is too low (<0.1), increase the eluent's polarity.
-
Switch to a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind on the column. This technique often provides superior separation compared to isocratic (constant solvent mixture) elution.[7]
-
Consider a Different Stationary Phase: While silica gel is standard, it is acidic and may not be suitable for all compounds. If your compound is basic, it might streak or bind irreversibly. In such cases, consider using neutral alumina or a reversed-phase column (like C18) with a polar mobile phase.[8] For aromatic compounds like quinolines, a phenyl-hexyl column can offer different selectivity due to π-π interactions.[7]
-
Q4: My final product has a persistent brownish or yellowish tint. How can I remove these colored impurities?
A4: A persistent color often indicates the presence of trace oxidized or polymeric byproducts.[1] These are often highly conjugated and absorb visible light, appearing colored even at very low concentrations.
-
Decolorization Protocol: The most effective method is to use activated carbon during recrystallization.
-
Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-2% of the product's weight). Caution: Never add activated carbon to a boiling solution, as violent frothing may occur.
-
Keep the solution hot and swirl for a few minutes. The activated carbon will adsorb the large, colored impurity molecules.[1]
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon.
-
Allow the now colorless filtrate to cool slowly to crystallize the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in the synthesis of this compound derivatives?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. A comprehensive purity analysis must be able to detect:
-
Unreacted Starting Materials: Such as the parent aniline or other precursors used in the quinoline ring synthesis.[3]
-
Isomeric Byproducts: Depending on the synthetic route (e.g., Doebner or Pfitzinger reactions), other positional isomers of the quinoline core may form.[9][10]
-
Over-chlorinated or Incompletely Chlorinated Species: If the chlorination step is not well-controlled, you might see di-chloroquinoline derivatives or unchlorinated quinoline-5-carboxylic acid.[2]
-
Hydrolyzed Products: The 3-chloro group can be susceptible to hydrolysis, especially under basic conditions, leading to the corresponding 3-hydroxyquinoline derivative.
-
Residual Solvents and Reagents: Solvents like DMF or reagents like POCl₃ can be difficult to remove.[2][11]
Q2: How do I choose the right purification strategy for my derivative?
A2: The choice depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification strategy.
Q3: What analytical techniques are essential for assessing the purity of my final compound?
A3: A combination of techniques is necessary for a comprehensive purity assessment. No single method can identify all possible impurities.[3]
| Analytical Technique | Purpose & Strengths | Limitations |
| HPLC-UV | The standard for quantitative purity assessment. Provides high resolution and sensitivity for non-volatile compounds. Purity is often reported as area % of the main peak.[3][7] | Requires a chromophore. Co-elution of impurities can lead to inaccurate results. |
| LC-MS | Indispensable for impurity identification. Provides the molecular weight of the main peak and any impurity peaks, aiding in structural elucidation.[1][12] | Not inherently quantitative without standards for each impurity. Ionization efficiency can vary significantly between compounds. |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural information and can detect impurities with different chemical structures. qNMR (quantitative NMR) can be used for absolute purity determination with an internal standard.[3] | Less sensitive than HPLC for detecting very low-level impurities (<1%). Signals from impurities can be hidden under solvent or product peaks. |
| Melting Point | A simple, rapid indicator of purity. Pure crystalline compounds have a sharp melting point range (typically <2 °C). | A sharp melting point does not guarantee purity (e.g., eutectic mixtures). Not applicable to oils or amorphous solids. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product in different solvents.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[1]
-
Hot Filtration: If carbon was added or if insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Standard Procedure for Column Chromatography
-
Adsorbent and Eluent Selection: Based on TLC analysis, select a stationary phase (typically silica gel) and an eluent system that gives an Rf value of 0.25-0.35 for the target compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle into a uniform bed without cracks or air bubbles. Add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed.[1]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: A typical workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 12. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Chloroquinoline-5-carboxylic Acid and Its Isomers
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, foundational to a multitude of therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 3-Chloroquinoline-5-carboxylic acid. By examining its performance in the context of its positional isomers and other key derivatives, we aim to furnish a technical resource grounded in experimental data to inform the rational design of novel therapeutics.
Introduction: The Quinoline Core in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmaceuticals with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1] The therapeutic efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituents on this bicyclic scaffold. This guide focuses on the specific contributions of a chloro group at the 3-position and a carboxylic acid moiety at the 5-position, a substitution pattern that, while less explored than its 2- and 4-carboxylic acid counterparts, holds unique potential.
The Crucial Role of Substituent Positioning: A Comparative Analysis
The precise placement of functional groups on the quinoline nucleus dictates the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are critical for target engagement. While direct and extensive experimental data for this compound is limited in publicly accessible literature, a comparative analysis with its better-studied isomers provides invaluable insights into its potential biological activities.
A study comparing quinoline and its isomer isoquinoline revealed that the position of the nitrogen atom significantly impacts the molecule's interaction with biological targets, with an isoquinoline derivative showing superior inhibitory activity against HER2-positive breast cancer cells in one instance.[2] This underscores the importance of isomeric positioning in drug design.
The Carboxylic Acid Group: A Key to Biological Activity
The carboxylic acid group is a recurring motif in many biologically active quinoline derivatives. In the context of antibacterial quinolones, the carboxylic acid at the 3-position is essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] For anticancer applications, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH), a carboxylic acid at the C-4 position has been identified as a strict requirement for potent activity.[4] While the impact of a carboxylic acid at the 5-position is less documented, its potential to engage in crucial hydrogen bonding or salt bridge interactions within a target's active site remains a compelling area for investigation.
The Chloro Substituent: Modulator of Potency and Lipophilicity
The introduction of a chloro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen atoms can modulate lipophilicity, influencing cell permeability, and can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. The placement of the chloro group at the 3-position of the quinoline ring is a key variable in determining its biological effect.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
To contextualize the potential of this compound, we will compare the known activities of its isomeric and substituted analogs.
Anticancer Activity: A Tale of Isomers
Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes in cancer cell proliferation.
Table 1: Comparative Anticancer Activity of Quinoline Carboxylic Acid Derivatives
| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Quinoline-2-carboxylic acid | Not specified | MCF7 (Breast), HELA (Cervical) | Notable antiproliferative activity | [5][6] |
| Quinoline-3-carboxylic acid derivatives | Antiproliferative | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [7] |
| Quinoline-4-carboxylic acid derivatives | DHODH Inhibition | HCT-116 (Colon) | IC50 values in the nanomolar to low micromolar range | [8] |
| 7-Chloroquinoline derivatives | Antitumor | HCT-116 (Colon), Hela (Cervical) | IC50 values in the low micromolar range | [5] |
This table is a summary of findings from various sources and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
The data suggests that the position of the carboxylic acid group is a critical determinant of anticancer efficacy and the specific cellular target. While quinoline-4-carboxylic acids are potent DHODH inhibitors, the activity of other isomers may be mediated through different mechanisms.[4][8]
Antimicrobial Activity: Lessons from Quinolone Antibiotics
The quinoline scaffold is central to the quinolone class of antibiotics. While most clinically used quinolones feature a carboxylic acid at the 3-position, the exploration of other isomers is an active area of research.
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity | Reference |
| Quinoline-3-carboxylic acid derivatives | Gram-positive and Gram-negative bacteria | Potential antimicrobial activity | [9] |
| 5-Chloro-8-hydroxyquinoline derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity | [10] |
The antibacterial activity of quinoline derivatives is highly dependent on the overall substitution pattern. The presence of a chloro group, as seen in 5-chloro-8-hydroxyquinoline derivatives, can contribute to potent, broad-spectrum antibacterial effects.[10]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are representative protocols for key assays used in the evaluation of quinoline carboxylic acid derivatives.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HCT-116) in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This enzymatic assay quantifies the ability of a compound to inhibit the activity of DHODH, a key enzyme in pyrimidine biosynthesis.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human DHODH, the substrate dihydroorotate, and a terminal electron acceptor such as 2,6-dichloroindophenol (DCIP).
-
Reaction Mixture: In a 96-well plate, combine the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Reaction Initiation: Initiate the reaction by adding dihydroorotate.
-
Kinetic Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.
-
Data Analysis: Calculate the rate of reaction in the presence of the inhibitor and compare it to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological function, visual representations are invaluable.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Biological Activity of Quinoline Isomers
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of therapeutic agents. However, the seemingly subtle shift of the nitrogen atom within this bicyclic system, creating its isomers, can dramatically alter its biological profile. This guide provides an in-depth comparison of the biological activities of quinoline isomers, focusing on the critical distinctions that drive their therapeutic potential and toxicological profiles. We will delve into their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
The Critical Influence of Nitrogen Placement: Quinoline vs. Isoquinoline
Quinoline and its most prominent isomer, isoquinoline, both feature a fused benzene and pyridine ring. The key difference lies in the position of the nitrogen atom. In quinoline, it is at position 1, while in isoquinoline, it resides at position 2. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, metabolic fate, and interaction with biological targets.
A crucial point of differentiation is their metabolic pathways and resulting genotoxicity. Quinoline can be metabolized in biological systems to a reactive epoxide intermediate, which has been associated with genotoxic and carcinogenic effects.[1] In stark contrast, the metabolism of isoquinoline does not proceed through this pathway, and its metabolites are generally considered non-genotoxic.[1] This fundamental difference in biotransformation is a critical consideration in drug safety and development.
Comparative Biological Activities of Quinoline Isomers
The biological activity of quinoline and its isomers is not only determined by the position of the nitrogen atom but is also heavily influenced by the nature and position of various substituents on the ring structure.
Anticancer Activity
Both quinoline and isoquinoline derivatives have been extensively explored for their anticancer properties.[2] Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[2]
Interestingly, the positioning of the nitrogen atom can confer target specificity. For instance, a comparative study of a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline derivative demonstrated superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[2] This suggests that for certain therapeutic targets, the stereoelectronic properties of the isoquinoline scaffold may be more conducive to effective binding and inhibition.[2]
The table below summarizes the cytotoxic activity of representative quinoline and isoquinoline derivatives against various cancer cell lines. It is important to note that these are derivatives and not the parent isomers, and the activity is highly dependent on the specific substitutions.
| Compound Type | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [3] |
| Isoquinoline | Scoulerine | Caco-2 | 6.44 ± 0.87 | [4] |
| Isoquinoline | Scoulerine | Hep-G2 | 4.57 ± 0.42 | [4] |
Diagram: EGFR Signaling Pathway Inhibition by Quinoline Derivatives
Many quinoline-based anticancer agents function as tyrosine kinase inhibitors (TKIs), targeting receptors like the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates this mechanism.
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based tyrosine kinase inhibitor (TKI).
Antimicrobial Activity
Quinoline and its derivatives are renowned for their broad-spectrum antimicrobial properties.[5][6] The isoquinoline scaffold has also been identified as crucial for antibacterial potency. In one study, the replacement of an isoquinoline group with a pyridine resulted in a 50% loss of activity, highlighting the importance of the isoquinoline moiety for antibacterial action.[7]
The antimicrobial efficacy is highly dependent on the substitution pattern on the quinoline or isoquinoline ring. For example, the presence of a halogen at the 7th position of the quinoline ring can enhance its tendency to participate in coupling reactions, which can be leveraged in the design of potent antimicrobial agents.[5]
The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoline and isoquinoline derivatives against various microbial strains.
| Compound Type | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline | N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 | [5] |
| Quinoline | 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [8] |
| Isoquinoline | Alkynyl isoquinoline | Staphylococcus aureus | 0.5 | [7] |
Antimalarial Activity
The quinoline scaffold is the backbone of several pivotal antimalarial drugs, including quinine and chloroquine.[9][10] The mechanism of action for many quinoline-based antimalarials involves interfering with heme metabolism in the parasite.[10][11] The structure-activity relationship (SAR) for antimalarial quinolines is well-defined. For instance, an electron-withdrawing group, such as chlorine, at the 7th position is essential for high potency.[12] Furthermore, a dialkylaminoalkyl side chain at the 4th position is crucial for antimalarial activity.[12]
While the quinoline core is more established in antimalarial drug discovery, modifications to the substitution patterns on this core continue to be an active area of research to combat drug-resistant strains of Plasmodium falciparum.[11] For example, replacing a fluorine atom with a chlorine atom at the C6 position of certain styrylquinoline derivatives has been shown to enhance antiplasmodial activity.[13]
Anti-inflammatory Activity
Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and receptors involved in the inflammatory cascade, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and Tumor Necrosis Factor-α converting enzyme (TACE).[14][15] The pharmacological activity and target specificity are dictated by the nature and position of substituents. For example, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group have displayed TRPV1 antagonism.[14]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activities discussed are provided below.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (quinoline isomers) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid nutrient medium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the quinoline isomers in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Diagram: General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for screening novel compounds, such as quinoline isomers, for biological activity.
Caption: A generalized workflow for the screening and development of biologically active compounds.
Conclusion and Future Directions
The comparative analysis of quinoline and its isomers, particularly isoquinoline, underscores the critical role of the nitrogen atom's position in defining the biological and toxicological properties of these scaffolds. While the quinoline core has a long and successful history in drug discovery, the distinct metabolic profile of isoquinoline, which avoids the formation of genotoxic epoxides, presents a compelling advantage for the development of safer therapeutic agents.
The structure-activity relationships of substituted quinolines are well-documented for various biological activities, providing a rational basis for the design of new derivatives with enhanced potency and selectivity. However, a systematic and direct comparison of a broader range of simple quinoline isomers across multiple biological assays remains an area ripe for further investigation. Such studies would provide a more fundamental understanding of how subtle structural modifications influence biological activity and could unveil novel therapeutic opportunities.
For researchers in drug development, this guide serves as a foundational resource, emphasizing the importance of considering isomeric forms in the early stages of lead discovery and optimization. The provided experimental protocols offer a practical framework for the in-house evaluation of novel quinoline-based compounds. As our understanding of the intricate interactions between small molecules and biological systems deepens, the nuanced differences between isomers will undoubtedly play an increasingly important role in the design of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Small Molecule Mechanisms of Action: A Comparative Analysis of 3-Chloroquinoline-5-carboxylic acid
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents across oncology, infectious diseases, and inflammation.[1][2] The introduction of novel derivatives, such as 3-Chloroquinoline-5-carboxylic acid, presents both an opportunity and a challenge: to precisely elucidate the compound's mechanism of action (MoA) and validate its therapeutic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of a novel quinoline derivative. Using this compound as a primary case study, we will compare its hypothetical performance against a structurally similar inhibitor and a standard-of-care therapeutic. Our approach emphasizes scientific integrity, providing not just protocols, but the strategic rationale behind a multi-pronged validation workflow designed to build a robust, data-driven mechanistic narrative.
Hypothesizing a Mechanism: Targeting the c-Met Pathway
Given the prevalence of quinoline-based molecules as kinase inhibitors, a plausible and testable hypothesis for this compound is its activity as an inhibitor of the c-Met (hepatocyte growth factor receptor) signaling pathway.[3][4] The c-Met pathway is a critical regulator of cell proliferation, motility, and invasion, and its dysregulation is a known driver in various cancers.[3]
This hypothesis forms the basis of our validation strategy, which will aim to answer three fundamental questions:
-
Does the compound kill cancer cells that are dependent on c-Met signaling?
-
Does the compound directly bind to the c-Met kinase in a cellular context?
-
Does the compound inhibit c-Met phosphorylation and its downstream signaling cascade?
To provide a rigorous comparison, we will benchmark our test compound against two alternatives:
-
Alternative 1 (Similar Scaffold): Cabozantinib , an FDA-approved multi-kinase inhibitor with a quinoline core, known to potently inhibit c-Met.[3][5]
-
Alternative 2 (Standard of Care, Different Scaffold): Osimertinib , a third-generation EGFR inhibitor, representing a highly potent and specific kinase inhibitor for a different, yet related, receptor tyrosine kinase pathway.[6]
The logical workflow for this validation process is outlined below.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
A Comparative Guide to 3-Chloroquinoline-5-carboxylic Acid and its Analogs: Exploring Structure-Activity Relationships for Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparative analysis of 3-Chloroquinoline-5-carboxylic acid and its potential analogs. As a senior application scientist, the objective is to delve into the synthesis, structure-activity relationships (SAR), and biological activities of this class of compounds, offering insights for the rational design of novel therapeutic agents. While direct comparative studies on a systematic series of this compound analogs are limited in the current literature, this guide synthesizes data from closely related quinoline derivatives to project a comparative landscape.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][3] The introduction of a carboxylic acid moiety and a chlorine atom onto the quinoline core, as in this compound, can significantly influence the molecule's physicochemical properties and biological target interactions. The carboxylic acid group, for instance, is crucial for the activity of quinolone antibiotics, where it is involved in binding to bacterial DNA gyrase and topoisomerase IV.[1]
Synthesis of this compound and Analogs
The synthesis of quinoline-carboxylic acids can be achieved through various established methods. A common approach for creating the quinoline core is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of 2-aryl-quinoline-4-carboxylic acids, the Doebner-von Miller reaction is often employed, reacting anilines, α,β-unsaturated carbonyl compounds, and an oxidizing agent.
Below is a generalized workflow for the synthesis and diversification of quinoline carboxylic acid analogs.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Comparative Analysis of Biological Activities and Structure-Activity Relationships (SAR)
While direct experimental data comparing this compound with a systematic series of its analogs is scarce, we can infer potential SAR based on studies of other quinoline derivatives. The biological activity of quinolines is highly dependent on the nature and position of substituents on the ring.
Anticancer Activity
Derivatives of 3-chloroquinoline have been extensively studied for their anticancer properties.[1] Molecular docking studies suggest that some of these compounds may exert their effects by inhibiting enzymes like PI3K.[1] For quinoline carboxylic acids, the position of the carboxylic acid group is critical. For instance, in the case of dihydroorotate dehydrogenase (DHODH) inhibitors, a carboxylic acid at the C-4 position is a strict requirement for activity.[6]
Inferred SAR for this compound Analogs:
-
Position of the Carboxylic Acid: Shifting the carboxylic acid from the 5-position to the 4-position could potentially enhance activity against certain targets like DHODH.
-
Substituents on the Benzo Ring: The introduction of electron-withdrawing or electron-donating groups on the benzo portion of the quinoline ring can modulate activity. For example, fluoro substitution has been shown to be beneficial in some DHODH inhibitors.[6]
-
Modifications at the C-2 Position: Introducing bulky hydrophobic substituents at the C-2 position is often necessary for potent inhibition of enzymes like DHODH.[6]
The following diagram illustrates the key positions on the quinoline ring where modifications can impact biological activity.
Caption: Key structural modification sites on the this compound scaffold.
Kinase Inhibition
Quinoline derivatives have emerged as potent inhibitors of various protein kinases.[5] A study on 3-quinoline carboxylic acid derivatives identified compounds with IC50 values in the submicromolar to low micromolar range against protein kinase CK2.[4][5] The most active compounds in that study were tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.[4][5] This suggests that the nature of the substituent at the 2-position and the acidic group can be critical for kinase inhibition.
Antimicrobial Activity
The quinolone scaffold is the basis for a major class of antibiotics. The 3-carboxylic acid group is a key feature for their antibacterial activity.[1] While this compound itself is not a marketed antibiotic, its structural similarity to quinolones suggests potential for antimicrobial activity. Modifications to the quinoline core, such as the introduction of a fluorine atom at C-6 and a piperazine ring at C-7, are known to enhance the antibacterial spectrum and potency.
Comparative Data of Related Quinoline Carboxylic Acids
The following table summarizes the inhibitory activities of some quinoline carboxylic acid derivatives against various targets. It is important to note that these are not direct analogs of this compound, but they provide valuable insights into the SAR of this class of compounds.
| Compound Class | Target | Key Structural Features | IC50 Range | Reference |
| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase (DHODH) | Bulky hydrophobic C-2 substituent, C-4 carboxylic acid | Sub-micromolar | [6] |
| 2-Aminoquinoline-3-carboxylic acids | Protein Kinase CK2 | Amino group at C-2, carboxylic acid at C-3 | 0.65 - 18.2 µM | [4][5] |
| Tetrazolo-quinoline-4-carboxylic acids | Protein Kinase CK2 | Tetrazole ring fused to the quinoline core | Sub-micromolar | [4][5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Chloroquinoline-3-carboxylic Acids
This protocol is adapted from the synthesis of 2-chloroquinoline-3-carboxylic acid derivatives as described in the literature.[4]
-
Vilsmeier-Haack Reaction: Acetanilide is treated with an excess of the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloroquinoline-3-carbaldehyde.
-
Oxidation: The 2-chloroquinoline-3-carbaldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as silver nitrate in an alkaline medium.
-
Purification: The product is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This is a generalized protocol for assessing the inhibitory activity of compounds against a protein kinase like CK2.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The kinase activity is determined by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or luminescence-based assays that measure the remaining ATP.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound represents an interesting scaffold for the development of novel therapeutic agents. Based on the analysis of related compounds, modifications at the C-2, C-4, and the benzo ring positions are likely to have a significant impact on biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear SAR. This will enable the rational design of more potent and selective inhibitors for various therapeutic targets, including kinases and other enzymes implicated in cancer and infectious diseases. The exploration of different acidic bioisosteres for the carboxylic acid group could also lead to compounds with improved pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Anticancer Quinoline Carboxylic Acid Derivatives
This guide provides a comparative analysis of the in vivo efficacy of quinoline-based carboxylic acid derivatives as potential anticancer agents. Recognizing the specificity of the 3-chloroquinoline-5-carboxylic acid scaffold, this document expands its scope to include closely related and functionally relevant quinoline derivatives for which in vivo data is available. This approach allows for a broader, more practical comparison for researchers in the field. We will delve into the mechanistic rationale behind their use, compare their performance in preclinical models, and provide a detailed, field-tested protocol for conducting similar efficacy studies.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the antimalarial drug chloroquine. In oncology, quinoline derivatives have garnered significant interest for their diverse mechanisms of action, including the inhibition of critical cell signaling pathways, induction of cell cycle arrest, and disruption of DNA replication.[1][2] Modifications to the quinoline core, such as the addition of a chlorine atom at the 3-position or a carboxylic acid group, can dramatically alter the compound's pharmacological profile, enhancing its potency and selectivity against cancer cells.[3][4] This guide focuses on comparing derivatives that have progressed to in vivo testing, providing a critical perspective on their therapeutic potential.
Mechanistic Insights: Targeting Cancer Hallmarks
The anticancer effects of quinoline derivatives are often multifaceted. One of the key mechanisms involves the inhibition of signaling pathways crucial for tumor growth and survival.[2]
-
PI3K/Akt Pathway Inhibition: Several 3-chloroquinoline derivatives have been shown to target the PI3K/Akt signaling pathway.[1] This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a common event in many human cancers. By inhibiting this pathway, these compounds can effectively halt tumor progression.
-
A2B Adenosine Receptor (A2BAR) Blockade: Docking studies suggest that certain quinoline derivatives may exert their anticancer effects by blocking the A2B adenosine receptor.[2][5] This receptor is often overexpressed in tumor tissues and contributes to an immunosuppressive microenvironment. Its blockade can lead to reduced cancer cell proliferation and migration.[5]
-
Induction of Cell Cycle Arrest: Some quinoline compounds, similar to the related drug chloroquine, can induce cell cycle arrest, preventing cancer cells from dividing uncontrollably. This is often mediated through the activation of DNA damage response pathways, involving key proteins like p53.[2]
The following diagram illustrates the pivotal role of the PI3K/Akt pathway in cell survival and its inhibition by a representative quinoline derivative.
Caption: PI3K/Akt signaling and inhibition by a 3-chloroquinoline derivative.
Comparative Analysis of In Vivo Efficacy
While direct in vivo studies on this compound are not readily found in published literature, data from closely related quinoline-4-carboxylic acid and other 3-chloroquinoline derivatives provide valuable insights. The following table summarizes the in vitro anticancer activity of selected compounds, which serves as a prerequisite for advancing to in vivo models.
| Compound Class/Derivative | Cancer Cell Line | IC50 / % Inhibition | Key Finding | Reference |
| Quinoline-4-Carboxylic Acid Derivatives | ||||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | 82.9% inhibition at 100 µM | Selective towards cancer cells over normal cell lines. | [4] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | IC50: 0.87-1.90 µM | Potent inhibitor of SIRT3, showing strong antiproliferative activity. | [6] |
| 3-Chloroquinoline Derivatives | ||||
| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM08) | A2780 (Ovarian) | Potent & Selective | Induced apoptosis and inhibited clonogenic survival. | [7] |
| Quinoline-3-Carboxylic Acid Derivatives | ||||
| 2,4-disubstituted quinoline-3-carboxylic acid (2f, 2l) | MCF-7, K562 | Micromolar Inhibition | Higher selectivity for cancer cells vs. non-cancerous cells. | [3] |
Analysis and Experimental Causality:
The progression from in vitro screening to in vivo efficacy studies is a critical step in drug development. The choice of an animal model is paramount and is dictated by the research question.
-
Xenograft Models: For evaluating the direct antitumor activity of a compound, cell line-derived xenograft (CDX) models are the standard.[8][9] In this model, human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[10] This allows the tumor to grow without being rejected by the mouse's immune system, providing a clean system to assess the drug's effect on tumor growth.[8] The lack of an immune system, however, means these models cannot assess immunomodulatory effects.[8]
-
Orthotopic Models: For cancers where the tumor microenvironment is critical, orthotopic models are superior.[8] Here, tumor cells are implanted into the corresponding organ in the mouse (e.g., breast cancer cells into the mammary fat pad).[9] This provides a more clinically relevant context but can make tumor measurement more challenging.[9]
The decision to use a specific cell line (e.g., A2780 for ovarian cancer) is based on its established characteristics and relevance to the human disease. The dosing regimen (e.g., mg/kg) and route of administration (e.g., intraperitoneal, oral gavage) are determined through prior pharmacokinetic and maximum tolerated dose (MTD) studies.[8]
Featured Protocol: Xenograft Model for In Vivo Efficacy
This protocol provides a self-validating system for assessing the antitumor efficacy of a novel quinoline derivative in a subcutaneous xenograft model.
Objective: To determine the tumor growth inhibition (TGI) of a test compound in immunocompromised mice bearing human cancer cell-derived tumors.
Materials:
-
Test Compound (e.g., a this compound derivative)
-
Vehicle (e.g., 20% Hydroxypropyl-β-cyclodextran in water)[11]
-
Human cancer cell line (e.g., A2780 ovarian cancer cells) with >90% viability[11]
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional, can improve tumor take-rate)
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
Workflow Diagram:
Caption: General workflow for an in vivo anticancer efficacy study.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study initiation. Monitor their health daily.
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase. Perform a cell count and assess viability via trypan blue exclusion; viability must be >90%.[11]
-
Implantation: Resuspend the cells in a sterile, serum-free medium (or a 1:1 mixture with Matrigel) to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of this suspension (5 million cells) into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors become palpable, begin measuring their dimensions (length and width) with calipers.[11] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group). This ensures that each group has a similar average tumor volume at the start of treatment.[9]
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 50 mg/kg)
-
Group 3: Positive Control (a known anticancer drug, optional)
-
-
Treatment Administration: Prepare fresh formulations of the test compound and vehicle daily. Administer the treatment according to the planned schedule (e.g., once daily by oral gavage) for the duration of the study (e.g., 21-28 days).[8]
-
In-Life Monitoring: Throughout the treatment period, measure tumor volumes and mouse body weights 2-3 times per week.[11] Body weight is a key indicator of compound toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation.
-
Endpoint and Data Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the treatment period.[11] Euthanize all animals and harvest the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI): TGI is the primary efficacy endpoint. It is calculated at the end of the study using the formula: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Conclusion and Future Directions
The quinoline scaffold, particularly with chloro and carboxylic acid substitutions, remains a highly promising platform for the development of novel anticancer agents. While in vivo efficacy data for the specific this compound subclass is still emerging, related derivatives show significant potential in preclinical models by targeting key cancer signaling pathways. Future work should focus on conducting systematic in vivo studies on these specific derivatives to establish a clear structure-activity relationship and identify lead candidates for clinical development. The use of robust and well-validated xenograft protocols, as detailed in this guide, is essential for generating the reliable data needed to advance these promising compounds toward the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Selectivity of 3-Chloroquinoline-5-carboxylic Acid and its Analogs as Protein Kinase CK2 Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth technical framework for evaluating the selectivity of 3-Chloroquinoline-5-carboxylic acid, a representative of the quinoline-based inhibitor class, with a presumptive focus on Protein Kinase CK2 (CK2). While specific selectivity data for this compound is not extensively published, this guide will use it as a model to demonstrate the essential experimental workflows and data interpretation required for such an assessment. We will compare its hypothetical performance against two well-characterized, commercially available CK2 inhibitors: the clinical candidate CX-4945 (Silmitasertib) and the highly selective chemical probe SGC-CK2-1 .
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[2] However, the high degree of structural conservation, particularly in the ATP-binding pocket, presents a significant challenge in developing selective inhibitors. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to toxicity and diminish therapeutic efficacy.[3] Therefore, a thorough understanding of an inhibitor's selectivity profile across the kinome is paramount.
The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[4] Studies have shown that derivatives of 3-quinoline carboxylic acid can inhibit Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and inflammation.[5][6] Overexpression of CK2 is associated with various cancers, making it a compelling target for therapeutic intervention.[2]
Strategic Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity involves a multi-pronged approach, beginning with broad, high-throughput screening and culminating in more targeted, cell-based assays to confirm on-target engagement in a physiological context.
Figure 1. A strategic workflow for assessing the selectivity of kinase inhibitors, from broad in vitro screening to cell-based target validation and comparative analysis.
In-Depth Experimental Protocols
Part 1: Primary Selectivity Screening - In Vitro Kinase Inhibition Assay
The initial step is to screen the inhibitor against a large panel of kinases to identify its primary target(s) and potential off-targets. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, CX-4945, and SGC-CK2-1 in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
In a 384-well white, opaque plate, add 1 µL of each diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase of interest (e.g., CK2α) in kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Kₘ concentration).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a cell.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high CK2 expression) to ~80% confluency.
-
Treat the cells with the desired concentration of the inhibitor (e.g., 10x the in vitro IC50) or DMSO (vehicle control) for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., CK2α) in the soluble fraction by Western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Comparative Analysis of CK2 Inhibitors
A direct comparison of potency and selectivity is crucial for selecting the best inhibitor for a specific application.
| Inhibitor | Primary Target(s) | CK2α IC50/Kᵢ | Selectivity Profile (Notable Off-Targets >90% inhibition @ 1µM) | Cellular Target Engagement (NanoBRET IC50) |
| This compound | CK2 (presumptive) | Hypothetical: 50 nM | Hypothetical: PIM1, DYRK1A | Hypothetical: 500 nM |
| CX-4945 (Silmitasertib) | CK2 | 1 nM (IC50) | DYRK1A, GSK3β, FLT3, PIM1, CLK2[9][10] | CK2α: 920 nM, CK2α': 200 nM[11] |
| SGC-CK2-1 | CK2 | 4.2 nM (IC50) | Highly selective; minimal off-targets[12][13] | CK2α: 36 nM, CK2α': 19 nM[11] |
Note: The data for this compound is hypothetical and for illustrative purposes only, as specific experimental data is not publicly available. The data for CX-4945 and SGC-CK2-1 are compiled from published studies and may vary depending on the assay conditions.
Interpreting the Selectivity Landscape
The hypothetical data for this compound suggests a potent, but potentially less selective inhibitor compared to the alternatives. In a real-world scenario, the observation of off-target activity against kinases like PIM1 and DYRK1A would necessitate further investigation to understand their potential contribution to the compound's overall cellular phenotype.
CX-4945 (Silmitasertib) , the first CK2 inhibitor to enter clinical trials, is highly potent against CK2. However, it exhibits significant off-target activity against several other kinases, including DYRK1A and GSK3β.[9] This broader activity profile could contribute to its therapeutic effects but also raises the potential for off-target toxicities.
SGC-CK2-1 represents a highly selective chemical probe for CK2.[12] Its exquisite selectivity makes it an invaluable tool for dissecting the specific cellular functions of CK2 without the confounding effects of off-target inhibition.[13] However, its utility in in vivo studies may be limited by its pharmacokinetic properties.
The Role of CK2 in Cellular Signaling
Understanding the signaling pathways in which the target kinase is involved is essential for interpreting the functional consequences of its inhibition. CK2 is a master regulator involved in numerous signaling cascades critical for cell survival and proliferation.
Figure 2. Simplified signaling pathways regulated by Protein Kinase CK2. CK2 promotes cell proliferation and survival through the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways. Selective inhibitors block these pro-survival signals.
CK2 has been shown to phosphorylate and activate key components of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[2] It also plays a crucial role in the Wnt/β-catenin and NF-κB signaling pathways, both of which are frequently dysregulated in cancer.[4][8] By inhibiting CK2, compounds like this compound can potentially block these oncogenic signaling networks.
Conclusion
The comprehensive assessment of inhibitor selectivity is a cornerstone of modern drug discovery. This guide has outlined a systematic approach to evaluating the selectivity of this compound as a representative quinoline-based inhibitor, with a focus on its potential as a Protein Kinase CK2 inhibitor. By employing a combination of broad in vitro kinase profiling and cell-based target engagement assays, researchers can build a detailed picture of an inhibitor's selectivity.
The comparison with well-characterized inhibitors such as CX-4945 and SGC-CK2-1 provides essential context for interpreting these findings. While CX-4945 offers a clinically relevant benchmark with a known profile of off-target activities, SGC-CK2-1 serves as the gold standard for highly selective in vitro and cellular studies. The choice of inhibitor will ultimately depend on the specific research question, with a trade-off between the high selectivity of a chemical probe and the clinical relevance and broader activity of a drug candidate. A thorough understanding of an inhibitor's selectivity is not merely an academic exercise; it is a critical step in developing safer and more effective targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buy 5-Chloro-8-methylquinoline-3-carboxylic acid | 948294-24-4 [smolecule.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Quinolone Carboxylic Acid-Based Enzyme Inhibitors
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Within this class, quinoline carboxylic acids have emerged as potent inhibitors of various enzymes, particularly protein kinases. Understanding the selectivity of these compounds is paramount in drug development to minimize off-target effects and associated toxicities. This guide provides a comprehensive analysis of the cross-reactivity profile of a representative quinoline carboxylic acid-based enzyme inhibitor, CX-4945 (Silmitasertib), a potent inhibitor of Protein Kinase CK2. While this guide focuses on CX-4945 due to the availability of extensive public data, the principles and methodologies described are broadly applicable for assessing the selectivity of other compounds in this class, including 3-Chloroquinoline-5-carboxylic acid, for which specific cross-reactivity data is not yet publicly available.
Primary Target and Potency of the Representative Inhibitor
The primary enzymatic target of CX-4945 is Protein Kinase CK2 (formerly Casein Kinase 2), a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of CK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6]
CX-4945 is an ATP-competitive inhibitor of CK2, with a high degree of potency. It inhibits the CK2α and CK2α' catalytic subunits with an IC50 of 1 nM in cell-free assays.[2][4] The presence of a carboxylic acid moiety is a key structural feature contributing to its high affinity for the CK2 active site.[7][8]
Cross-Reactivity Profile of CX-4945
A critical aspect of characterizing any enzyme inhibitor is to determine its selectivity. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other enzymes, thereby reducing the potential for off-target side effects. The cross-reactivity of CX-4945 has been evaluated against large panels of protein kinases.
In a broad kinase screen, at a concentration of 500 nM (500-fold higher than its CK2 IC50), CX-4945 inhibited only 7 out of 238 kinases by more than 90%.[2][4] This demonstrates a high degree of selectivity for CK2. However, like many kinase inhibitors, CX-4945 does exhibit some cross-reactivity with other kinases, particularly within the CMGC kinase family.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of CX-4945 against its primary target, CK2, and several notable off-target kinases.
| Enzyme Target | Enzyme Family | IC50 (nM) | Fold Selectivity vs. CK2α |
| CK2α | Ser/Thr Kinase | 1 | - |
| DYRK1A | CMGC Kinase | 160 | 160 |
| GSK3β | CMGC Kinase | 190 | 190 |
| FLT3 | Tyrosine Kinase | 35 | 35 |
| PIM1 | Ser/Thr Kinase | 46 | 46 |
| CDK1 | Ser/Thr Kinase | 56 | 56 |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.[2][7][8]
Analysis of Cross-Reactivity
The data clearly indicates that CX-4945 is a highly potent and selective inhibitor of CK2. While it does show inhibitory activity against other kinases such as DYRK1A and GSK3β, the IC50 values are over 150-fold higher than for its primary target.[7][8] This separation in potency is a crucial factor in its therapeutic window. It is important to note that while the in-vitro IC50 values for FLT3, PIM1, and CDK1 are in the nanomolar range, cellular assays have shown significantly less activity against these targets at concentrations that are effective against CK2.[2]
The causality behind this cross-reactivity often lies in the structural similarities of the ATP-binding pockets of these kinases. The CMGC kinase family, to which DYRK1A and GSK3β belong, shares certain conserved features in the ATP-binding site that can be recognized by inhibitors designed for other family members.
Experimental Methodologies for Assessing Cross-Reactivity
To ensure the trustworthiness of cross-reactivity data, robust and validated experimental protocols are essential. A common approach is to perform a broad kinase panel screen followed by detailed IC50 determination for any significant off-target hits.
Protocol: In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of an inhibitor against a protein kinase using a fluorescence-based assay.
I. Principle
This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity. The detection reagent stops the kinase reaction and the signal generated is inversely correlated with the amount of kinase activity.
II. Materials
-
Recombinant human kinase (e.g., CK2, DYRK1A, GSK3β)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., CX-4945)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
III. Workflow Diagram
Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.
IV. Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase solution to each well containing the inhibitor. For the 100% inhibition control, add 5 µL of kinase assay buffer without the enzyme.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
Incubate the plate for 60-120 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).
-
V. Self-Validating System and Controls
-
Positive Control (0% Inhibition): Wells containing the kinase, substrate, ATP, and DMSO vehicle. This represents the maximum enzyme activity.
-
Negative Control (100% Inhibition): Wells containing the substrate, ATP, and DMSO vehicle, but no kinase. This represents the background signal.
-
Reference Inhibitor: Include a known inhibitor for the target kinase as a control to validate the assay performance.
-
Z'-factor Calculation: The Z'-factor is a statistical measure of the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for each assay plate to ensure data reliability.
The quinoline carboxylic acid scaffold is a valuable starting point for the development of potent and selective enzyme inhibitors. As exemplified by CX-4945, a thorough investigation of the cross-reactivity profile is essential to understand the full pharmacological effects of such compounds. By employing systematic screening against a broad panel of enzymes and utilizing robust biochemical assays, researchers can identify compounds with the desired selectivity profile for further development as therapeutic agents. While specific data for this compound remains to be published, the methodologies and principles outlined in this guide provide a clear framework for its future evaluation and comparison with other enzyme inhibitors.
References
- 1. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Substituted Quinoline-3-Carboxylic Acids
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure in the pursuit of novel therapeutic agents. Among its many derivatives, substituted quinoline-3-carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the biological evaluation of these compounds, grounded in experimental data and established scientific principles. We will delve into their synthesis, diverse pharmacological effects—including antimicrobial, anticancer, and anti-inflammatory properties—and the critical experimental methodologies required for their robust evaluation.
The Enduring Appeal of the Quinoline-3-Carboxylic Acid Core
The foundational structure of quinoline, a bicyclic aromatic heterocycle, offers a versatile template for chemical modification. The addition of a carboxylic acid group at the 3-position is crucial, as this moiety often plays a key role in the compound's interaction with biological targets. The true therapeutic potential, however, is unlocked through the strategic placement of various substituents on the quinoline ring system. These substitutions profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its pharmacokinetic profile and biological activity.
Comparative Analysis of Biological Activities
The diverse biological activities of substituted quinoline-3-carboxylic acids are a testament to their chemical versatility. Below, we compare their performance in key therapeutic areas, supported by experimental evidence.
Antimicrobial Activity: A Legacy of Potency
Quinolone antibiotics, a class of drugs based on the 4-oxo-quinoline skeleton, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for this antibacterial activity and must be fused with an aromatic ring.[2]
Structure-Activity Relationship (SAR) Insights:
The antibacterial potency of quinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents.[3] Key SAR observations include:
-
Position 1: Substitution with a lower alkyl group, such as methylamino, is often beneficial for antibacterial potency.[4]
-
Position 6: The presence of a fluorine atom is a hallmark of many potent fluoroquinolone antibiotics, significantly enhancing their antibacterial spectrum and potency.[2][3][4]
-
Position 7: The introduction of a piperazine ring, or its N-methylated derivative, at this position generally leads to broad-spectrum antibacterial activity.[2][4]
Comparative Data on Antimicrobial Activity:
| Compound/Derivative | Key Substituents | Target Organisms | In Vitro Potency (MIC in µg/mL) | Reference |
| Amifloxacin (Derivative 16) | 1-methylamino, 6-fluoro, 7-(4-methyl-1-piperazinyl) | Escherichia coli | 0.25 | [4] |
| Norfloxacin Analogue (Derivative 21) | 1-methylamino, 6-fluoro, 7-(1-piperazinyl) | Escherichia coli | (Comparable to Norfloxacin) | [4] |
| Compound 6 | p-isopropyl phenyl at R1, 3-chloro-4-fluoro at R2 | MRSA | 1.5 | [5] |
| Compound 3c | (Structure not detailed) | S. aureus | 2.67 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method for determining the in vitro antimicrobial activity of a compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Preparation of Test Compound: Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.
-
Preparation of Inoculum: Culture the test bacterium overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Anticancer Activity: Targeting Malignant Cells
Substituted quinoline-3-carboxylic acids have demonstrated significant potential as anticancer agents, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines.[7][8] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, modulation of protein kinases, and induction of apoptosis.[1][9][10]
Structure-Activity Relationship (SAR) Insights:
The antiproliferative activity of these compounds is also heavily influenced by their substitution patterns.
-
2,4-Disubstituted Derivatives: Certain 2,4-disubstituted quinoline-3-carboxylic acids have shown selective potency against cancer cells over non-cancerous cells.[11][12]
-
4-Oxoquinoline-3-carboxamides: This subclass has yielded derivatives with significant cytotoxic activity against gastric cancer cell lines, while showing no activity against normal cell lines.[1]
-
Inhibition of Dihydroorotate Dehydrogenase: Some quinoline carboxylic acids, such as brequinar sodium, inhibit this key enzyme in the de novo pyrimidine biosynthetic pathway, demonstrating the importance of bulky hydrophobic substituents at the C(2) position and a carboxylic acid at the C(4) position for this activity.[13]
Comparative Data on Anticancer Activity:
| Compound/Derivative | Key Features | Cancer Cell Line | In Vitro Potency (IC50 in µM) | Reference |
| Derivative 16b | 4-oxoquinoline-3-carboxamide | Gastric (ACP03) | < 20 | [1] |
| Derivative 17b | 4-oxoquinoline-3-carboxamide | Gastric (ACP03) | < 20 | [1] |
| Compound 2f | 2,4-disubstituted | MCF-7 (Breast), K562 (Leukemia) | (Micromolar inhibition) | [11] |
| Compound 2l | 2,4-disubstituted | MCF-7 (Breast), K562 (Leukemia) | (Micromolar inhibition) | [11] |
| Tetrahydrobenzo[h]quinoline | (Structure not detailed) | MCF-7 (Breast) | 7.5 (48h) | [14] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted quinoline-3-carboxylic acid derivative and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Substituted quinoline-3-carboxylic acids have demonstrated promising anti-inflammatory properties by modulating various inflammatory pathways.[16]
Mechanism of Action:
These compounds can exert their anti-inflammatory effects through several mechanisms, including:
-
Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), as well as nitric oxide (NO).[16]
-
Modulation of Signaling Pathways: Quinoline derivatives can interfere with key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of immune and inflammatory responses.[16] By inhibiting NF-κB activation, these compounds can downregulate the expression of numerous pro-inflammatory genes.[16]
Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity in Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for assessing the anti-inflammatory potential of new compounds.[17][18]
Caption: Workflow for in vitro anti-inflammatory evaluation.
Detailed Steps:
-
Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in appropriate media.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-3-carboxylic acid derivative for a specific period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After a 24-hour incubation, collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess assay.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis of Signaling Pathways: To investigate the mechanism of action, assess the activation of key signaling proteins. For example, the phosphorylation of the p65 subunit of NF-κB can be measured by Western blotting.
Conclusion: A Promising Scaffold for Future Drug Discovery
Substituted quinoline-3-carboxylic acids represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their potential for the development of new therapeutics. The key to unlocking this potential lies in a thorough understanding of their structure-activity relationships and the application of robust and validated biological evaluation methods. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and evaluate novel quinoline-3-carboxylic acid derivatives with enhanced potency and selectivity. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will their importance in the landscape of modern drug discovery.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR of Quinolines.pptx [slideshare.net]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 3-Chloroquinoline-5-carboxylic Acid and Its Analogs for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a chloro substituent and a carboxylic acid moiety can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive literature review of the bioactivity of chloro-substituted quinoline carboxylic acids, with a specific focus on extrapolating the potential therapeutic applications of 3-Chloroquinoline-5-carboxylic acid. We will objectively compare the anticancer, anti-inflammatory, and antimicrobial performance of relevant analogs, supported by experimental data, to provide a predictive framework for researchers and drug development professionals. This document aims to serve as a technical resource, elucidating structure-activity relationships and outlining robust experimental protocols for bioactivity assessment.
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinoline and its derivatives have consistently demonstrated a wide spectrum of biological activities, making them "privileged structures" in drug discovery.[1] The rigid bicyclic system provides a versatile template for designing molecules that can interact with various biological targets. The bioactivity of the quinoline core is significantly modulated by the nature and position of its substituents.
The Influence of Chloro and Carboxylic Acid Groups:
-
Chloro Group: As a halogen, chlorine is a lipophilic and electron-withdrawing group. Its incorporation can enhance a molecule's ability to cross cell membranes, improve metabolic stability, and form crucial halogen bonds with biological targets, thereby increasing binding affinity and potency.
-
Carboxylic Acid Group: This functional group is a key pharmacophore in many drugs. Its ability to act as a hydrogen bond donor and acceptor, and to form salt bridges (e.g., with arginine residues in an active site), makes it critical for molecular recognition and binding.[2] For instance, the carboxylate of the quinoline-based drug brequinar forms essential interactions with its target enzyme, dihydroorotate dehydrogenase (DHODH).[2]
This guide synthesizes existing data on various chloro-substituted quinoline carboxylic acids to build a strong inferential case for the therapeutic potential of the under-explored this compound.
Part 1: Anticancer Potential of Chloro-Substituted Quinoline Carboxylic Acids
Derivatives of quinoline carboxylic acid have shown significant promise as anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Targeting Key Cancer Pathways
Two prominent targets for quinoline carboxylic acids are Dihydroorotate Dehydrogenase (DHODH) and Protein Kinase CK2.
-
DHODH Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells. Quinoline-4-carboxylic acids, such as brequinar, are well-established DHODH inhibitors.[2][3][4] The carboxylic acid is vital for binding to key residues like Arginine (R136) in the enzyme's active site.[2] Structure-activity relationship (SAR) studies have led to the discovery of potent analogs with IC50 values in the nanomolar range.[3][4]
-
Protein Kinase CK2 Inhibition: CK2 is a serine/threonine protein kinase that is overexpressed in many cancers and promotes cell growth, proliferation, and suppression of apoptosis. Derivatives of 2-chloroquinoline-3-carboxylic acid have been identified as inhibitors of CK2, with some compounds showing IC50 values in the low micromolar range.[5][6]
Comparative Analysis of Anticancer Activity
The position of the chloro and carboxylic acid groups significantly impacts potency. While direct data for this compound is scarce, we can compare related structures to predict its potential.
| Compound Class | Cancer Cell Line(s) | Target | IC50 (µM) | Reference |
| Quinoline-4-Carboxylic Acids | HCT-116, MIA PaCa-2 | DHODH | 0.0097 - 0.25 | [2] |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Not Specified | Micromolar range | [7] |
| 2-Chloroquinoline-3-carboxylic acid derivatives | Not Specified | Protein Kinase CK2 | 0.65 - 18.2 | [5][6] |
| Quinoline-5-sulfonamide derivatives | C-32, MDA-MB-231, A549 | Not Specified | Varies, potent | [8] |
Expert Insights: The data suggests that both the 3- and 4-carboxylic acid quinoline scaffolds are effective templates for anticancer agents. The presence of a chloro group, as seen in the 2-chloroquinoline-3-carboxylic acid series, is compatible with potent enzyme inhibition.[5][6] It is plausible that this compound could exhibit antiproliferative activity by targeting similar kinases or metabolic enzymes. Its specific substitution pattern may offer a unique binding profile, potentially leading to novel selectivity.
Part 2: Anti-inflammatory Properties
Quinoline carboxylic acids have also been investigated for their anti-inflammatory effects, which appear to be distinct from traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs).
Mechanism of Action: Beyond COX Inhibition
While many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, some substituted quinoline carboxylic acids operate through different mechanisms. For example, one study reported that a substituted quinoline carboxylic acid suppressed inflammation and joint destruction in animal models of arthritis by down-regulating T-cell function, without affecting COX or lipoxygenase (LOX) activities.[9] Other quinoline derivatives have shown direct inhibitory activity against LOX enzymes.[10] This suggests a potential for developing novel anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with COX inhibition.
Comparative Analysis of Anti-inflammatory Activity
| Compound Class | Model | Key Finding | Reference |
| Substituted quinoline carboxylic acid | Adjuvant Arthritis (Rat) | Suppressed inflammation & joint destruction at 1.5-3.0 mg/kg (oral) | [9] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7 macrophages) | Appreciable anti-inflammatory affinity | [11] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation (RAW264.7 macrophages) | Appreciable anti-inflammatory affinity | [11] |
| Quinoline derivatives with pyrazole scaffold | Acute/Sub-acute inflammation models | Promising anti-inflammatory profiles, significant LOX inhibition | [10] |
Expert Insights: The anti-inflammatory potential of the quinoline carboxylic acid scaffold is significant. The activity of quinoline-3-carboxylic acid in macrophage models is particularly relevant.[11] Given this, this compound is a strong candidate for anti-inflammatory screening. Its lipophilicity, enhanced by the chloro group, may facilitate penetration into inflamed tissues.
Part 3: Antimicrobial Bioactivity
The quinolone antibacterial agents (e.g., ciprofloxacin) are a well-known class of drugs derived from the quinoline scaffold. Their primary mechanism involves targeting bacterial DNA gyrase and topoisomerase IV. While most clinically used quinolones are 4-oxo-quinoline-3-carboxylic acids, other quinoline structures also possess antimicrobial properties.
Mechanism of Action: Diverse Antimicrobial Strategies
Beyond DNA gyrase inhibition, quinoline derivatives can exert antimicrobial effects through various mechanisms:
-
Metal Chelation: 8-hydroxyquinolines, for instance, are known to chelate essential metal ions like iron, depriving microbes of necessary nutrients.[12]
-
Membrane Disruption: Some compounds can disrupt the integrity of the bacterial cell membrane, leading to cell death.[13]
-
Inhibition of Other Essential Enzymes: Novel quinoline derivatives are continuously being explored for their ability to inhibit other microbial targets.
Comparative Analysis of Antimicrobial Activity
| Compound Class | Organism(s) | Activity (MIC) | Reference |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | [12] |
| Coumarin-3-carboxylic acid | Acidovorax citrulli (plant pathogen) | EC50 = 26.64 µg/mL | [13] |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 µg/mL | [14] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 µg/mL | [14] |
Expert Insights: The presence of a chloro group is a common feature in many bioactive quinolines with antimicrobial properties, such as cloxyquin and chloroquine.[12][15] The potent activity of 5-chloroquinolin-8-ol against M. tuberculosis is particularly noteworthy.[12] This strongly suggests that this compound should be evaluated for its antibacterial and antifungal activity, especially against pathogenic strains where new therapeutic options are needed.
Part 4: Synthesis and Experimental Protocols
The synthesis of quinoline carboxylic acids can be achieved through several established methods. A general workflow for synthesizing and screening a target compound like this compound is presented below.
General Synthesis Routes
A common method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction , which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[16] For other isomers, multi-step syntheses starting from substituted anilines or indoles are often employed. For example, 2-chloroquinoline-3-carboxylic acids can be synthesized from acetanilides via a Vilsmeier reaction followed by oxidation.[5]
Caption: Generalized workflow for the synthesis of a target quinoline carboxylic acid.
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol is a standard colorimetric assay to measure cell viability and proliferation, providing IC50 values for test compounds.
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Workflow for Bioactivity Screening
Caption: A logical workflow for screening and characterizing the bioactivity of a novel compound.
Conclusion and Future Directions
While direct experimental data on this compound is limited in the current literature, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent.
-
Anticancer: Based on the potent activity of related 2-chloroquinoline-3-carboxylic acids and other quinoline carboxylic acids, this compound is a promising candidate for screening against various cancer cell lines.[5][6][7] Future work should focus on determining its IC50 values and identifying its molecular target(s), such as protein kinases or metabolic enzymes.
-
Anti-inflammatory: The demonstrated efficacy of quinoline-3-carboxylic acid in cellular inflammation models suggests that this compound could possess valuable anti-inflammatory properties, potentially through a T-cell-mediated or LOX-inhibitory mechanism.[9][10][11]
-
Antimicrobial: The established role of the chloro-quinoline scaffold in antimicrobial agents, particularly against mycobacteria, makes this compound a compelling subject for antimicrobial susceptibility testing.[12][14]
The next logical step is the chemical synthesis of this compound, followed by a systematic screening campaign using the protocols outlined in this guide. The resulting data will be crucial in validating its predicted bioactivities and determining its potential as a lead compound for future drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloroquinoline-5-carboxylic Acid
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 3-Chloroquinoline-5-carboxylic acid, a halogenated heterocyclic compound, is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a procedural framework grounded in established safety protocols for managing this compound from the point of waste generation to its final disposition. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Profile and Core Safety Principles
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1823254-06-3) is not widely available, a robust hazard assessment can be constructed by examining structurally analogous compounds such as other chlorinated quinolines.[1][2] The primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]
Given these potential hazards, the foundational principle for disposal is to treat this compound as a hazardous waste .[7] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][2][6] Release into the environment must be strictly avoided.[2]
Chemical and Physical Characteristics
Understanding the compound's properties is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [8] |
| Appearance | Off-white to light yellow solid | [9] |
| Boiling Point | 399.1±22.0 °C (Predicted) | [9] |
| Density | 1.469±0.06 g/cm³ (Predicted) | [9] |
| Storage Temperature | 2-8°C | [9] |
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and preparation for disposal must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following PPE is mandatory to prevent exposure.[2][7]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | Prevents skin contact and absorption.[7] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[2][7] |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. | Protects skin and street clothing from contamination.[1] |
| Respiratory | A NIOSH-approved respirator is recommended if working with powder outside of a fume hood. | Prevents inhalation of harmful dust.[5][7] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is crucial to prevent incompatible materials from mixing and to ensure the waste is accepted by a disposal facility.[10]
Protocol for Waste Collection:
-
Container Selection: Choose a sealable, chemically compatible container for the waste. Ensure the container is in good condition with a secure, threaded cap.[10][11]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled, and sealed container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1] Halogenated waste must be kept separate from non-halogenated waste.[10]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name "this compound" and the names and approximate percentages of all other components in the waste stream.[1][11] Do not use chemical formulas or abbreviations.[11]
-
Container Management: Keep waste containers closed except when actively adding waste.[10][11] Fill containers to no more than 90-95% capacity to allow for expansion.[11]
-
Storage Pending Disposal: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] Store incompatible waste types separately, using secondary containment bins if necessary.[11]
Disposal Pathway: Incineration of Halogenated Organic Compounds
As a chlorinated organic compound, this compound falls under the category of halogenated organic compounds (HOCs) regulated by the Environmental Protection Agency (EPA).[12] The most common and appropriate method for the final disposal of such compounds is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[1]
Why Incineration?
High-temperature incineration is effective because it is designed to break the stable carbon-halogen bonds, converting the compound into less hazardous substances like carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1] Licensed facilities have sophisticated scrubbers and filtration systems to neutralize acidic gases like HCl and capture any particulate matter, preventing their release into the atmosphere.[13]
Workflow for Final Disposal:
The entire disposal process must be managed by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[7] Your institution's Environmental Health & Safety (EHS) department will coordinate this process.
Caption: Waste Management Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
Protocol for Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting any cleanup.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[2][6] Avoid creating dust.[5] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) and then collect it into the waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and manage it for disposal according to the procedures in Section 3.
-
Report: Report the incident to your supervisor and your institution's EHS office.[14]
By adhering to these rigorous protocols, you ensure that the disposal of this compound is conducted safely, protecting yourself, your colleagues, and the environment. This commitment to the complete lifecycle management of laboratory chemicals is the hallmark of a trustworthy and scientifically excellent research operation.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 1823254-06-3 [amp.chemicalbook.com]
- 9. This compound CAS#: 1823254-06-3 [m.chemicalbook.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. nipissingu.ca [nipissingu.ca]
Navigating the Safe Handling of 3-Chloroquinoline-5-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized compounds like 3-Chloroquinoline-5-carboxylic acid, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Based on data from related quinoline carboxylic acids, this compound should be handled as a substance that is hazardous.[1][2][3][4] The primary concerns are:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4]
-
Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[5]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2][6][7] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of if contaminated. | Tested according to EN 374.[6] | To prevent skin contact and subsequent irritation. Double gloving is recommended for enhanced protection.[8] |
| Skin and Body Protection | A lab coat with full-length sleeves, full-length pants, and closed-toed shoes. | N/A | To ensure no skin is exposed to accidental spills or contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if engineering controls are not sufficient or when handling large quantities of the powder. | NIOSH (US) or EN 14387 (EU) approved.[6] | To prevent inhalation of dust particles that may cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][7][10]
-
Before beginning work, conduct a risk assessment to identify specific hazards associated with your experimental procedure.[10]
2. Weighing and Transfer:
-
When weighing the solid compound, do so within the fume hood.
-
Use a spatula for transfers to minimize the generation of dust.
-
Keep the container of this compound tightly closed when not in use.[1][2]
3. Dissolution:
-
Add the solid to the solvent slowly.
-
If heating is required, use a controlled heating mantle and monitor the process carefully.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
The following diagram illustrates the logical flow of the safe handling procedure:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Identification and Segregation: All waste containing this compound must be treated as hazardous waste.[11] Segregate this waste from other laboratory waste streams.[10]
-
Containerization: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.[10]
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company.[11] Do not pour any waste containing this compound down the drain.[1][11]
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][11] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][11]
-
Ingestion: Do not induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment that fosters innovation and discovery.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Laboratory Safety Manual [ehs.cornell.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
